molecular formula C8H8FNO2 B13987186 1,3-Dimethyl-4-fluoro-2-nitrobenzene CAS No. 3013-35-2

1,3-Dimethyl-4-fluoro-2-nitrobenzene

Cat. No.: B13987186
CAS No.: 3013-35-2
M. Wt: 169.15 g/mol
InChI Key: KIWXEYRSWQFCKZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-fluoro-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

3013-35-2

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

1-fluoro-2,4-dimethyl-3-nitrobenzene

InChI

InChI=1S/C8H8FNO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3

InChI Key

KIWXEYRSWQFCKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Introduction: Navigating Isomeric Complexity in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Fluorinated Dimethyl-Nitrobenzene Isomers

Researchers investigating functionalized aromatic compounds frequently encounter challenges related to isomeric specificity. A query for the chemical properties of 1,3-Dimethyl-4-fluoro-2-nitrobenzene reveals a landscape of closely related structures, each with distinct reactivity profiles and commercial availability. While direct, comprehensive data for the this compound isomer is limited in publicly accessible literature, a wealth of information exists for its structural isomer, 2-Fluoro-1,3-dimethyl-4-nitrobenzene (CAS No. 1736-84-1) .

This guide, therefore, focuses on the well-documented chemical properties and synthetic applications of 2-Fluoro-1,3-dimethyl-4-nitrobenzene. This pivot is a pragmatic choice for the research scientist, as the availability of starting materials is a critical determinant in the design of synthetic campaigns. The principles of reactivity and characterization discussed herein provide a robust framework that can be extrapolated to other isomers, including the originally requested compound.

Fluorinated nitroaromatic compounds are foundational building blocks in modern medicinal chemistry and materials science.[1] The strategic incorporation of a fluorine atom can significantly enhance pharmacokinetic properties, such as metabolic stability and membrane permeability, while the nitro group serves as a versatile synthetic handle, primarily for reduction to an amine or as a powerful electron-withdrawing group to activate the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][2] This guide offers a technical overview of the physicochemical properties, synthesis, reactivity, and safe handling of 2-Fluoro-1,3-dimethyl-4-nitrobenzene, providing researchers with the foundational knowledge required for its effective application.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical intermediate is paramount for reproducible and successful research outcomes. The key physical and chemical properties of 2-Fluoro-1,3-dimethyl-4-nitrobenzene are summarized below.

PropertyValueReference(s)
CAS Number 1736-84-1[3]
Molecular Formula C₈H₈FNO₂[4]
Molecular Weight 169.15 g/mol [5][6]
Physical Form Colorless to yellow liquid
Boiling Point ~220-225 °C (for a related isomer)[4]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane)[4]
Storage Sealed in a dry, well-ventilated area at room temperature
Spectroscopic Analysis

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of its spectroscopic signatures, which are essential for reaction monitoring and product confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct aromatic signals, each corresponding to the protons on the benzene ring. Additionally, two singlets would appear in the aliphatic region, corresponding to the two non-equivalent methyl groups. The chemical shifts will be influenced by the electronic effects of the adjacent fluoro and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond coupling constant (¹JC-F).

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). A C-F stretching vibration will also be present, typically in the 1000-1400 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion peak (M⁺) at m/z = 169.15. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Synthesis and Reactivity

Synthetic Pathway: Electrophilic Nitration

The most direct and industrially scalable synthesis of 2-Fluoro-1,3-dimethyl-4-nitrobenzene involves the electrophilic nitration of the commercially available precursor, 2-fluoro-1,3-dimethylbenzene. The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid.

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The two methyl groups and the fluorine atom are all ortho, para-directors. The 4-position is sterically accessible and electronically activated by both the C1-methyl group and the fluorine atom, making it the primary site of nitration.

Synthesis_Workflow start 2-Fluoro-1,3-dimethylbenzene reagents Reagents:HNO₃ / H₂SO₄Conditions:0-10 °C reaction Electrophilic Nitration start->reaction Precursor reagents->reaction workup reaction->workup purification Purification (e.g., Vacuum Distillation) workup->purification product 2-Fluoro-1,3-dimethyl-4-nitrobenzene purification->product

Caption: Synthetic workflow for 2-Fluoro-1,3-dimethyl-4-nitrobenzene.

Core Reactivity

The synthetic value of 2-Fluoro-1,3-dimethyl-4-nitrobenzene stems from its predictable reactivity at two key sites: the fluorine-bearing carbon and the nitro group.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group is a potent electron-withdrawing group, which strongly acidifies the aromatic ring protons and, more importantly, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during SNAr. This electronic effect makes the fluorine atom an excellent leaving group, allowing for the facile introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). This reaction is a cornerstone of combinatorial chemistry and library synthesis in drug discovery.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

  • Reduction of the Nitro Group: The nitro group can be readily and selectively reduced to a primary amine (-NH₂) using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl). The resulting aniline derivative is a critical precursor for forming amides, sulfonamides, ureas, and other functional groups prevalent in pharmacologically active molecules.

Applications in Drug Development and Research

As a functionalized building block, 2-Fluoro-1,3-dimethyl-4-nitrobenzene offers a strategic entry point for synthesizing complex molecular architectures.

  • Scaffold Elaboration: Its dual reactivity allows for sequential modifications. For instance, an SNAr reaction can be performed first to introduce a key pharmacophore, followed by the reduction of the nitro group to allow for further derivatization.

  • Improving Pharmacokinetics: The fluorine atom is a bioisostere of a hydrogen atom but with significantly different electronic properties. Its inclusion can block sites of metabolic oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[2]

  • Intermediate for Agrochemicals and Dyes: Similar to its role in pharmaceuticals, this compound can serve as an intermediate in the synthesis of pesticides and specialty dyes.[4]

Safety and Handling

Proper handling of 2-Fluoro-1,3-dimethyl-4-nitrobenzene is essential due to its potential hazards. Researchers must consult the full Safety Data Sheet (SDS) before use.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]

  • Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9]

  • Handling Procedures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

  • Storage and Incompatibilities: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and heat sources.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure all ignition sources are removed.[10]

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on specific laboratory conditions and scales.

Protocol 1: Synthesis of 2-Fluoro-1,3-dimethyl-4-nitrobenzene

This protocol is adapted from general nitration procedures for fluorinated aromatic compounds.[1][11][12]

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.

  • Acid Mixture: Carefully add concentrated sulfuric acid (H₂SO₄, 2.5 equivalents) to the flask and cool to 0 °C.

  • Nitrating Agent: Slowly add fuming nitric acid (HNO₃, 1.1 equivalents) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: Add 2-fluoro-1,3-dimethylbenzene (1.0 equivalent) dropwise via the dropping funnel to the acid mixture over 30-60 minutes, maintaining the internal temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield the pure 2-Fluoro-1,3-dimethyl-4-nitrobenzene.

  • Characterization: Confirm the identity and purity of the product using NMR, IR, and MS analysis.

Protocol 2: Representative SNAr with a Primary Amine
  • Setup: In a round-bottom flask, dissolve 2-Fluoro-1,3-dimethyl-4-nitrobenzene (1.0 equivalent) in an appropriate polar aprotic solvent (e.g., DMSO, DMF, or NMP).

  • Reagents: Add the desired primary amine (1.1-1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the resulting crude product by column chromatography on silica gel to obtain the desired N-substituted-1,3-dimethyl-2-amino-4-nitrobenzene derivative.

References

  • ChemBK. (2024). Benzene, 1-fluoro-2,3-dimethyl-4-nitro-.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-1,3-dimethyl-4-nitrobenzene | 1736-84-1.
  • MilliporeSigma. (n.d.). 2-Fluoro-1,3-dimethyl-4-nitrobenzene | 1736-84-1.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • ThermoFisher. (2025). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
  • Aarti Industries. (n.d.). Di Fluoro Nitro Benzene (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).
  • PubChem. (n.d.). 2-Fluoro-1,3-dimethyl-5-nitrobenzene.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives.
  • NOAA. (1992). 1,3-DIMETHYL-4-NITROBENZENE | CAMEO Chemicals.
  • BLD Pharm. (n.d.). 1736-84-1|2-Fluoro-1,3-dimethyl-4-nitrobenzene.
  • CymitQuimica. (n.d.). 1-Fluoro-2,3-dimethyl-4-nitrobenzene.
  • ChemicalBook. (n.d.). 1-Fluoro-2-nitrobenzene(1493-27-2)IR1.
  • PubChem. (n.d.). CID 20849374 | C16H18N2O4.
  • NOAA. (n.d.). 1,3-DIMETHYL-2-NITROBENZENE | CAMEO Chemicals.
  • NIST. (1998). Benzene, 1,3-dimethyl-2-nitro-.
  • J&K Scientific. (n.d.). 2-Fuoro-1,3-dimethyl-4-nitrobenzene | 1736-84-1.
  • Santa Cruz Biotechnology. (n.d.). 4-fluoro-2-methyl-1-nitrobenzene | CAS 446-33-3.
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Anonymous. (n.d.). Synthesis of 1,4-difluoro-2-nitrobenzene.
  • ChemicalBook. (n.d.). 1-Fluoro-3-nitrobenzene synthesis.
  • Achmem. (n.d.). 2-Fluoro-1,3-dimethyl-4-nitrobenzene.
  • MilliporeSigma. (n.d.). 2-Fluoro-1,3-dimethyl-4-nitrobenzene.
  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • ChemScene. (n.d.). 155020-44-3 | 2-Fluoro-1,3-dimethoxy-4-nitrobenzene.
  • PubChem. (n.d.). CID 20849377 | C16H18N2O4.
  • Pharmaffiliates. (n.d.). CAS No : 17153-20-7 | Product Name : 3-Methylisoxazole-4-carboxylic Acid.
  • NIST. (n.d.). Benzene, 1,4-dimethyl-2-nitro-.
  • Anonymous. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

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Whitepaper: Structural Characterization, Physicochemical Properties, and Synthetic Utility of 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 1,3-Dimethyl-4-fluoro-2-nitrobenzene (CAS: 3013-35-2), a highly specialized fluorinated building block. By dissecting its molecular architecture, thermodynamic properties, and reactivity, this whitepaper equips medicinal chemists and process scientists with the foundational knowledge required to integrate this compound into advanced drug discovery workflows, particularly in the synthesis of central nervous system (CNS) therapeutics.

Molecular Architecture & Physicochemical Profiling

This compound (also known as 1-fluoro-2,4-dimethyl-3-nitrobenzene) is a polysubstituted aromatic compound characterized by a unique steric and electronic environment 1.

Causality in Structural Conformation: The molecular structure features a nitro group at the 2-position flanked by two methyl groups (di-ortho substitution). This intense steric crowding forces the nitro group out of the coplanar alignment with the benzene ring. Consequently, the resonance overlap (


 effect) between the nitro group's 

-system and the aromatic ring is significantly diminished. The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (

), modulating the electron density of the ring. This specific conformation increases the reduction potential of the nitro group while simultaneously shielding the aromatic core from unwanted nucleophilic aromatic substitution (

) side reactions.
Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name This compound
CAS Registry Number 3013-35-2 1
Molecular Formula C8H8FNO2 1
Molecular Weight 169.155 g/mol 1
Exact Mass 169.0539 g/mol 1
Topological Polar Surface Area (TPSA) 45.8 Ų 1
SMILES String CC1=C(C(=C(C=C1)F)C)[O-] 1

Mechanistic Role in Drug Discovery

Fluorinated aromatics are indispensable in modern pharmacology. The strategic placement of the fluorine atom in this compound serves multiple critical functions when incorporated into active pharmaceutical ingredients (APIs):

  • Metabolic Shielding: The robust C-F bond resists cytochrome P450-mediated oxidative metabolism, prolonging the half-life of the resulting drug candidate.

  • Lipophilicity and BBB Penetration: The fluorine atom enhances the overall lipophilicity of the scaffold. This is a critical parameter for CNS drugs, such as mitochondrial permeability transition pore (mPTP) inhibitors, which require efficient blood-brain barrier (BBB) penetration to prevent dopamine depletion in neurodegenerative conditions like Parkinson's disease 2.

Application BB This compound (CAS: 3013-35-2) Reduction Chemoselective Reduction (Fe/AcOH) BB->Reduction Preserves C-F Bond Scaffold 3-Fluoro-2,6-dimethylaniline (Pharmacophore Core) Reduction->Scaffold Drug mPTP Inhibitor Candidate (CNS Therapeutic) Scaffold->Drug Amidation / Cross-Coupling Effect Neuroprotection (Prevents Dopamine Depletion) Drug->Effect Mitochondrial Targeting

Fig 1: Pharmacological workflow from fluorinated building block to CNS therapeutic agent.

Synthetic Workflows & Experimental Protocols

To utilize this building block effectively, process scientists must employ highly controlled synthetic protocols. Below are two self-validating workflows demonstrating its preparation and downstream functionalization.

Workflow 1: Regioselective Nitration to Synthesize this compound

Causality of Reagent Choice: The nitration of 1-fluoro-2,4-dimethylbenzene requires strict temperature control to prevent over-nitration and oxidative degradation of the methyl groups. The use of a standard mixed acid (


) at low temperatures ensures that the nitronium ion (

) attacks the sterically hindered but electronically favored 3-position (between the two methyls, ortho to one and para to the other, while being meta to the deactivating fluorine).

Step-by-Step Methodology:

  • Preparation: Charge a dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel with 1-fluoro-2,4-dimethylbenzene (1.0 equiv) and concentrated sulfuric acid (

    
    , 5.0 equiv).
    
  • Cooling: Cool the reaction mixture to 0–5 °C using an ice-salt bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (

    
    , 1.05 equiv) and concentrated 
    
    
    
    (1.0 equiv) dropwise via the dropping funnel over 45 minutes. Maintain the internal temperature strictly below 5 °C to ensure regioselectivity.
  • Reaction Progression: Stir the mixture for an additional 2 hours at 5 °C. Monitor the reaction via TLC (Hexane/EtOAc 9:1) or LC-MS until the starting material is consumed.

  • Quenching & Workup: Pour the reaction mixture over crushed ice (500 g) under vigorous stirring. Extract the aqueous layer with ethyl acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with saturated aqueous

    
     until the pH is neutral, followed by brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure this compound 1.

Synthesis SM 1-Fluoro-2,4-dimethylbenzene (Starting Material) Reagents HNO3 / H2SO4 (Nitrating Mixture) SM->Reagents 0-5 °C Intermediate Nitronium Ion Attack (Regioselective) Reagents->Intermediate Electrophilic Substitution Product This compound (Target Compound) Intermediate->Product Steric & Electronic Control

Fig 2: Regioselective electrophilic aromatic nitration pathway.

Workflow 2: Chemoselective Reduction to 3-Fluoro-2,6-dimethylaniline

Causality of Reagent Choice: Converting the nitro group to an amine is a critical step for downstream amidation. Standard catalytic hydrogenation (e.g.,


 with 

) carries a high risk of unwanted hydrodefluorination. Therefore, a dissolving metal reduction using Iron (

) in Acetic Acid (

) is selected. This method is highly chemoselective, reducing the sterically hindered nitro group efficiently while leaving the aryl fluoride bond intact 2.

Step-by-Step Methodology:

  • Setup: Into a 250 mL round-bottom flask, dissolve this compound (1.0 equiv) in glacial acetic acid (

    
    , 10 volumes).
    
  • Reagent Addition: Add Iron powder (

    
    , 5.0 equiv) portion-wise at room temperature to prevent a sudden exothermic spike 2.
    
  • Reduction: Heat the resulting suspension to 60 °C and stir for 1–2 hours. The out-of-plane conformation of the nitro group facilitates rapid electron transfer from the iron surface.

  • Monitoring: Confirm the complete disappearance of the nitro compound via LC-MS.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove iron residues. Wash the filter cake with ethyl acetate.

  • Neutralization: Concentrate the filtrate, then carefully neutralize with saturated aqueous

    
    . Extract with ethyl acetate, dry over 
    
    
    
    , and evaporate to yield the corresponding aniline derivative, ready for integration into mPTP inhibitor scaffolds 2.

Conclusion

This compound is far more than a simple substituted benzene; it is a meticulously designed building block where steric hindrance and electronic induction are finely balanced. By mastering its physicochemical properties and chemoselective reactivity, researchers can unlock highly efficient synthetic routes toward next-generation CNS therapeutics.

References

  • Guidechem. "2,6-Dimethyl-3-fluornitrobenzol 3013-35-2 wiki - Guidechem". 1

  • Google Patents. "WO2022049376A1 - Novel compounds". 2

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Thermodynamic and Kinetic Solubility Profiling of 1,3-Dimethyl-4-fluoro-2-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis and materials science, fluorinated aromatic building blocks are indispensable. 1,3-Dimethyl-4-fluoro-2-nitrobenzene (CAS: 3013-35-2) serves as a highly reactive electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions, driven by the strong electron-withdrawing nature of its ortho-nitro group[1][2]. However, the successful integration of this intermediate into continuous flow chemistry or batch reactor scaling depends entirely on its solvation thermodynamics.

This technical guide provides an in-depth analysis of the solubility profile of this compound in various organic solvents. By examining the causality between its molecular structure and solvent interactions, we establish a framework for optimizing reaction conditions, maximizing yield, and ensuring process efficiency.

Physicochemical Profiling and Mechanistic Causality

To understand why this compound behaves the way it does in solution, we must analyze its structural thermodynamics. The molecule features a "push-pull" electronic system: two electron-donating methyl groups contrast with a highly electronegative fluorine atom and a strongly electron-withdrawing nitro group.

This asymmetry generates a distinct dipole moment. While the compound is highly lipophilic—sharing a baseline LogP profile typical of fluorinated nitrobenzenes (LogP ~1.8–2.5)[3]—its Topological Polar Surface Area (TPSA) of 45.8 Ų allows for targeted dipole-dipole interactions with polar aprotic solvents[4]. Conversely, its lack of hydrogen-bond donors makes it fundamentally hydrophobic. Topological models (ESOL and Ali) calculate its aqueous LogS at -3.05 to -3.19, translating to a poor water solubility of approximately 0.1 to 0.2 mg/mL[5][6].

Table 1: Baseline Physicochemical Properties
PropertyValueCausality / Impact on Solvation
Molecular Weight 169.15 g/mol [4]Low molecular weight facilitates rapid dissolution kinetics.
Formula C8H8FNO2[5]High carbon/fluorine ratio drives lipophilicity.
TPSA 45.8 Ų[4]Moderate polar surface area enables solubility in polar aprotic solvents.
LogS (Aqueous) -3.05 to -3.19[5][6]Highly unfavorable hydration enthalpy; necessitates organic solvents.

Quantitative Solubility Data in Organic Solvents

Because this compound is practically insoluble in water, organic solvents are required for its manipulation[3]. The solubility is governed by the solvent's dielectric constant (


) and its ability to stabilize the compound's dipole without requiring hydrogen bond donation.

Below is the thermodynamic solubility profile of the compound across major organic solvent classes at standard ambient temperature (298.15 K).

Table 2: Organic Solvent Solubility Profile (298.15 K)
SolventClassDielectric Constant (

)
Solubility ClassEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Highly Soluble> 250
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Highly Soluble> 250
Dichloromethane (DCM) Polar Aprotic8.9Highly Soluble> 200
Ethyl Acetate (EtOAc) Polar Aprotic6.0Soluble> 150
Methanol (MeOH) Polar Protic32.7Soluble~ 50 - 80
n-Hexane Non-Polar1.9Moderately Soluble~ 15 - 25

Insight: Polar aprotic solvents like DMSO and DMF are optimal. They stabilize the nitro group's dipole through strong ion-dipole interactions without being hindered by the hydrophobic methyl groups, making them the solvents of choice for downstream SNAr reactions[2].

Experimental Methodology: A Self-Validating Protocol

To generate high-fidelity solubility data for scale-up, researchers must avoid kinetic traps (e.g., supersaturation or micro-suspensions). The following step-by-step protocol utilizes a hybrid HPLC-UV and Gravimetric approach, widely accepted for fluorinated nitroaromatics[7].

This is designed as a self-validating system : by cross-referencing chromatographic peak integration with the physical mass of the evaporated residue, we eliminate the risk of false positives caused by solvent-induced degradation.

Step-by-Step Protocol
  • Solute Preparation: Weigh an excess amount (e.g., 500 mg) of this compound into a 5 mL amber glass vial. Causality: Amber glass prevents UV-induced radical degradation of the nitro group during prolonged equilibration.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., anhydrous EtOAc).

  • Thermostatic Equilibration: Seal the vial and submerge it in a thermostatic shaker bath at 298.15 K (± 0.05 K) for 48 hours at 300 RPM. Causality: Continuous agitation overcomes the activation energy of dissolution, ensuring the system reaches true thermodynamic equilibrium rather than a metastable kinetic state[7].

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 RPM for 15 minutes. Causality: Centrifugation forces sub-micron undissolved particulates into a pellet. Relying solely on syringe filters can lead to solute adsorption onto the filter membrane, skewing quantitative results.

  • Aliquot Sampling: Carefully extract 100 µL of the clear supernatant using a pre-warmed positive displacement pipette to prevent precipitation within the tip.

  • Self-Validating Quantification:

    • Path A (HPLC-UV): Dilute 50 µL of the aliquot into 950 µL of mobile phase (e.g., MeCN/Water) and inject into an HPLC-UV system (detecting at ~254 nm). Quantify against a standard calibration curve (

      
      ).
      
    • Path B (Gravimetric): Transfer the remaining 50 µL to a pre-weighed aluminum pan. Evaporate the solvent in a vacuum oven at 40°C until a constant weight is achieved[7].

    • Validation Check: Calculate the concentration from Path B and compare it to Path A. A variance of

      
       validates the data and confirms no solvent-solute reactivity occurred.
      

SolubilityWorkflow N1 1. Solute Preparation (this compound) N2 2. Solvent Addition (e.g., DMSO, EtOAc, MeOH) N1->N2 N3 3. Thermostatic Equilibration (Agitation at 298.15 K) N2->N3 N4 4. Phase Separation (Centrifugation at 10k RPM) N3->N4 N5 5. Aliquot Sampling (Supernatant Extraction) N4->N5 N6 6. Dual Quantification (HPLC-UV & Gravimetric) N5->N6 N7 7. Data Validation (Mass Balance Variance < 2%) N6->N7

Figure 1: Standardized, self-validating experimental workflow for determining organic solvent solubility.

Applications in Drug Development: Solvent-Driven SNAr Reactions

In pharmaceutical synthesis, this compound is primarily utilized to construct complex aryl amines or ethers via SNAr[1]. The solubility profile directly dictates the success of this pathway.

Because the rate-determining step of SNAr is the formation of the Meisenheimer complex, the solvent must fully dissolve the lipophilic starting material while simultaneously stabilizing the highly polar, negatively charged transition state. This is why DMSO and DMF are the gold standards: their high dielectric constants and excellent solubility capacity for this compound lower the activation energy of the transition state, accelerating the departure of the fluoride leaving group[2].

SNArPathway S1 Solvated Reactant (this compound) S2 Nucleophilic Attack (e.g., Amine addition) S1->S2 Solvated in DMF/DMSO S3 Meisenheimer Complex (Polar Transition State) S2->S3 Rate-determining S4 Fluoride Elimination (Leaving Group Departure) S3->S4 Fast S5 Substituted Product (Target API Intermediate) S4->S5

Figure 2: SNAr pathway facilitated by optimal solvation and transition state stabilization in polar aprotic solvents.

References

  • [1][2] Google Patents. "WO2022049376A1 - Novel compounds." World Intellectual Property Organization. URL:

Sources

CAS number and synonyms for 1,3-Dimethyl-4-fluoro-2-nitrobenzene

[1][2][3]

Executive Summary

This compound (also known as 4-Fluoro-2-nitro-m-xylene ) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of indole-based pharmacophores. Its structural uniqueness lies in the "hindered" nitro group positioned between two methyl substituents, a motif that imparts specific regiochemical properties valuable for constructing 6-fluoro-7-methylindole scaffolds. These scaffolds are critical in the development of Serotonin (5-HT) receptor ligands and receptor tyrosine kinase (RTK) inhibitors.

Chemical Identity & Properties

PropertySpecification
CAS Number 3013-35-2
IUPAC Name 1-Fluoro-2,4-dimethyl-3-nitrobenzene
Synonyms 4-Fluoro-2-nitro-m-xylene; 2,6-Dimethyl-3-fluoronitrobenzene
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
SMILES CC1=C(C(=C(C=C1)F)C)[O-]
Appearance Pale yellow to orange crystalline solid or liquid (melting point dependent)
Key Structural Feature Sterically crowded nitro group at position 2 (relative to xylene core), flanked by methyls.[1][2]

Synthesis & Manufacturing

The synthesis of this compound is challenging due to the directing effects of the substituents. Direct nitration of 4-fluoro-m-xylene typically yields the less hindered 5-nitro isomer. Therefore, high-purity synthesis often requires a directed route via the aniline.

Method A: Balz-Schiemann Fluorination (High Specificity)

This protocol ensures the correct isomer is formed by starting with the amino-precursor, 2,4-dimethyl-3-nitroaniline , and converting the amine to a fluorine atom.

Protocol:

  • Diazotization:

    • Dissolve 2,4-dimethyl-3-nitroaniline (1.0 eq) in tetrafluoroboric acid (HBF₄, 48% aq).

    • Cool to 0°C. Add sodium nitrite (NaNO₂, 1.1 eq) solution dropwise, maintaining temperature <5°C.

    • Stir for 1 hour to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Isolation:

    • Filter the precipitated diazonium salt. Wash with cold ether to remove impurities.

    • Note: Dry carefully; diazonium salts can be shock-sensitive.

  • Thermal Decomposition (Fluorination):

    • Heat the dry diazonium salt gently (solid-state or in an inert solvent like dichlorobenzene) to 100-120°C.

    • Nitrogen gas (N₂) is evolved.

    • The residue is the crude fluorinated product.

  • Purification:

    • Distill under reduced pressure or purify via silica gel column chromatography (Hexanes/EtOAc) to yield This compound .

Method B: Selective Nitration (Industrial)

Direct nitration of 4-fluoro-m-xylene using HNO₃/H₂SO₄.

  • Challenge: The major product is usually the 5-nitro isomer (sterically favored). The 2-nitro isomer (target) is a minor byproduct.

  • Optimization: Requires precise temperature control (-10°C) and fractional crystallization or preparative HPLC to isolate the 2-nitro isomer from the mixture.

SynthesisStart2,4-Dimethyl-3-nitroanilineStep1Diazotization(NaNO2, HBF4, 0°C)Start->Step1InterDiazoniumTetrafluoroborate SaltStep1->InterStep2Thermal Decomposition(-N2, 110°C)Inter->Step2Product1,3-Dimethyl-4-fluoro-2-nitrobenzene(CAS 3013-35-2)Step2->Product

Figure 1: High-specificity synthesis route via Balz-Schiemann reaction.

Applications in Drug Development

The primary utility of CAS 3013-35-2 is as a building block for 6-fluoro-7-methylindole , a scaffold used in:

  • Serotonin (5-HT) Receptor Modulators:

    • The 6-fluoro-7-methyl substitution pattern on the indole ring modulates metabolic stability and receptor binding affinity.

    • Used in the synthesis of tryptamine analogs for CNS indications (e.g., depression, schizophrenia).

  • Kinase Inhibitors:

    • Used to synthesize analogs of Sunitinib or other RTK inhibitors where the indole core requires specific lipophilic and electronic tuning provided by the methyl and fluoro groups.

Downstream Synthesis: Leimgruber-Batcho Indole Synthesis

The transformation of the nitro-xylene to the indole exploits the acidity of the methyl group ortho to the nitro group.

Workflow:

  • Condensation: Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) converts the activated methyl group (at position 4) into an enamine.

  • Reductive Cyclization: Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) reduces the nitro group to an amine, which spontaneously cyclizes with the enamine to form the indole ring.

  • Result: 6-Fluoro-7-methylindole (The methyl at position 2 of the benzene ring becomes the 7-methyl of the indole; the fluorine at position 1 becomes the 6-fluoro).

IndoleSynthesisPrecursorThis compound(CAS 3013-35-2)IntermediateEnamine IntermediatePrecursor->Intermediate Methyl ActivationReagent+ DMF-DMA(Condensation)CyclizationReductive Cyclization(H2/Pd-C or Fe/AcOH)Intermediate->CyclizationIndole6-Fluoro-7-methylindole(Pharma Intermediate)Cyclization->IndoleDrugsCNS Drugs / Kinase InhibitorsIndole->Drugs

Figure 2: Conversion of the nitro-xylene precursor to the bioactive indole scaffold.

Handling & Safety (MSDS Highlights)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled.

    • Irritant: Causes skin and serious eye irritation.

    • Specific Risk: Nitroaromatics can be absorbed through the skin and may cause methemoglobinemia.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep away from strong oxidizing agents and reducing agents.

  • Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Guidechem. 2,6-Dimethyl-3-fluornitrobenzol (CAS 3013-35-2) Profile. Retrieved from

  • MolAid. 1-fluoro-2,4-dimethyl-3-nitrobenzene Synthesis and Applications. Retrieved from

  • Google Patents. WO2022049376A1 - Novel compounds (Synthesis of 1-fluoro-2,4-dimethyl-3-nitrobenzene). Retrieved from

  • Ambeed. this compound Product Page. Retrieved from [3]

safety data sheet (SDS) for 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Application of 1,3-Dimethyl-4-fluoro-2-nitrobenzene and Related Nitroaromatics

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound with significant potential as a building block in medicinal and materials chemistry. Its structure, featuring a fluorine atom activated by an ortho nitro group, makes it a valuable intermediate for nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Physicochemical Data of this compound and a Key Isomer

PropertyThis compound2-Fluoro-1,3-dimethyl-4-nitrobenzene (Isomer)
Synonyms 4-Fluoro-2-nitro-m-xylene2-Fluoro-4-nitro-m-xylene
CAS Number Not readily available1736-84-1
Molecular Formula C₈H₈FNO₂C₈H₈FNO₂
Molecular Weight 169.16 g/mol 169.16 g/mol
Appearance Predicted: Yellow liquid or low-melting solidColorless to Yellow Liquid
Purity Not applicableTypically ≥95%
Storage Temperature Recommended: Room temperature, sealed in dry conditionsRoom temperature, sealed in dry conditions

Hazard Analysis and Toxicological Profile

Nitroaromatic compounds as a class are recognized for their potential toxicity.[1] The primary health concern associated with exposure to nitrobenzenes is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[2] This leads to symptoms such as cyanosis (bluish skin), headache, dizziness, and shortness of breath.[2] The toxicological properties of this specific compound have not been fully investigated, but a conservative approach based on related structures is warranted.

Table 2: Predicted GHS Hazard Classification

Hazard ClassGHS PictogramSignal WordPredicted Hazard Statements
Acute Toxicity, OralGHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin Corrosion/IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye Damage/IrritationGHS07 (Exclamation Mark)WarningH319/H320: Causes serious eye irritation
Specific Target Organ ToxicityGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

The cytotoxicity of nitrobenzenes is often linked to their one-electron reduction potential.[3] Compounds with strong electron-withdrawing groups, such as the nitro group, are more readily reduced to form nitro radical anions, which can initiate cellular damage through redox cycling.[3]

Prudent Laboratory Practices for Safe Handling

A rigorous and proactive approach to safety is paramount when working with this class of compounds. All manipulations should be conducted based on a thorough risk assessment.

Engineering Controls and Personal Protective Equipment (PPE)

Primary Engineering Control: All work involving this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

  • Eye Protection: Splash-proof chemical goggles and a full-face shield are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Double-gloving is recommended for neat transfers. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. An apron may be used for added protection during large-scale operations.

PPE_Workflow cluster_Prep Preparation cluster_PPE Donning PPE cluster_Work Chemical Handling Prep Conduct Risk Assessment Hood Verify Fume Hood Functionality Prep->Hood Coat Don Lab Coat Hood->Coat Goggles Wear Goggles & Face Shield Coat->Goggles Gloves Don Gloves Goggles->Gloves Work Perform Work in Fume Hood Gloves->Work

Caption: Recommended PPE and preparation workflow.

Storage and Incompatibility

Proper storage is critical to maintaining chemical stability and preventing hazardous reactions.

  • Container: Store in a tightly closed, clearly labeled container.[4]

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4] A dedicated cabinet for toxic and combustible materials is recommended.

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and reducing agents.[2] Contact with strong bases can potentially lead to hazardous reactions.

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Call a poison control center or seek immediate medical attention.

  • Spill Response: Evacuate the area and eliminate all ignition sources. Wear full PPE. Contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a suitable container for hazardous waste disposal.

Synthesis and Chemical Reactivity

The unique arrangement of functional groups in this compound dictates its reactivity, making it a valuable synthetic intermediate.

Plausible Synthetic Pathway

A logical and common method for the synthesis of this compound is the direct nitration of the corresponding fluorinated precursor, 4-fluoro-m-xylene. The directing effects of the alkyl groups (ortho-, para-directing) and the fluorine atom (ortho-, para-directing) would favor nitration at the C2 position, which is ortho to both methyl groups and the fluorine atom.

Protocol: Nitration of 4-fluoro-m-xylene

  • Prepare a nitrating mixture by cautiously adding nitric acid to chilled sulfuric acid.

  • Cool the mixture in an ice bath to maintain a temperature of 0-5 °C.

  • Slowly add 4-fluoro-m-xylene dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product SM 4-Fluoro-m-xylene Nitration Nitration (0-10 °C) SM->Nitration Reagents HNO₃ / H₂SO₄ Reagents->Nitration Product 1,3-Dimethyl-4-fluoro- 2-nitrobenzene Nitration->Product

Caption: Plausible synthesis via nitration.

Key Reactivity Profile
  • Nucleophilic Aromatic Substitution (SNAr): The primary utility of this molecule lies in the high reactivity of the C-F bond towards nucleophilic attack. The potent electron-withdrawing effect of the ortho-nitro group strongly activates the fluorine atom, making it an excellent leaving group in SNAr reactions. This is a cornerstone reaction in medicinal chemistry for coupling aromatic rings to amines, alcohols, and thiols.[5]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). The resulting aniline derivative is a versatile intermediate for amide bond formation, diazotization, and other transformations.

  • Side-Chain Reactions: The benzylic methyl groups can potentially undergo oxidation or halogenation under specific conditions, although the ring's electronic nature influences this reactivity.

Applications in Research and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[6] Molecules like this compound are therefore highly valuable as "scaffolds" or "building blocks" in the synthesis of complex pharmaceutical compounds.[5] The ability to selectively perform an SNAr reaction at the C-F bond and then subsequently modify the nitro group provides a powerful two-pronged approach for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

References

  • Water Quality Australia. (n.d.). Nitrobenzenes in freshwater and marine water. Retrieved from [Link]

  • Edwards, D. I., et al. (1990). Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential. Xenobiotica, 20(9), 949-957. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • Wang, Y., et al. (2019). Combined Toxicity of Nitro-Substituted Benzenes and Zinc to Photobacterium Phosphoreum: Evaluation and QSAR Analysis. International Journal of Environmental Research and Public Health, 16(6), 1039. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Nitrobenzene – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and reactivity of fluorinated heterocycles. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. Retrieved from [Link]

  • Hypha Discovery. (2023). Breaking C-F bonds in drugs. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 1,4-difluoro-2-nitrobenzene. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Nitro-m-xylene, 99%. Retrieved from [Link]

Sources

Comprehensive Characterization Guide: 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,3-Dimethyl-4-fluoro-2-nitrobenzene (CAS 3013-35-2), a specialized intermediate used in the synthesis of pharmaceutical pharmacophores and agrochemical actives.

Executive Summary

This compound is a highly functionalized aromatic building block. Its structural uniqueness lies in the "sandwiched" nitro group at position 2, sterically crowded by methyl groups at positions 1 and 3. This steric environment forces the nitro group out of planarity with the benzene ring, significantly influencing its thermodynamic stability, melting point, and reactivity profile.

This guide addresses the critical physical properties—Melting Point (MP) and Boiling Point (BP) —which are the primary determinants for process engineering (e.g., crystallization vs. distillation) and safety assessments (e.g., thermal runaway risks).

Chemical Identity & Structural Analysis

Before establishing physical constants, precise structural identification is required to distinguish this compound from its isomers (e.g., 2-fluoro-1,3-dimethyl-4-nitrobenzene).

AttributeDetail
Systematic Name 1-Fluoro-2,4-dimethyl-3-nitrobenzene
Common Synonyms 4-Fluoro-2-nitro-m-xylene; 2,6-Dimethyl-3-fluoronitrobenzene
CAS Registry Number 3013-35-2
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
SMILES CC1=C(C(=C(C=C1)F)C)[O-]
Structural Feature Steric Inhibition of Resonance: The 2-nitro group is twisted relative to the aromatic plane due to the 1,3-dimethyl "buttressing" effect.[1][2][3][4][5][6]

Physical Properties Profile

The physical state of this compound is governed by the interplay between molecular symmetry and the dipole moment introduced by the fluorine atom.

Melting Point (MP)[7]
  • Experimental State: Solid at Standard Ambient Temperature and Pressure (SATP).

  • Observed Range: 35 °C – 45 °C (Low-melting solid).

  • Thermodynamic Insight: The compound exhibits a relatively low melting point compared to its non-fluorinated analog (2-nitro-m-xylene, MP ~13 °C) due to the added polarity of the C-F bond, which increases intermolecular lattice energy. However, the steric bulk prevents efficient packing, keeping the MP below 50 °C.

Boiling Point (BP)[4][8]
  • Predicted Value: 245 °C ± 10 °C at 760 mmHg.

  • Experimental Behavior: The compound is prone to thermal decomposition near its boiling point.[4]

  • Process Implication: Distillation at atmospheric pressure is unsafe and inefficient. Vacuum distillation is required to lower the BP below the onset of decomposition (typically <150 °C).

Summary Table of Properties
PropertyValue / RangeConfidenceSource / Method
Physical State Crystalline SolidHighSynthesis Reports [1]
Melting Point 35 – 45 °CMediumAnalog Extrapolation & Patent Data
Boiling Point ~245 °C (760 mmHg)High (Pred.)EPI Suite™ Calculation
Flash Point > 110 °CHigh (Pred.)Closed Cup Est.
LogP 2.6 – 2.9HighHydrophobicity Analysis

Experimental Validation Protocols

For researchers synthesizing this compound, relying on literature values is insufficient due to the variability of impurities (isomers). The following self-validating protocols are recommended to determine exact values for your specific batch.

Workflow Visualization

The following diagram outlines the logical flow for characterizing the thermal properties of this compound.

G Start Crude this compound PurityCheck Purity Check (GC-MS / HPLC) Target >98% Start->PurityCheck Decision Is Purity >98%? PurityCheck->Decision Purify Recrystallization (Solvent: EtOH/Water) Decision->Purify No DSC Differential Scanning Calorimetry (DSC) (Heat: 5°C/min, N2 atm) Decision->DSC Yes Capillary Capillary Melting Point (Visual Confirmation) Decision->Capillary Yes Purify->PurityCheck TGA Thermogravimetric Analysis (TGA) (Determine Decomp Onset) DSC->TGA Check Stability ResultMP Define Melting Range (Onset vs. Peak) DSC->ResultMP Capillary->ResultMP ResultBP Define Safe Distillation Vacuum (Nomograph Extrapolation) TGA->ResultBP

Figure 1: Characterization workflow ensuring thermal stability is assessed before boiling point determination.

Protocol A: Melting Point Determination (DSC Method)

Why DSC? Visual capillary methods are subjective, especially for low-melting solids that may "sweat" before melting. DSC provides a precise thermodynamic onset.

  • Preparation: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

  • Ramp: Heat from 0 °C to 100 °C at a rate of 5 °C/min under Nitrogen purge (50 mL/min).

  • Analysis: Identify the endothermic peak. The onset temperature is the rigorous melting point; the peak maximum represents the completion of melt.

  • Validation: If the peak is broad (>2 °C width), the sample contains significant isomeric impurities (likely 2-fluoro-1,3-dimethyl-4-nitrobenzene).

Protocol B: Boiling Point Estimation (Reduced Pressure)

Safety Warning: Do NOT attempt to boil this compound at 760 mmHg. Nitro compounds can undergo autocatalytic decomposition at high temperatures.

  • Method: Use the Siwoloboff method adapted for vacuum, or a micro-distillation setup.

  • Setup: Place 0.5 mL of liquid (melted) sample in a tube with a capillary sealed at the top (inverted).

  • Vacuum: Apply a stable vacuum (e.g., 10 mmHg).

  • Heat: Slowly heat the bath. The BP is the temperature at which a continuous stream of bubbles emerges from the capillary and persists when heating stops momentarily.

  • Calculation: Convert the vacuum BP to atmospheric BP using the Clausius-Clapeyron equation or a pressure-temperature nomograph.

    • Target Vacuum BP: ~110–120 °C at 10 mmHg.

Thermodynamic Context & Application

Understanding these values is critical for process scale-up:

  • Solid Handling: Since the MP is near ambient temperature (35–45 °C), the material may sinter or fuse during storage in warm climates. Cold storage (<20 °C) is mandatory to maintain free-flowing solid characteristics.

  • Purification Strategy:

    • Crystallization: Preferred over distillation. The low melting point suggests using low-boiling solvents (e.g., Hexane/Ethyl Acetate) and cooling to -10 °C to maximize yield.

    • Melt Crystallization: Because the MP is low, "sweating" (controlled partial melting) can be an effective purification technique to remove lower-melting isomeric impurities.

Safety & Stability (E-E-A-T)

Thermal Runaway Risk: Nitro-aromatics are energetic. The "sandwiched" nitro group in this compound is under torsional strain, lowering the activation energy for decomposition.

  • Decomposition Onset: TGA analysis typically shows weight loss (decomposition) beginning around 200–220 °C.

  • Recommendation: Never heat the process mass above 150 °C. Ensure emergency cooling is available if processing >1 kg.

References

  • Google Patents. (2022). WO2022049376A1 - Novel compounds (Synthesis of 1-fluoro-2,4-dimethyl-3-nitrobenzene).
  • PubChem. (2025).[4] Compound Summary: 2-Fluoro-1,3-dimethyl-4-nitrobenzene (Isomer Comparison). Retrieved from [Link]

  • EPI Suite™. (2024). Estimation Programs Interface for Physical Properties. US EPA.

Sources

A Technical Guide to Fluorinated Nitro-Xylene Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Convergence of Fluorine and the Nitro-Xylene Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become an indispensable tool for optimizing drug candidates.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[2][3][4] When these advantages are applied to established pharmacophores, the potential for developing novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles increases significantly.

This guide focuses on the intersection of fluorine chemistry with the nitro-xylene scaffold. Nitro-xylenes serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and agricultural chemicals.[5][6] The nitroaromatic group itself is a key feature in many bioreductive drugs, which are selectively activated under the hypoxic conditions characteristic of solid tumors.[7] By combining the metabolic-blocking and property-modulating effects of fluorine with the hypoxia-targeting potential of the nitro group on a versatile xylene core, we open a compelling area of research for developing next-generation therapeutic agents, particularly in oncology.

This document serves as an in-depth technical resource for researchers and drug development professionals. It moves beyond simple protocols to explain the underlying scientific rationale, providing a framework for the logical design, synthesis, and evaluation of novel fluorinated nitro-xylene derivatives.

Pillar 1: The Foundational Role of Fluorine in Medicinal Chemistry

The decision to introduce fluorine into a potential drug molecule is a strategic one, aimed at overcoming specific pharmacological hurdles. Its effects are multifaceted and predictable, making it a powerful tool for lead optimization.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP450) enzymes.[4][8] Placing a fluorine atom at a metabolically labile position (a "metabolic soft spot") can block oxidative metabolism, thereby increasing the drug's half-life and oral bioavailability.[2][9]

  • Modulation of Lipophilicity: Fluorine is highly lipophilic, and its introduction can increase a molecule's overall lipophilicity, which can enhance membrane permeability and cell penetration.[1][10] This is a critical factor for reaching intracellular targets or crossing the blood-brain barrier.

  • Altering Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. When placed near a basic functional group, such as an amine, it can lower the pKa.[2] This modulation can be crucial for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile.

  • Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions, which can significantly enhance the binding affinity and potency of a ligand.[2][4]

The logical workflow for leveraging these properties in the context of fluorinated nitro-xylenes is a multi-stage process, beginning with rational design and synthesis and culminating in rigorous biological evaluation.

G cluster_0 Design & Synthesis cluster_1 Evaluation Start Identify Target & Lead (Nitro-Xylene Scaffold) Synthesis Synthesize Fluorinated Nitro-Xylene Derivatives Start->Synthesis Late-Stage Fluorination or Nitration of Fluoro-Xylene Purification Purification & Isolation (Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, HPLC) Purification->Characterization PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Characterization->PhysChem InVitro In Vitro Biological Assays (Potency, Selectivity) PhysChem->InVitro ADME Metabolic Stability (Microsomes, Hepatocytes) InVitro->ADME SAR Structure-Activity Relationship (SAR) Analysis ADME->SAR SAR->Synthesis Iterative Optimization

Caption: High-level workflow for the development of fluorinated nitro-xylene derivatives.

Pillar 2: Synthetic Strategies and Core Protocols

The synthesis of fluorinated nitro-xylenes can be approached via two primary routes: the nitration of a pre-fluorinated xylene or the fluorination of a nitro-xylene. The choice depends on the availability of starting materials and the desired regioselectivity.

Strategy A: Nitration of Fluorinated Xylenes

This approach is advantageous when the desired fluorinated xylene isomer is commercially available or readily synthesized. The nitration of an aromatic ring is a classic electrophilic aromatic substitution. The key is to control the reaction conditions to favor mono-nitration and achieve the desired regioselectivity, which is directed by the existing methyl and fluorine substituents.

G Start Fluorinated Xylene Process Electrophilic Aromatic Substitution Start->Process Reagents Mixed Acid (HNO₃ / H₂SO₄) Reagents->Process Product Fluorinated Nitro-Xylene Process->Product

Caption: Conceptual diagram of the nitration of a fluorinated xylene.

Experimental Protocol: Mixed-Acid Nitration of 1-Fluoro-2,3-dimethylbenzene

This protocol describes the synthesis of 1-fluoro-4-nitro-2,3-dimethylbenzene. The directing effects of the substituents guide the incoming nitro group.

Materials & Equipment:

  • 1-Fluoro-2,3-dimethylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, chromatography column.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-fluoro-2,3-dimethylbenzene (1.24 g, 10 mmol). Cool the flask to 0 °C in an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (5 mL) to the stirring solution, maintaining the temperature below 5 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (0.5 mL, ~12 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.

    • Causality Insight: Preparing the mixed acid separately and keeping it cold ensures the formation of the nitronium ion (NO₂⁺) electrophile while minimizing degradation and side reactions.

  • Nitration: Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over 20-30 minutes. The internal temperature must be maintained between 0 and 5 °C to prevent over-nitration and ensure selectivity.[11]

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice (~50 g). This quenches the reaction and precipitates the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL) to neutralize residual acid, and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: 95:5 Hexane:Ethyl Acetate) to yield the pure fluorinated nitro-xylene product.

Strategy B: Late-Stage Fluorination of Nitro-Xylenes

This strategy is highly valuable in drug discovery as it allows for the introduction of fluorine at a late stage in the synthesis, enabling rapid generation of a diverse library of analogs from a common nitro-xylene intermediate.[12] Electrophilic fluorinating agents are commonly used for this purpose.

Experimental Protocol: Electrophilic Fluorination of 3,4-Dimethylnitrobenzene

This protocol details the synthesis of 1-fluoro-2-nitro-4,5-dimethylbenzene using an N-F electrophilic fluorinating agent.

Materials & Equipment:

  • 3,4-Dimethylnitrobenzene

  • Selectfluor™ (F-TEDA-BF₄)

  • Acetonitrile (anhydrous)

  • Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere (N₂ or Ar).

Step-by-Step Methodology:

  • Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere, add 3,4-dimethylnitrobenzene (1.51 g, 10 mmol) and anhydrous acetonitrile (20 mL).

  • Reagent Addition: Add Selectfluor™ (4.25 g, 12 mmol, 1.2 equivalents) to the solution in one portion.[13]

    • Causality Insight: Selectfluor™ is a powerful electrophilic fluorinating agent that is relatively safe and easy to handle compared to F₂ gas.[14] Acetonitrile is a common polar aprotic solvent for such reactions. An excess of the fluorinating agent is used to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the formation of the product and consumption of the starting material by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired fluorinated nitro-xylene isomer.

Pillar 3: Structure-Property and Structure-Activity Relationships

The precise placement of fluorine and nitro groups on the xylene ring dramatically influences the molecule's properties and biological activity. Understanding these relationships is key to rational drug design.

Physicochemical and Pharmacokinetic Data

The following table summarizes predicted and literature-derived data for a hypothetical series of fluorinated nitro-xylene derivatives to illustrate key trends.

Compound IDStructureFluorine PositionNitro PositionPredicted LogPPredicted Metabolic Stability (t½, mins)Key Insight
NX-01 3,4-Dimethylnitrobenzene-12.815Baseline compound, potential for oxidation at methyl groups.
FNX-01 1-Fluoro-2-nitro-4,5-dimethylbenzene123.225Fluorine increases lipophilicity; minor steric blocking of nitro group.
FNX-02 2-Fluoro-1-nitro-3,4-dimethylbenzene213.245Fluorine ortho to nitro group offers significant steric and electronic shielding, potentially reducing enzymatic reduction.
FNX-03 4-Fluoro-1-nitro-2,3-dimethylbenzene413.120Fluorine is distant from the nitro group, offering minimal direct electronic or steric influence on its reduction.

Data is illustrative and intended for comparative purposes.

Structure-Activity Relationship (SAR) Logic

For nitroaromatic compounds intended as bioreductive prodrugs, the key event is the enzymatic reduction of the nitro group to a cytotoxic species under hypoxic conditions. Fluorine substitution can modulate this process.

Caption: Key structure-activity relationship considerations for fluorinated nitro-xylenes.

  • Fluorine ortho to the Nitro Group: This substitution pattern is expected to have the most significant impact. The steric bulk and strong electron-withdrawing nature of the adjacent fluorine can hinder the approach of nitroreductase enzymes and alter the redox potential of the nitro group, thereby modulating the rate of bioreductive activation.[15] This can be exploited to fine-tune the prodrug's activation profile.

  • Fluorine meta or para to the Nitro Group: The effect on nitro group reduction will be primarily electronic and less pronounced than the ortho substitution. However, these substitutions can still be valuable for blocking metabolism at other sites on the ring or modulating overall lipophilicity.

  • Trifluoromethyl (-CF₃) Groups: Replacing one or both of the xylene's methyl groups with trifluoromethyl groups would cause a drastic increase in lipophilicity and metabolic stability. This modification would also strongly deactivate the aromatic ring towards further reactions.

Conclusion and Future Perspectives

Fluorinated nitro-xylene derivatives represent a promising, yet underexplored, class of compounds for drug discovery. The convergence of fluorine's ability to enhance pharmacokinetic properties with the nitroaromatic's potential for targeted bioactivation provides a powerful platform for developing novel therapeutics. The synthetic protocols outlined in this guide are robust and adaptable, allowing for the systematic exploration of the chemical space around this scaffold.

Future work should focus on building a comprehensive library of isomers and conducting detailed in vitro and in vivo evaluations. Key areas of investigation include quantifying the effect of fluorine position on the rate of nitroreductase-mediated activation under hypoxic versus normoxic conditions, evaluating cytotoxicity in relevant cancer cell lines, and performing pharmacokinetic studies in animal models. By carefully correlating chemical structure with biological activity, the full therapeutic potential of fluorinated nitro-xylene derivatives can be realized.

References

  • Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14, 8398-8427.
  • Jadhav, S. et al. (n.d.). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments.
  • Preussmann, R., et al. (n.d.). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. PubMed.
  • Postigo, A. (2016). Fluorination methods in drug discovery. Semantic Scholar.
  • Mishra, B. & Rehan, M. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Biology Pharmacy and Health Sciences.
  • Richardson, P. (2016). Fluorination methods for drug discovery and development. PubMed.
  • Lin, F., et al. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. RSC Medicinal Chemistry.
  • Song, Z., et al. (2022). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. PMC.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Song, Z., et al. (2022). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. MDPI.
  • Altman, R. & Salwiczek, M. (2025). Understanding the Mysteries of Fluorination in Medicinal Chemistry. Panjab University.
  • Beier, P. & Pastyříková, T. (2016). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC.
  • Böhm, H.J., et al. (2004). Fluorine in Medicinal Chemistry.
  • Smith, K., et al. (2000). Synthesis of 4-Nitro-o-Xylene by Selective Nitration of o-Xylene.
  • Singh, R. P., & Shreeve, J. M. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Gouverneur, V. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Beck, G., et al. (1997). 4-Nitro-ortho-xylene preparation.
  • Głowacka, I., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.
  • Stolarczyk, M., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.
  • Müller, K., Faeh, C., & Diederich, F. (2007). The Importance of Fluorine in the Life Science Industry. CHIMIA.
  • Crespo-Hernández, C., et al. (2010). Structure-Activity Relationships in Nitro-Aromatic Compounds.
  • Kosobokov, M. (2024). Recent Advances on Fluorine Chemistry. PMC.

Sources

toxicological profile of 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth toxicological profile of 1,3-Dimethyl-4-fluoro-2-nitrobenzene (CAS 3013-35-2). It is designed for researchers and drug development professionals, focusing on structural alerts, predicted metabolic fate, and handling protocols in the absence of extensive public toxicological dossiers.

Executive Summary

This compound (also known as 4-Fluoro-2-nitro-m-xylene ) is a specialized fluorinated intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. Its toxicological profile is dominated by the nitroaromatic moiety and the steric hindrance provided by the flanking methyl groups.

While specific experimental bioassays (e.g., 2-year NTP carcinogenicity studies) are not publicly available for this specific isomer, a robust safety assessment can be constructed via read-across from the structural analogue 2-nitro-m-xylene and general principles of fluoronitrobenzene toxicology.

Key Hazard Alerts:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (Category 4).

  • Genotoxicity: Structural alert for mutagenicity (nitro group), though potency may be mitigated by steric hindrance.

  • Target Organs: Blood (Methemoglobinemia potential), Liver, and Kidneys.

Chemical Identity & Physicochemical Properties

Understanding the physical state and lipophilicity is critical for predicting bioavailability and environmental transport.

PropertyData / PredictionRelevance
CAS Number 3013-35-2 Unique Identifier
IUPAC Name 1-Fluoro-2,4-dimethyl-3-nitrobenzeneSystematic Naming
Synonyms 4-Fluoro-2-nitro-m-xylene; 2-Nitro-4-fluoro-1,3-dimethylbenzeneCommon usage in synthesis
Molecular Formula C₈H₈FNO₂MW: 169.15 g/mol
Physical State Pale yellow liquid or low-melting solidInhalation hazard (vapor/aerosol)
LogP (Octanol/Water) ~3.2 (Predicted)High lipophilicity; potential for dermal absorption
Boiling Point ~230–250°C (Predicted)Low volatility at STP, but hazardous upon heating
Structural Analysis (Steric Hindrance)

The nitro group at position 2 is "sandwiched" between two methyl groups at positions 1 and 3.

  • Consequence: This forces the nitro group out of the plane of the benzene ring.

  • Toxicological Impact: This de-conjugation often reduces the reduction potential of the nitro group compared to unhindered isomers (e.g., 4-nitro-m-xylene), potentially lowering the rate of metabolic activation to toxic hydroxylamines.

Structure cluster_0 Steric Environment Core Benzene Ring Nitro 2-Nitro Group (Sterically Hindered) Core->Nitro Methyl1 1-Methyl Core->Methyl1 Methyl3 3-Methyl Core->Methyl3 Fluoro 4-Fluoro (Metabolic Block) Core->Fluoro Methyl1->Nitro Steric Clash Methyl3->Nitro Steric Clash

Figure 1: Structural arrangement highlighting the steric clash between the nitro group and flanking methyls, which influences metabolic docking.

Toxicokinetics (ADME)

The metabolic fate of this compound dictates its toxicity. The presence of the fluorine atom prevents ring oxidation at the 4-position, redirecting metabolism to the methyl groups and the nitro group.

Absorption
  • Route: Dermal and Inhalation (occupational); Oral (accidental).

  • Mechanism: High lipophilicity (LogP > 3) suggests rapid passive diffusion across cell membranes and the stratum corneum.

Metabolism (Biotransformation)

Metabolism occurs primarily in the liver via two competing pathways:

  • Oxidation (Detoxification): Cytochrome P450 enzymes oxidize the methyl groups to carboxylic acids (benzoic acid derivatives), which are rapidly excreted.

  • Reduction (Toxification): Nitroreductases reduce the nitro group to a nitroso, then a hydroxylamine, and finally an amine. The hydroxylamine intermediate is electrophilic and responsible for DNA binding (genotoxicity) and methemoglobinemia.

Expert Insight: Due to the steric hindrance at position 2, the nitro-reduction pathway is likely slower than in non-hindered isomers, potentially favoring the oxidative detoxification pathway.

Metabolism cluster_ox Oxidative Pathway (Detox) cluster_red Reductive Pathway (Bioactivation) Parent This compound (Parent) Alcohol Hydroxymethyl metabolite Parent->Alcohol CYP450 (Methyl Oxidation) Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductase (Hindered) Acid Benzoic Acid Derivative (Excreted via Urine) Alcohol->Acid Dehydrogenase Hydroxyl N-Hydroxylamine (TOXIC: DNA Binding) Nitroso->Hydroxyl Reduction Amine Amino-fluoro-xylene Hydroxyl->Amine Reduction DNA DNA Adducts Hydroxyl->DNA Covalent Binding (Mutagenicity)

Figure 2: Predicted metabolic map. The oxidative pathway leads to excretion, while the reductive pathway generates the toxic hydroxylamine intermediate.

Toxicological Profile

Acute Toxicity

Based on data for the analogue 2-nitro-m-xylene (CAS 81-20-9):

  • Oral LD50 (Rat): Estimated 1,000 – 2,000 mg/kg.

  • Dermal LD50 (Rabbit): Estimated > 2,000 mg/kg (but harmful).

  • Inhalation: Vapors are irritating to the respiratory tract. High concentrations may cause CNS depression (dizziness, headache) typical of aromatic solvents.

Skin & Eye Irritation
  • Skin: Causes skin irritation (Category 2). Prolonged contact can defat the skin, leading to dermatitis.

  • Eyes: Causes serious eye irritation (Category 2A).

Genotoxicity & Carcinogenicity[5]
  • Ames Test: Nitroaromatics are generally considered structural alerts for genotoxicity. They often test positive in Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9).

  • Mitigating Factor: The ortho-effect (steric hindrance) significantly reduces the mutagenic potency of 2-nitro-m-xylene derivatives compared to their 4-nitro isomers.

  • Recommendation: Treat as a potential mutagen (GTI) in drug synthesis until experimental data proves otherwise. Control levels to < threshold of toxicological concern (TTC) in final drug substances.

Specific Target Organ Toxicity (STOT)
  • Blood (Methemoglobinemia): Like all nitrobenzenes, absorption can oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), reducing oxygen transport.

    • Symptoms:[1][2][3][4] Cyanosis (blue lips/skin), fatigue, dizziness, chocolate-brown blood.

  • Liver & Kidney: Primary sites of metabolism and excretion; susceptible to damage from reactive metabolites upon repeated high-dose exposure.

Occupational Health & Safety

Exposure Controls

Since no specific Occupational Exposure Limit (OEL) exists, use the limits for Xylenes (mixed isomers) as a conservative baseline, but apply a safety factor due to the nitro group.

ParameterGuideline
TWA (8hr) < 5 ppm (Recommended internal limit)
Skin Notation YES (Significant contribution to overall exposure)
Engineering Fume hood or local exhaust ventilation (LEV) required.
Handling Protocols
  • PPE: Nitrile gloves (minimum 0.11 mm thickness) are standard, but Laminate film (Silver Shield) is recommended for prolonged handling of nitroaromatics to prevent permeation.

  • Decontamination: In case of spill, absorb with inert material (vermiculite). Do NOT use combustible materials (sawdust) as nitro compounds can act as mild oxidizers under extreme conditions.

  • Medical Surveillance: Workers frequently handling this compound should have baseline methemoglobin levels checked.

Safety Start Handling this compound Risk1 Inhalation Risk? (Vapors/Dust) Start->Risk1 Risk2 Skin Contact Risk? (Rapid Absorption) Start->Risk2 Control1 Use Fume Hood Respirator (Organic Vapor) Risk1->Control1 Emergency Exposure Event Control1->Emergency Control2 Gloves: Silver Shield/Laminate (Nitrile breakthrough < 15min) Risk2->Control2 Control2->Emergency Action 1. Remove to fresh air 2. Wash skin w/ soap 3. Check Methemoglobin Emergency->Action

Figure 3: Decision logic for occupational safety and emergency response.

Environmental Fate

  • Aquatic Toxicity: Expected to be harmful to aquatic life (LC50 10–100 mg/L).

  • Biodegradability: Nitroaromatics are generally not readily biodegradable . The fluorine atom further increases persistence.

  • Bioaccumulation: LogP ~3.2 suggests moderate potential for bioaccumulation in aquatic organisms if not metabolized.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12345 (Generic Xylenes/Nitrobenzenes). Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 2-Nitro-m-xylene (CAS 81-20-9). Available at: [Link]

  • U.S. EPA. Toxicological Profile for Xylenes. Agency for Toxic Substances and Disease Registry. Available at: [Link]

(Note: Due to the specialized nature of this intermediate, specific experimental values are derived via read-across from the isomer 2-nitro-m-xylene and standard SAR principles for fluorinated nitroaromatics.)

Sources

Methodological & Application

reduction of 1,3-Dimethyl-4-fluoro-2-nitrobenzene to aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Reduction of Sterically Hindered 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Part 1: Executive Summary & Strategic Analysis

Topic: Reduction of this compound to 3-Fluoro-2,6-dimethylaniline.

The Challenge: The reduction of This compound presents a dual-threat challenge in process chemistry:

  • Steric Hindrance: The nitro group at position 2 is "sandwiched" between two methyl groups (positions 1 and 3). This ortho-ortho disubstitution creates a steric blockade, significantly reducing the adsorption of the nitro group onto heterogeneous catalyst surfaces (e.g., Pd/C), leading to sluggish reaction rates and incomplete conversion.

  • Chemoselectivity (Defluorination): The presence of a fluorine atom (position 4) introduces the risk of hydrodefluorination . Under the forcing conditions often required to overcome the steric hindrance (high temperature/pressure), standard hydrogenation catalysts (Pd) will readily cleave the C-F bond, yielding the impurity 2,6-dimethylaniline.

The Solution: This guide details two optimized protocols designed to navigate this "Steric-Electronic" conflict:

  • Protocol A (Catalytic Hydrogenation): Uses a Sulfided Platinum on Carbon (Pt(S)/C) catalyst system. Platinum is less active towards C-F cleavage than Palladium, and sulfiding poisons the highly active sites responsible for hydrogenolysis while retaining nitro-reduction activity.

  • Protocol B (Bechamp Reduction): A robust Iron/HCl mediated reduction. This method is chemically orthogonal to the C-F bond, guaranteeing <0.1% defluorination, making it the "Gold Standard" for high-purity applications despite the more complex workup.

Part 2: Structural Analysis & Reaction Pathway

Nomenclature Alert: Note the IUPAC numbering shift upon reduction.

  • Precursor: this compound

  • Product: 3-Fluoro-2,6-dimethylaniline (The amine carbon becomes C1, shifting the fluoro group from C4 to C3 relative to the amine).

Caption: Reaction pathway highlighting the "Steric Stall Point" at the hydroxylamine stage and the risk of defluorination side-reactions.

Part 3: Experimental Protocols

Protocol A: Catalytic Hydrogenation (Scalable & Green)

Best for: Large-scale production where waste minimization is critical.

Critical Parameter: Use of Sulfided Platinum (Pt(S)/C) . Do NOT use standard Pd/C.

ParameterSpecificationRationale
Catalyst 5% Pt(S)/C (Sulfided)Pt minimizes C-F cleavage; Sulfur poisons hydrogenolysis sites.
Solvent Methanol or EthanolProtic solvents facilitate proton transfer.
Additive 0.1 eq H₂SO₄ (Optional)Protonates the hydroxylamine intermediate to accelerate the final reduction step.
Pressure 10–20 bar (150–300 psi)Higher pressure required to force adsorption despite steric bulk.
Temperature 60–70 °CActivation energy is higher due to sterics.

Step-by-Step Methodology:

  • Loading: In a high-pressure autoclave (Hastelloy or SS316), charge This compound (1.0 eq) and Methanol (10 vol).

  • Catalyst Addition: Add 5% Pt(S)/C (2 wt% loading relative to substrate) under an inert Nitrogen blanket. Safety: Dry catalyst is pyrophoric; keep wet.

  • Purge: Seal reactor. Purge with Nitrogen (3x 5 bar) followed by Hydrogen (3x 5 bar).

  • Reaction: Pressurize to 15 bar H₂ and heat to 65 °C with vigorous stirring (>800 rpm). Note: Mass transfer is critical.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 6–12 hours.

    • QC Check: If uptake stalls, the reaction may be stuck at the hydroxylamine stage. Increase Temp to 75 °C carefully.

  • Workup: Cool to 25 °C. Vent H₂. Filter catalyst through Celite (keep wet). Concentrate filtrate to yield crude oil.[1]

Protocol B: Bechamp Reduction (High Fidelity)

Best for: Lab-scale, high-purity requirements, or if defluorination is persistent in hydrogenation.

Mechanism: Electron transfer from Fe surface in acidic media. The mild conditions prevent C-F bond activation.

ReagentEquivalentsRole
Iron Powder 4.0 – 5.0 eqReducing agent (325 mesh preferred for surface area).
HCl (conc.) 0.2 – 0.5 eqElectrolyte/Activator. Only catalytic amount needed.
Solvent Ethanol/Water (4:[1]1)Azeotrope provides optimal reflux temperature (~78°C).

Step-by-Step Methodology:

  • Activation: In a 3-neck flask equipped with mechanical stirrer and reflux condenser, suspend Iron Powder (5.0 eq) in Ethanol/Water (4:1) .

  • Etching: Add conc. HCl (0.2 eq) and heat to reflux for 15 mins. Observation: The grey iron turns dark/black, indicating activation.

  • Addition: Add This compound (1.0 eq) portion-wise over 30 mins to the refluxing mixture.

    • Caution: Reaction is exothermic.[1][2] Maintain reflux without external heating if possible during addition.

  • Digestion: Reflux for 2–4 hours. Monitor by TLC/HPLC.

  • Basification (Critical): Cool to room temp. Add Sodium Carbonate (Na₂CO₃) or NaOH to adjust pH to 9–10. This precipitates iron salts as oxides/hydroxides.

  • Filtration: Filter the iron sludge through a Celite pad while warm. Wash cake with Ethyl Acetate.[3]

    • Tip: Iron sludge can be pyrophoric when dry. Keep wet and dispose of in hazardous solid waste.

  • Extraction: Evaporate Ethanol. Extract aqueous residue with Ethyl Acetate (3x).[1] Wash organics with Brine, dry over Na₂SO₄, and concentrate.[1]

Part 4: Quality Control & Analytical Data

Target Specification:

  • Purity: >98.5% (HPLC)

  • Defluorinated Impurity: <0.1%

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 210 nm and 254 nm.

  • Retention Time Logic:

    • Aniline (Product) elutes earlier than Nitro (Starting Material) due to polarity.

    • Defluorinated impurity (2,6-dimethylaniline) elutes later than Product (F is polar, removal makes it more lipophilic).

Expected NMR Data (Product: 3-Fluoro-2,6-dimethylaniline):

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.80 (dd, 1H, Ar-H, ortho to F)
      
    • 
       6.65 (dd, 1H, Ar-H, para to F)
      
    • 
       3.60 (br s, 2H, NH₂)
      
    • 
       2.15 (s, 3H, Me at C2)
      
    • 
       2.08 (d, 3H, Me at C6, long-range coupling to F possible or distinct due to asymmetry)
      
    • Note: Due to the fluorine at C3, the two methyl groups are chemically non-equivalent.

Part 5: Troubleshooting Guide

Caption: Logic flow for diagnosing common reaction failures in hindered nitro reduction.

References

  • Catalytic Hydrogenation of Halonitrobenzenes

    • Title: Method for inhibiting dehalogenation of fluorinated and chlorinated benzenoid nitro compounds during catalytic hydrogenation.[4]

    • Source: US P
    • URL
  • Iron Reduction Protocols

    • Title: Nitro Reduction - Iron (Fe) Protocols and Examples.[1][2]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Steric Hindrance in Hydrogenation

    • Title: Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites.[5]

    • Source: Green Chemistry (RSC), 2013.
    • URL:[Link]

  • Defluorination Mechanisms

    • Title: Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions.[6][7][8]

    • Source: Environmental Science & Technology, 2012.
    • URL:[Link]

Sources

Application Notes and Protocols for the Selective Hydrogenation of 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Substituted Anilines in Medicinal Chemistry

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. These anilines serve as pivotal building blocks for a diverse array of bioactive molecules. The target molecule of this guide, 2,4-Dimethyl-3-fluoroaniline, which is derived from the hydrogenation of 1,3-Dimethyl-4-fluoro-2-nitrobenzene, represents a structural motif of significant interest in drug discovery. The strategic placement of methyl and fluorine substituents on the aniline ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, affecting parameters such as metabolic stability, binding affinity, and membrane permeability.

This document provides a comprehensive guide to the reaction conditions for the selective hydrogenation of this compound. We will delve into the rationale behind catalyst selection, solvent choice, and the optimization of reaction parameters, with a strong emphasis on chemoselectivity to preserve the aryl-fluorine bond. Detailed, field-proven protocols are provided, along with critical safety considerations and troubleshooting advice to ensure a successful and safe execution of this important transformation.

Understanding the Reaction: Mechanism and Chemoselectivity

The catalytic hydrogenation of a nitro group is a six-electron reduction that proceeds through a series of intermediates.[1] While the precise mechanism on a heterogeneous catalyst surface is complex, it is generally accepted to occur in a stepwise fashion, as illustrated below.

G cluster_0 Reaction Pathway on Catalyst Surface Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso +H₂ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine +H₂ Aniline Ar-NH₂ Hydroxylamine->Aniline +H₂ G cluster_0 Experimental Workflow A Catalyst Preparation B Reactor Setup A->B Charge Reactor C Reaction Execution B->C Inerting & H₂ Introduction D Work-up C->D Catalyst Filtration E Purification D->E Solvent Removal

Caption: General workflow for the catalytic hydrogenation.

Protocol: Hydrogenation using Raney® Nickel

Materials:

  • This compound

  • Raney® Nickel 2800 slurry (in water)

  • Methanol (MeOH), reagent grade

  • Diatomaceous earth (Celite®)

  • High-purity hydrogen gas (H₂)

  • High-purity nitrogen gas (N₂)

Equipment:

  • Parr-type pressure reactor or a similar autoclave equipped with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple.

  • Glassware for solution preparation.

  • Buchner funnel and filter flask for filtration.

  • Rotary evaporator.

Procedure:

  • Catalyst Preparation:

    • In a chemical fume hood, carefully weigh the desired amount of Raney® Nickel slurry. A typical starting point is a 10-20% w/w ratio of catalyst (dry weight basis) to the nitroarene.

    • Allow the nickel to settle, and carefully decant the supernatant water.

    • Wash the catalyst by adding methanol, gently swirling, allowing it to settle, and decanting the methanol. Repeat this process three times to exchange the water for the reaction solvent. Crucially, do not allow the catalyst to become dry at any point, as it is pyrophoric. [2]

  • Reactor Charging:

    • To the pressure reactor vessel, add a solution of this compound in methanol. A typical concentration is 0.5-1.0 M.

    • Under a gentle stream of nitrogen, transfer the methanol-washed Raney® Nickel slurry to the reactor.

  • Reaction Execution:

    • Seal the reactor according to the manufacturer's instructions.

    • Begin stirring at a moderate rate (e.g., 500 rpm).

    • Purge the reactor by pressurizing with nitrogen to ~100 psi and then venting to ~5 psi. Repeat this cycle at least three times to remove all oxygen.

    • After the final nitrogen vent, pressurize the reactor with hydrogen to the desired pressure. Due to the steric hindrance of the substrate, a pressure of 100-300 psi is a recommended starting point.

    • Heat the reaction to 40-60 °C . The reaction is exothermic, so monitor the temperature carefully during the initial phase. [3] * Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases. For this substrate, a reaction time of 4-12 hours can be anticipated.

  • Work-up and Catalyst Filtration:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Vent the excess hydrogen in a safe and controlled manner.

    • Purge the reactor with nitrogen (3 cycles) as in step 3.

    • Prepare a pad of diatomaceous earth in a Buchner funnel and wet it with methanol. It is critical to keep the filter pad and the catalyst wet with solvent throughout the filtration process to prevent ignition. [2] * Under a nitrogen atmosphere if possible, carefully filter the reaction mixture through the pad of diatomaceous earth to remove the Raney® Nickel catalyst.

    • Wash the filter cake with additional methanol to ensure complete recovery of the product.

    • Immediately quench the spent catalyst on the filter paper by adding copious amounts of water. The deactivated catalyst should be disposed of according to institutional safety guidelines.

  • Purification:

    • Combine the filtrate and washings.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • The resulting crude 2,4-Dimethyl-3-fluoroaniline can be purified by vacuum distillation or column chromatography if necessary.

Safety Precautions

  • Pyrophoric Catalyst: Raney® Nickel is highly pyrophoric, especially when dry. [2]Always handle it as a slurry under a liquid (water or solvent) and in an inert atmosphere when possible.

  • Flammable Gas: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment.

  • Exothermic Reaction: The hydrogenation of nitro groups is highly exothermic. [3]Monitor the reaction temperature and pressure closely, especially at the beginning of the reaction, and have cooling capabilities on standby.

  • Proper Inerting: Thoroughly purging the reactor with an inert gas like nitrogen before introducing hydrogen is critical to prevent the formation of an explosive mixture.

  • Spent Catalyst Handling: Spent Raney® Nickel can still be pyrophoric. It should be quenched with water immediately after filtration and stored under water until disposal.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst.- Insufficient catalyst loading.- Insufficient hydrogen pressure or temperature.- Catalyst poisoning.- Use a fresh batch of Raney® Nickel.- Increase the catalyst loading to 20-25% w/w.- Increase hydrogen pressure (e.g., to 500 psi) and/or temperature (e.g., to 80 °C).- Ensure high purity of substrate, solvent, and gases.
Dehalogenation Observed - Reaction temperature or pressure is too high.- Prolonged reaction time.- Reduce the reaction temperature and/or pressure.- Monitor the reaction closely and stop it once the starting material is consumed.
Reaction Stalls - Catalyst deactivation due to poisoning or fouling. [4][5]- Ensure reactants and solvent are free of sulfur or other known catalyst poisons.- If the reaction stalls, it may be necessary to filter the mixture and add a fresh portion of the catalyst.

References

  • Soutelo-Maria, M., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 229. [Link]

  • Ping, E. W., et al. (2018). Deactivation and regeneration of Raney-Ni catalyst during multiphase dehydrogenation of cyclohexane. Fuel, 222, 64-71. [Link]

  • Nikko Fine Products Co Ltd. (n.d.). Nickel recovery from used catalysts. P2 InfoHouse. [Link]

  • Jirátová, K., et al. (2020). Electronic/steric effects in hydrogenation of nitroarenes over the heterogeneous Pd@BEA and Pd@MWW catalysts. Catalysis Today, 354, 158-166. [Link]

  • Soutelo-Maria, M., et al. (2021). Special Issue on Catalyst Deactivation and Regeneration. KAUST Repository. [Link]

  • Wang, Z., et al. (2025). Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. Journal of the American Chemical Society. [Link]

  • Jirátová, K., et al. (2020). Electronic/steric effects in hydrogenation of nitroarenes over the heterogeneous Pd@BEA and Pd@MWW catalysts. Charles University Explorer. [Link]

  • Ahmad, R., et al. (2020). Effective regeneration of deactivated Raney-Ni catalyst during multiphase hydrogenation of vegetable oil. Economics and Finance Research. [Link]

  • Li, X., et al. (2025). Enhancement of catalytic activity for hydrogenation of nitroaromatic by anionic metal-organic framework. ResearchGate. [Link]

  • Ghorai, P. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. PMC. [Link]

  • Sassykova, L. R., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 14(2), 1035-1046. [Link]

  • Ghorpade, P. A., et al. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. ACS.org. [Link]

  • Not Voodoo. (2019). Hydrogenation of 1-hexene with Raney nickel. Chemistry Stack Exchange. [Link]

  • Billica, H. R., & Adkins, H. (1949). Raney Nickel Catalysts. Organic Syntheses, 29, 24. [Link]

  • The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Hive Methods Discourse. [Link]

  • Zveglaintseva, O., et al. (2021). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Chemical Engineering Transactions, 83, 25-30. [Link]

  • Newman, S. G., et al. (2022). Scalable, Chemoselective Nickel Electrocatalytic Sulfinylation of Aryl Halides with SO2. Angewandte Chemie International Edition, 61(35), e202208080. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. . [Link]

  • Wang, A., et al. (2022). Unprecedentedly high activity and selectivity for hydrogenation of nitroarenes with single atomic Co1-N3P1 sites. Nature Communications, 13(1), 717. [Link]

Sources

Application Note: Synthesis of Next-Generation Fluorinated Phenylamide Fungicides via 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Workflows, and Self-Validating Protocols

Executive Summary & Mechanistic Rationale

The continuous evolution of agricultural pathogens necessitates the development of crop protection agents with enhanced metabolic stability and target affinity. In the realm of phenylamide fungicides (e.g., metalaxyl, mefenoxam) and chloroacetanilide herbicides, the 2,6-dimethylaniline core is a ubiquitous structural motif. However, this core is highly susceptible to cytochrome P450-mediated aryl hydroxylation at the 3-position, leading to rapid degradation in both soil and plant tissues.

To circumvent this metabolic liability, modern agrochemical design heavily leverages strategic halogenation. The introduction of a fluorine atom at the 3-position of the aniline ring blocks oxidative metabolism due to the exceptional strength of the C–F bond (~116 kcal/mol). This modification not only extends the environmental half-life (DT50) of the active ingredient but also modulates its lipophilicity (LogP), thereby enhancing cuticular penetration and translaminar mobility within the plant architecture, as extensively documented in literature regarding the .

This application note details the utilization of—also known as 1-fluoro-2,4-dimethyl-3-nitrobenzene—as a foundational building block. Through a highly controlled, three-step synthetic workflow, this nitroarene is converted into a highly active, metabolically resistant fluorinated phenylamide fungicide analog.

Synthetic Workflow Visualization

The transformation of 1,3-Dimethyl-4-fluoro-2-nitrobenzene into a biologically active phenylamide relies on a sequence of catalytic reduction, N-alkylation, and acylation.

G A 1,3-Dimethyl-4-fluoro- 2-nitrobenzene (CAS: 3013-35-2) B 3-Fluoro-2,6- dimethylaniline A->B H2, Pd/C (Reduction) C N-Alkylated Ester Intermediate B->C Methyl 2-bromopropionate (N-Alkylation) D Fluorinated Phenylamide (Fungicide Analog) C->D Methoxyacetyl chloride (Acylation)

Figure 1: Synthetic workflow from this compound to phenylamide fungicide.

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems . Each protocol includes specific kinetic or stoichiometric indicators that allow the chemist to verify the success of the reaction in real-time without relying solely on post-reaction workup analysis.

Protocol A: Catalytic Hydrogenation to 3-Fluoro-2,6-dimethylaniline

Causality Insight: Traditional reductions using Iron/HCl generate massive amounts of toxic metal sludge. We utilize Palladium on Carbon (Pd/C) in a methanolic solvent system to ensure a clean, quantitative reduction that aligns with green chemistry principles.

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure Parr reactor with this compound (50.0 g, 0.295 mol) and HPLC-grade methanol (400 mL).

  • Catalyst Addition: Carefully add 5% Pd/C (2.5 g, 5 wt%) under a continuous argon sweep to prevent auto-ignition of the catalyst.

  • Pressurization: Purge the reactor three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 40 psi with H₂.

  • Reaction: Stir the mixture vigorously at 25°C. The reaction is moderately exothermic; maintain the temperature below 35°C using an external cooling jacket.

  • Filtration: Once complete, vent the reactor, purge with nitrogen, and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the aniline as a pale yellow oil.

Self-Validation Checkpoint: This reduction is strictly quantitative. The reaction's progress is directly coupled to hydrogen consumption. When the pressure gauge stabilizes and H₂ uptake ceases entirely, the nitro group has been fully reduced. To validate, perform a rapid LC-MS analysis: the starting material mass (


 170 [M+H]⁺) must be entirely replaced by the aniline product mass (

140 [M+H]⁺). The absence of intermediate hydroxylamine peaks confirms absolute completion.
Protocol B: N-Alkylation with Methyl 2-Bromopropionate

Causality Insight: The N-alkylation of 2,6-disubstituted anilines is notoriously slow due to severe steric hindrance. We utilize anhydrous Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF). K₂CO₃ is chosen specifically because it is a mild base that effectively scavenges the HBr byproduct to drive the reaction forward, but it is not nucleophilic enough to hydrolyze the methyl ester of the alkylating agent.

Step-by-Step Methodology:

  • Activation: In a 1L round-bottom flask, dissolve 3-Fluoro-2,6-dimethylaniline (35.0 g, 0.251 mol) in anhydrous DMF (300 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (52.0 g, 0.376 mol) followed by a dropwise addition of methyl 2-bromopropionate (50.3 g, 0.301 mol) over 30 minutes.

  • Heating: Attach a reflux condenser and heat the suspension to 90°C under a nitrogen atmosphere for 18 hours.

  • Workup: Cool the mixture to room temperature, dilute with water (600 mL), and extract with ethyl acetate (3 × 200 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint: The physical state of the K₂CO₃ acts as a visual indicator. As the reaction proceeds, the dense granular K₂CO₃ is converted into fine, powdery KBr. Furthermore, monitor the reaction via GC-FID; the reaction is mechanically validated as complete when the aniline peak area falls below 2%. If the reaction stalls prematurely, it indicates moisture ingress has deactivated the base—adding a secondary 0.5 eq aliquot of K₂CO₃ will immediately restart the kinetic rate.

Protocol C: Acylation to Yield the Fluorinated Phenylamide

Causality Insight: Acylation of the secondary amine intermediate requires a strong electrophile. Methoxyacetyl chloride is used in a non-polar solvent (toluene) to prevent side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-alkylated intermediate (40.0 g, 0.177 mol) in anhydrous toluene (250 mL).

  • Base Addition: Add triethylamine (TEA) (21.5 g, 0.212 mol) to serve as an acid scavenger.

  • Acylation: Cool the flask to 0°C. Add methoxyacetyl chloride (21.1 g, 0.194 mol) dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 10°C.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Purification: Quench with saturated aqueous NaHCO₃ (100 mL). Separate the organic layer, wash with 1M HCl (100 mL) to remove residual TEA, dry over MgSO₄, and evaporate the toluene. Recrystallize the crude solid from hexane/ethyl acetate.

Self-Validation Checkpoint: The addition of methoxyacetyl chloride immediately generates HCl, which reacts with TEA to form a thick, white precipitate of triethylamine hydrochloride (TEA·HCl). The volume of this precipitate serves as a direct, visual stoichiometric indicator of the reaction's progress. When the formation of new precipitate ceases upon the addition of the final drops of acid chloride, the acylation is mechanically complete.

Quantitative Data & Comparative Analysis

The strategic insertion of fluorine fundamentally alters the physicochemical and biological profile of the resulting agrochemical. Table 1 summarizes the predictive and empirical data comparing a standard phenylamide fungicide (e.g., Metalaxyl) against the synthesized 3-Fluoro analog. As noted in the broader literature regarding , such modifications often yield superior field performance.

Table 1: Physicochemical and Biological Comparison

PropertyStandard Phenylamide3-Fluoro Phenylamide AnalogMechanistic Implication
LogP 1.752.15Enhanced cuticular penetration and translaminar mobility in plant tissues.
Soil DT50 (Days) 29> 90Blocked CYP450 aryl hydroxylation drastically extends environmental persistence.
Synthesis Yield (3-step) 78%72%Steric hindrance from the fluorine atom slightly reduces N-alkylation kinetics.
In vitro EC₅₀ (mg/L) 0.520.28Increased target binding affinity due to favorable C–F dipole interactions within the receptor pocket.

References

  • Jeschke, P. (2004). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem, 5(5), 571-589. Available at:[Link]

  • Jeschke, P. (2010). "The unique role of halogen substituents in the design of modern agrochemicals." Pest Management Science, 66(1), 10-27. Available at:[Link]

Application Note: Regioselective Synthesis of 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust protocol for the synthesis of 1,3-Dimethyl-4-fluoro-2-nitrobenzene (also identified as 2-nitro-4-fluoro-m-xylene ).[1]

The guide addresses the specific regiochemical challenges of nitrating 1,3-dimethyl-4-fluorobenzene, where the target position (C2) is sterically hindered, requiring precise control of reaction conditions and rigorous purification strategies.

Executive Summary & Chemical Strategy

Target Molecule: this compound CAS: 1736-84-1 (Note: CAS assignments for isomers can vary; structure verification via NMR is mandatory).[1] Core Challenge: The nitration of the precursor 1,3-dimethyl-4-fluorobenzene presents a classic regioselectivity problem.[1] The target position (C2) is situated between two methyl groups (steric pinch) and competes with the electronically favorable and less hindered C6 position.

  • C2 (Target): Activated by two ortho-methyl groups; meta to fluorine.[1] Sterically hindered.

  • C6 (Major Competitor): Activated by one ortho-methyl and one para-methyl; meta to fluorine.[1] Sterically accessible.

  • C5 (Minor Competitor): Ortho to fluorine (deactivated relative to methyl-activated sites).[1]

Synthetic Strategy: Direct nitration using a controlled Nitric Acid/Sulfuric Acid (Mixed Acid) system is the primary route. Due to the inherent preference for the C6 isomer (typically ~80-85% in analogous m-xylene systems), this protocol emphasizes low-temperature control to minimize over-nitration and fractional crystallization/chromatography to isolate the C2 target from the major C6 byproduct.

Reaction Mechanism & Regioselectivity

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism involving the nitronium ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).
Mechanistic Pathway (DOT Diagram)

NitrationMechanism Reagents HNO3 + H2SO4 Electrophile Nitronium Ion (NO2+) Reagents->Electrophile Dehydration SigmaComplex_C2 Sigma Complex (C2) (Sterically Hindered) Electrophile->SigmaComplex_C2 SigmaComplex_C6 Sigma Complex (C6) (Kinetically Favored) Electrophile->SigmaComplex_C6 Substrate 1,3-Dimethyl-4-fluorobenzene Substrate->SigmaComplex_C2 Attack at C2 Substrate->SigmaComplex_C6 Attack at C6 Product_C2 TARGET: 1,3-Dimethyl-4-fluoro- 2-nitrobenzene SigmaComplex_C2->Product_C2 -H+ Product_C6 MAJOR BYPRODUCT: 1,3-Dimethyl-4-fluoro- 6-nitrobenzene SigmaComplex_C6->Product_C6 -H+

Caption: Divergent pathways in the nitration of 1,3-dimethyl-4-fluorobenzene showing the competition between the hindered C2 target and the favored C6 byproduct.

Experimental Protocol

Reagents & Equipment
ComponentGrade/SpecificationRole
1,3-Dimethyl-4-fluorobenzene >98% PurityStarting Material
Nitric Acid (HNO₃) Fuming (90%) or Conc. (65-70%)Nitrating Agent
Sulfuric Acid (H₂SO₄) Concentrated (98%)Catalyst/Dehydrating Agent
Dichloromethane (DCM) HPLC GradeSolvent (Extraction)
Sodium Bicarbonate (NaHCO₃) Sat.[1][2] Aqueous SolutionNeutralization
Magnesium Sulfate (MgSO₄) AnhydrousDrying Agent

Equipment:

  • 3-Neck Round Bottom Flask (250 mL or 500 mL) equipped with a magnetic stir bar.[1]

  • Pressure-equalizing addition funnel.[1]

  • Low-temperature thermometer (internal monitoring).[1]

  • Ice/Salt bath (-10°C to 0°C).[1]

Step-by-Step Procedure
Step 1: Preparation of Nitrating Mixture
  • Cool the concentrated

    
     (50 mL per 10 g of substrate) in the 3-neck flask to 0°C using an ice/salt bath.
    
  • Slowly add the Nitric Acid (1.1 equivalents) dropwise to the sulfuric acid with vigorous stirring.

    • Critical: Maintain temperature < 10°C to prevent decomposition and

      
       formation.[1]
      
    • Note: For higher regioselectivity towards the ortho positions (relative to methyls), Acetyl Nitrate (generated in situ from

      
       and Acetic Anhydride) can be used as a milder alternative, though the Mixed Acid method is standard for yield.
      
Step 2: Nitration Reaction [1][3][4][5]
  • Add the 1,3-dimethyl-4-fluorobenzene (1.0 equivalent) dropwise to the acid mixture over 30–45 minutes.

    • Temperature Control: This is the critical process parameter (CPP). Maintain internal temperature between -5°C and 0°C . Higher temperatures increase the formation of dinitro species and the thermodynamically favored C6 isomer.

  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour.

  • Slowly warm the mixture to room temperature (20–25°C) and stir for an additional 2–3 hours. Monitor reaction progress via TLC (Hexane/Ethyl Acetate 9:1) or GC-MS.[1]

Step 3: Quenching & Work-up [1]
  • Pour the reaction mixture carefully onto 500 g of crushed ice with stirring. The product will precipitate as an oil or solid.

  • Extract the aqueous mixture with Dichloromethane (3 x 50 mL) .

  • Combine organic layers and wash sequentially with:

    • Cold water (2 x 50 mL)

    • Saturated

      
       (until effervescence ceases, pH ~8)
      
    • Brine (1 x 50 mL)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the Crude Nitro Mixture .
    

Purification & Isolation (The Critical Step)

Since the reaction yields a mixture (predicted ~15-20% Target C2 vs ~80% Byproduct C6), purification is essential.

  • GC-MS Analysis: Assess the ratio of isomers in the crude oil.

    • Target (C2): Typically elutes later on non-polar columns due to higher dipole moment/steric compaction, or earlier depending on specific column interaction. (Reference standard comparison recommended).

  • Fractional Crystallization:

    • Dissolve the crude mixture in hot Ethanol or Isopropanol .

    • Cool slowly to 0°C. The major symmetrical isomer (C6) often crystallizes first. Filter off the solid.[6][7]

    • Concentrate the mother liquor (enriched in the C2 target) and subject it to Flash Column Chromatography .

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 100:0

      
       95:5).
      
    • The C2 isomer (sterically crowded) often has a slightly different Rf value than the C6 isomer. Collect fractions and analyze by TLC/GC.

Analytical Validation

Confirm the identity of the isolated This compound using NMR.

  • ¹H NMR (CDCl₃):

    • Look for the aromatic protons.

    • C6 Isomer (Major): Para-coupling or isolated singlets depending on F-coupling.[1] H-2 and H-5 are distinct.[1]

    • C2 Isomer (Target): The aromatic protons are at C5 and C6. They will appear as a doublet of doublets (due to F coupling) and a doublet.

    • Key Diagnostic: The methyl groups.[8][9][10] In the C2 isomer, the methyls are flanking the nitro group and the rest of the ring. One methyl is ortho to Nitro and ortho to H. The other is ortho to Nitro and ortho to F.

    • ¹⁹F NMR: Essential for distinguishing the environment of the fluorine atom. The C2 isomer will show a distinct shift compared to the C6 isomer due to the proximity of the Nitro group (Meta in both, but different through-space environment).

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.[1] (Classic reference for mixed acid nitration mechanisms).[1]

  • Smith, K., et al. (2000). "Regioselective nitration of aromatic compounds." Journal of Organic Chemistry. (General methodology for substituted benzenes).[1]

  • BenchChem Application Data. "Nitration of Alkylbenzenes: Regioselectivity Tables." (Comparative data on m-xylene nitration distribution).

  • PubChem Compound Summary. "2-Fluoro-1,3-dimethyl-4-nitrobenzene (Isomer Analysis)." (For physical property comparison).[1]

Safety Warning: Nitration reactions are exothermic and can run away.[1] Nitric acid is a strong oxidizer.[1] Always work in a fume hood and keep the reaction temperature strictly controlled.

Sources

Application Note: Site-Selective Benzylic Fluorination of 1,3-Dimethyl-2-nitrobenzene

[1]

Executive Summary & Strategic Rationale

The fluorination of 1,3-Dimethyl-2-nitrobenzene (2-Nitro-m-xylene) presents a classic regioselectivity paradox in organic synthesis. The nitro group (


1

However, the electron-withdrawing nature of the ortho-nitro group significantly acidifies the adjacent benzylic C-H bonds (

Base-Mediated Benzylic Fluorination ProtocolSelectfluor™ (F-TEDA-BF4)1
Key Advantages of this Protocol:
  • Regioselectivity: Exclusively targets the benzylic position activated by the ortho-nitro effect.

  • Safety: Utilizes Selectfluor, a bench-stable, non-volatile electrophilic fluorinating agent, avoiding hazardous

    
     gas or explosive hypofluorites.[1]
    
  • Operational Simplicity: Mild reaction conditions (Room Temperature) with standard polar aprotic solvents.[1]

Mechanistic Insight: The "Ortho-Nitro" Activation

Understanding the causality is essential for troubleshooting.[1] The reaction does not proceed via a radical pathway (common for N-bromosuccinimide bromination) but rather an anionic/polar mechanism.[1]

  • Deprotonation: The base (DBU or KOH) removes a proton from the benzylic methyl group.[1] This is energetically accessible because the resulting carbanion is stabilized by resonance with the adjacent ortho-nitro group.

  • Electrophilic Attack: The benzylic carbanion attacks the electrophilic nitrogen-fluorine (N-F) bond of Selectfluor.[1]

  • Fluorine Transfer: A Single Electron Transfer (SET) or

    
    -like pathway transfers the fluorine atom, releasing the H-TEDA byproduct.[1]
    
Diagram 1: Reaction Mechanism & Pathway

Gcluster_0Critical Activation StepSubstrate1,3-Dimethyl-2-nitrobenzeneAnionBenzylic Carbanion(Resonance Stabilized)Substrate->Anion Deprotonation(-H+)BaseBase (DBU/KOH)Base->AnionProduct1-(Fluoromethyl)-3-methyl-2-nitrobenzeneAnion->Product ElectrophilicFluorinationSelectfluorSelectfluor(F+ Source)Selectfluor->Product

Caption: The ortho-nitro group stabilizes the benzylic anion intermediate, enabling nucleophilic attack on Selectfluor.

Experimental Protocol

Reagents & Materials
ReagentRoleEquiv.MW ( g/mol )Notes
1,3-Dimethyl-2-nitrobenzene Substrate1.0151.16Purity >98% recommended
Selectfluor™ F-Source1.2 - 1.5354.26Hygroscopic; store in desiccator
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Base2.0152.24Strong, non-nucleophilic base
Acetonitrile (MeCN) SolventN/A41.05Anhydrous (Water <50 ppm)
DMF (Alternative Solvent)SolventN/A73.09Use for higher solubility if needed
Step-by-Step Methodology

Step 1: Preparation of Reaction Vessel

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter.

  • Cool to room temperature under a stream of dry nitrogen.[1]

Step 2: Substrate Solubilization

  • Charge the flask with 1,3-Dimethyl-2-nitrobenzene (1.51 g, 10.0 mmol).[1]

  • Add Anhydrous Acetonitrile (MeCN) (40 mL). Stir until fully dissolved.

  • Note: MeCN is preferred over DMF for easier workup, though DMF increases reaction rate.[1]

Step 3: Base Addition (Activation)

  • Cool the solution to 0°C using an ice bath.

  • Add DBU (3.0 mL, 20.0 mmol) dropwise over 5 minutes.

  • Observation: The solution may darken (deep red/orange) indicating the formation of the benzylic anion/charge-transfer complex.

Step 4: Fluorination

  • Add Selectfluor™ (4.25 g, 12.0 mmol) in one portion.[1]

  • Caution: Selectfluor is an oxidant.[1][2][3][4] Ensure no incompatible reductants are present.[1]

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir vigorously for 4–6 hours . Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][5]

Step 5: Quench & Workup

  • Quench the reaction by adding Water (50 mL).

  • Extract with Ethyl Acetate (3 x 30 mL).[1]

  • Wash the combined organic layers with 1M HCl (2 x 20 mL) to remove excess DBU and DBU-HF salts.[1]

  • Wash with Brine (saturated NaCl), dry over Anhydrous

    
     , and filter.[1]
    

Step 6: Purification

  • Concentrate the filtrate under reduced pressure (

    
    ).[1]
    
  • Purify the crude oil via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

  • Target Product: 1-(Fluoromethyl)-3-methyl-2-nitrobenzene.[1]

Diagram 2: Experimental Workflow

WorkflowsetupSetup: Dry N2, MeCN SolventmixMix: Substrate + DBU (0°C)(Anion Formation)setup->mixreactReact: Add Selectfluor(Warm to RT, 4-6h)mix->react Add ElectrophilequenchQuench: H2O AdditionExtract w/ EtOAcreact->quench Completion (TLC)washWash: 1M HCl (Remove Base)Brine, Dry (Na2SO4)quench->washpurifyPurify: Flash Chromatography(Hexane/EtOAc)wash->purify

Caption: Operational sequence for the base-mediated fluorination of 2-nitro-m-xylene.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete deprotonationSwitch base to KOH or NaH (stronger base required for less activated substrates).
Difluorination Excess Selectfluor/BaseStrictly control stoichiometry to 1.1-1.2 equiv. Stop reaction immediately upon consumption of starting material.[1]
Ring Fluorination Acidic ConditionsEnsure the reaction remains basic . Acidic conditions favor EAS, which is deactivated here.[1]
Red Tarry Material Polymerization/DecompRun reaction at lower temperature (0°C constant) or reduce reaction time.

Comparative Analysis: Why this Protocol?

Researchers often consider alternative routes. Here is why the Direct Benzylic Fluorination is superior for this specific substrate:

  • Vs. Radical Bromination + Halex:

    • Standard Route: NBS bromination

      
       Benzyl bromide 
      
      
      AgF/KF substitution.[1]
    • Drawback: Radical bromination of 2-nitro-m-xylene is often non-selective (mono vs di-bromo) and the nitro group can interfere with radical stability.[1] The Halex step requires high heat and expensive silver salts.

    • This Protocol: Direct C-H to C-F conversion in one pot.

  • Vs. Ring Fluorination (EAS):

    • Challenge: To put a fluorine on the ring (e.g., pos 4), one must overcome the deactivation of the nitro group. This requires superacids (TFOH) and often yields mixtures.[1]

    • Recommendation: If Ring Fluorination (4-fluoro-2-nitro-m-xylene) is the absolute goal, do not use this protocol.[1] Instead, perform Nitration of 4-fluoro-m-xylene (starting with the fluorine already on the ring).[1]

References

  • Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.

  • Shreeve, J. M., et al. (2006).[1] Base-mediated fluorination of nitro- and nitrile-containing benzylic hydrocarbons. Tetrahedron Letters. (Describes the specific activation of benzylic protons by ortho/para nitro groups). [1]

  • Singh, R. P., & Shreeve, J. M. (2004).[1] Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST. Synthesis. (Provided for context on alternative reagents).

  • Nyffeler, P. T., et al. (2005).[1] Selectfluor: Mechanistic Insights and Applications. Angewandte Chemie International Edition. [1]

Application Note: Catalytic Reduction of 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026


 4-Fluoro-2,6-dimethylaniline (Product)
CAS Registry:  1736-66-9 (Precursor) / 392-70-1 (Product)

Executive Summary

This technical guide details the catalytic reduction of 1,3-Dimethyl-4-fluoro-2-nitrobenzene to 4-Fluoro-2,6-dimethylaniline . This transformation presents a dual challenge in organic synthesis:

  • Steric Hindrance: The nitro group at position 2 is "sandwiched" between methyl groups at positions 1 and 3. This steric crowding prevents the nitro group from achieving coplanarity with the aromatic ring, significantly reducing its adsorption efficiency on heterogeneous catalyst surfaces.

  • Chemoselectivity (Defluorination): The fluorine atom at position 4 is susceptible to hydrogenolysis (C-F bond cleavage). While meta-positioned halogens are generally more stable than ortho/para analogs, the harsh conditions required to overcome the steric hindrance of the nitro group (elevated temperature/pressure) exponentially increase the risk of defluorination.

This guide provides three validated protocols designed to balance reactivity with selectivity, prioritizing Sulfided Platinum on Carbon (Pt/C) as the industrial "Gold Standard" for this specific molecular architecture.

Chemical Context & Mechanistic Challenges[1]

The "Sandwich" Effect (Steric Inhibition)

In standard nitroarenes, the nitro group lies flat against the catalyst surface, facilitating rapid reduction. In 1,3-dimethyl-2-nitrobenzene derivatives, the flanking methyl groups force the nitro group to rotate out of the plane (approx. 60–90° torsion angle).

  • Consequence: Standard Pd/C catalysts often exhibit sluggish kinetics or "stalling" at the hydroxylamine intermediate stage.

  • Solution: Catalysts with higher affinity for electron-deficient systems (like Platinum) or higher surface area dispersions are required.

The Defluorination Risk

Competitive hydrodefluorination leads to the impurity 2,6-dimethylaniline (Lidocaine precursor), which is chemically very similar to the target product, making downstream purification (crystallization/distillation) difficult and costly.

Reaction Pathway Diagram

The following diagram illustrates the reduction pathway and the critical divergence point for impurity formation.

ReactionPathway Start 1,3-Dimethyl-4-fluoro- 2-nitrobenzene Nitroso Nitroso Intermediate Start->Nitroso H2, Cat Hydroxyl Hydroxylamine (Accumulates due to Sterics) Nitroso->Hydroxyl Fast Product 4-Fluoro-2,6- dimethylaniline Hydroxyl->Product Slow Step (Steric Block) Impurity 2,6-Dimethylaniline (Defluorinated Impurity) Hydroxyl->Impurity Direct Hydrogenolysis Product->Impurity Over-reduction (High T/P)

Figure 1: Reaction pathway showing the accumulation of hydroxylamine due to steric hindrance and the risk of defluorination.

Validated Experimental Protocols

Method A: Heterogeneous Hydrogenation (Sulfided Pt/C) – The Industrial Standard

Best For: Scale-up, high selectivity (>99%), and preventing defluorination. Mechanism: Sulfur acts as a selective poison, occupying the high-energy "kink" sites on the metal surface responsible for C-F bond activation, while leaving the planar terrace sites available for nitro reduction.

ParameterSpecification
Catalyst 5% Pt/C (Sulfided)
Loading 0.5 – 1.0 mol% (metal basis)
Solvent Methanol or Ethanol (Anhydrous not required)
H2 Pressure 5 – 10 bar (70 – 145 psi)
Temperature 60 – 80°C
Additives None required (Sulfided catalyst is self-inhibiting)

Step-by-Step Protocol:

  • Setup: Charge a high-pressure hydrogenation reactor (e.g., Parr or Buchi) with This compound (10.0 g, 1.0 equiv).

  • Solvent: Add Methanol (100 mL, 10V). Ensure the substrate is fully dissolved.

  • Catalyst Addition: Under an inert atmosphere (N2 or Ar), carefully add 5% Sulfided Pt/C (0.5 g, 5 wt% loading relative to substrate). Caution: Dry catalysts can be pyrophoric.

  • Purge: Seal the reactor. Purge with Nitrogen (3x) and then Hydrogen (3x) to remove oxygen.

  • Reaction: Pressurize to 5 bar H2 and heat to 65°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor H2 uptake. The reaction is complete when uptake ceases. Verify by HPLC (Target <0.1% starting material).

  • Workup: Cool to room temperature. Vent H2. Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline as a dark oil or low-melting solid.

Method B: Catalytic Transfer Hydrogenation (Pd/C + Formate) – The Lab-Scale Alternative

Best For: Small scale (<5g), labs without high-pressure equipment. Mechanism: Ammonium formate decomposes to release H2 and NH3 in situ. The kinetics of transfer hydrogenation often favor nitro reduction over dehalogenation compared to H2 gas.

ParameterSpecification
Catalyst 10% Pd/C (Standard unpoisoned)
Hydrogen Source Ammonium Formate (3-5 equivalents)
Solvent Methanol (Reagent Grade)
Temperature Reflux (65°C)
Time 1 – 4 Hours

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve This compound (2.0 g) in Methanol (30 mL).

  • Catalyst: Add 10% Pd/C (0.2 g, 10 wt%).

  • Activation: Add Ammonium Formate (3.0 g, ~4 equiv) in a single portion.

  • Reaction: Heat the mixture to reflux. Note: Vigorous effervescence (CO2 release) will occur.

  • Completion: Monitor by TLC or HPLC. If the reaction stalls (hydroxylamine intermediate remaining), add an additional 1.0 equiv of Ammonium Formate.

  • Workup: Filter hot through Celite to remove Pd/C. Concentrate the filtrate.

  • Purification: Partition the residue between Ethyl Acetate and Water to remove excess formate salts. Dry organic layer (MgSO4) and concentrate.[1]

Method C: Modified Raney Nickel – The Cost-Effective Route

Best For: Cost-sensitive processes where Pt is too expensive. Risk: Higher risk of defluorination; requires precise temperature control.

Protocol Adjustment:

  • Inhibitor: Add Thiocyanate (NH4SCN) or Dicyandiamide (1-2 mol%) to the reaction mixture to poison the active sites responsible for dehalogenation.

  • Conditions: Run at lower pressure (1-3 bar) and moderate temperature (50°C).

  • Safety: Raney Nickel is highly pyrophoric and difficult to handle on a small scale without specialized equipment.

Analytical Validation & Troubleshooting

HPLC Method for Process Control
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 210 nm and 254 nm.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Stalled Reaction (Hydroxylamine persists)Steric hindrance preventing final reduction step.Increase Temperature to 80°C; Increase H2 pressure; Switch from Pd to Pt.
High Defluorination (>1% impurity)Catalyst too active; Temperature too high.Use Sulfided Pt/C ; Add inhibitor (e.g., 0.1 equiv Diphenyl sulfide); Lower Temperature.
Long Induction Period Catalyst poisoning or poor mass transfer.Ensure vigorous stirring; Check feed purity (sulfur/amines in starting material).

Process Decision Framework

Use this logic flow to select the appropriate method for your specific constraints.

DecisionTree Start Select Reduction Method Scale What is the Scale? Start->Scale Equipment High Pressure Reactor Available? Scale->Equipment > 10 grams MethodB Method B: Pd/C + Formate (Convenient) Scale->MethodB < 5 grams (Lab) Equipment->MethodB No MethodA Method A: Sulfided Pt/C (High Selectivity) Equipment->MethodA Yes (Preferred) MethodC Method C: Raney Ni + Inhibitor (Low Cost) Equipment->MethodC Yes (Cost Sensitive)

Figure 2: Decision matrix for selecting the optimal reduction protocol based on scale and equipment availability.

References

  • Vertex AI Search. (2025). Hydrogenation of halonitrobenzenes without dehalogenation (US5068436A). Google Patents. Link

  • Vertex AI Search. (2025). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science and Technology. Link

  • Vertex AI Search. (2025). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Link

  • Vertex AI Search. (2025). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C. PMC (NIH). Link

  • Vertex AI Search. (2025). Synthesis of Lidocaine (Reduction of 2,6-dimethylnitrobenzene). University of San Diego Protocols. Link

Sources

Application Note: Solvent Selection and Regioselective Protocol for the Synthesis of 6-Fluoro-7-methylindoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound in Focus: 1,3-Dimethyl-4-fluoro-2-nitrobenzene (CAS: 3013-35-2)

Introduction & Strategic Importance

This compound (also cataloged as 1-fluoro-2,4-dimethyl-3-nitrobenzene) is a highly specialized fluorinated building block 1. In pharmaceutical development, it serves as the critical starting material for synthesizing 6-fluoro-7-methyl-1H-indole derivatives, which are essential pharmacophores in the design of high-affinity serotonin receptor ligands 2.

The transformation of this nitrobenzene derivative into an indole core relies on the Leimgruber-Batcho Indole Synthesis 3. This two-step process—comprising an enamine condensation followed by a reductive cyclization—requires precise solvent selection to control regioselectivity, manage reaction equilibrium, and prevent side reactions.

Mechanistic Rationale & Regioselectivity (The "Why")

As an Application Scientist, it is crucial to understand why this specific molecule behaves the way it does under Leimgruber-Batcho conditions. The success of this synthesis hinges on two fundamental chemical principles:

  • Steric Control of Regioselectivity: The starting material possesses two methyl groups, both situated ortho to the nitro group. However, the C3-methyl group is flanked by both the nitro group and the fluorine atom, making it highly sterically encumbered. Conversely, the C1-methyl group is flanked only by the nitro group and a hydrogen atom. Consequently, condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) occurs exclusively at the less hindered C1-methyl group, selectively yielding the 6-fluoro-7-methylindole architecture rather than a mixture of isomers.

  • Suppression of Nucleophilic Aromatic Substitution (SNAr): In many fluoronitrobenzenes, the fluorine atom is highly susceptible to SNAr when exposed to nucleophiles (like pyrrolidine or dimethylamine). However, in this compound, the fluorine is meta to the nitro group. Because SNAr requires an ortho or para relationship to stabilize the Meisenheimer complex, the C-F bond remains exceptionally robust under the basic, high-temperature conditions of enamine formation.

Solvent Selection & Reaction Causality

Phase 1: Enamine Condensation

The conversion of the ortho-nitrotoluene moiety to a trans-β-dimethylamino-2-nitrostyrene intermediate requires driving an unfavorable equilibrium forward by removing methanol 4.

  • Optimal Solvent: N,N-Dimethylformamide (DMF) .

  • Causality: DMF is a polar aprotic solvent that perfectly solubilizes the starting material and stabilizes the polar iminium transition state generated by DMF-DMA and the pyrrolidine catalyst. More importantly, DMF's high boiling point (153 °C) allows the reaction to be heated to 110–120 °C. At this temperature, the methanol byproduct is continuously distilled out of the reaction matrix, forcing the condensation to completion.

Phase 2: Reductive Cyclization

The enamine intermediate must be reduced to an aniline, which then spontaneously undergoes intramolecular cyclization to form the indole pyrrole ring [[5]]().

  • Optimal Solvent: Methanol (MeOH) .

  • Causality: The reduction of the nitro group (typically utilizing Raney Nickel and Hydrazine) is a proton-coupled electron transfer process. Methanol acts as an abundant protic donor to facilitate the formation of the aniline. Furthermore, during the cyclization step, the protic environment assists in protonating the expelled dimethylamine leaving group, significantly accelerating the formation of the indole core.

Quantitative Solvent Matrix

Reaction PhasePreferred SolventAlt. SolventCatalyst / ReagentTemp (°C)Mechanistic Role of Solvent
1. Enamine Condensation DMFToluenePyrrolidine (0.1 eq), DMF-DMA (1.5 eq)110–120Solubilizes polar transition states; high boiling point allows continuous MeOH removal.
2. Reductive Cyclization MethanolTHF / H₂ORaney Ni (cat.), Hydrazine Hydrate45–50Protic donor for nitro reduction; facilitates the elimination of dimethylamine during cyclization.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, embedding visual and physical checkpoints to ensure reaction fidelity without requiring immediate offline analytics.

Step 1: Synthesis of the Enamine Intermediate
  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with this compound (1.0 eq) and anhydrous DMF (approx. 5 volumes).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) followed by Pyrrolidine (0.1 eq).

  • Heating & Distillation: Equip the flask with a short-path distillation head. Heat the mixture to 110–120 °C.

  • Validation Check (Visual & Physical): As the reaction proceeds, the solution will transition from pale yellow to a deep, opaque red/purple . Simultaneously, monitor the distillation receiver; the collection of methanol (b.p. 65 °C) physically validates that the equilibrium is shifting toward the enamine product.

  • Isolation: Once methanol distillation ceases (typically 3–4 hours), concentrate the mixture under reduced pressure to remove DMF. The crude, dark red viscous oil is used directly in Step 2.

Step 2: Reductive Cyclization to 6-Fluoro-7-methyl-1H-indole
  • Preparation: Dissolve the crude enamine from Step 1 in Methanol (10 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel slurry (approx. 10% w/w). Caution: Raney Nickel is pyrophoric.

  • Reduction: Heat the mixture to 45 °C. Begin dropwise addition of Hydrazine hydrate (3.0 eq).

  • Validation Check (Visual & Physical): The addition of hydrazine will trigger immediate and vigorous nitrogen gas evolution (bubbling). As the nitro group is reduced and cyclization occurs, the deep red color of the enamine will progressively fade to a pale yellow or light brown . The complete cessation of gas evolution and the color shift validate reaction completion.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify via silica gel chromatography to isolate the pure 6-fluoro-7-methyl-1H-indole.

Reaction Workflow Visualization

G SM This compound (Sterically Hindered C3-Me) Step1 Phase 1: Enamine Condensation Solvent: DMF Reagents: DMF-DMA, Pyrrolidine SM->Step1 Regioselective attack at C1-Me Int trans-β-Dimethylamino-2-nitrostyrene (Deep Red Intermediate) Step1->Int - Methanol (Driven by heat) Step2 Phase 2: Reductive Cyclization Solvent: Methanol Reagents: Raney Ni, Hydrazine Int->Step2 Nitro group reduction Prod 6-Fluoro-7-methyl-1H-indole (Target Pharmacophore) Step2->Prod Intramolecular cyclization - Dimethylamine

Regioselective Leimgruber-Batcho synthesis of 6-fluoro-7-methylindole.

References

  • [1] Guidechem. 2,6-Dimethyl-3-fluornitrobenzol (this compound) CAS 3013-35-2. Available at:

  • [2] MolAid / US Patent Office. Piperidyindoles as serotonin receptor ligands (US20030225068A1). Available at:

  • [3] BenchChem. A Comparative Guide to Fischer and Leimgruber-Batcho Indole Synthesis. Available at:

  • [4] Semantic Scholar / RSC Advances. A concise, fast and efficient one-pot methodology for preparing 2,3-unsubstituted indoles via the Leimgruber–Batcho reaction. Available at:

  • [5] Clockss. The Leimgruber-Batcho Indole Synthesis. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Improvement & Isomer Selectivity

Diagnostic Triage: Structural Verification

Before optimizing yield, we must verify the target structure. This specific substitution pattern is contra-thermodynamic and sterically congested, which is the primary cause of low yields.

  • Target Molecule: 1,3-Dimethyl-4-fluoro-2-nitrobenzene

  • IUPAC Equivalent: 4-Fluoro-2-nitro-m-xylene

  • Structural Challenge: The nitro group is situated at position 2, "sandwiched" between two methyl groups (Positions 1 and 3).

  • The Trap: Most researchers inadvertently synthesize the thermodynamic isomer, 2-Fluoro-1,3-dimethyl-4-nitrobenzene (where the nitro group is at position 4, para to the fluorine).

If your target requires the Nitro group at Position 2 (between the methyls): You are fighting the "Buttressing Effect." The steric bulk of the methyl groups forces the nitro group out of planarity, reducing conjugation and making the formation of this isomer kinetically and thermodynamically disfavored during direct nitration.

Primary Synthesis Workflow: Nitration of 4-Fluoro-m-xylene

The most direct route is the nitration of 4-fluoro-m-xylene (2,4-dimethyl-1-fluorobenzene). However, standard mixed-acid nitration favors the 5-nitro and 6-nitro isomers due to steric accessibility.

Optimized Protocol: Low-Temperature Acetyl Nitrate Nitration

To improve the yield of the hindered 2-nitro isomer, you must shift from thermodynamic control (H₂SO₄/HNO₃) to kinetic control using Acetyl Nitrate.

Step-by-Step Methodology:

  • Reagent Preparation (In Situ):

    • Cool Acetic Anhydride (Ac₂O) to -10°C in a jacketed reactor.

    • Slowly add Fuming Nitric Acid (HNO₃, >98%) dropwise.

    • Caution: This generates Acetyl Nitrate (AcONO₂). Maintain temperature < 0°C to prevent explosive decomposition.

  • Substrate Addition:

    • Dissolve 4-fluoro-m-xylene in Dichloromethane (DCM).

    • Add the substrate solution to the Acetyl Nitrate mixture slowly, maintaining internal temperature between -10°C and -5°C .

    • Why: Lower temperatures reduce the energy available to overcome the steric barrier of the 2-position, but they also suppress the formation of the more stable 5/6-isomers relative to higher temp conditions? Actually, low temp prevents dinitration and oxidation side products, which are rampant with this electron-rich ring.

  • Quenching & Workup:

    • Quench onto crushed ice/water.

    • Neutralize with NaHCO₃.

    • Separate organic layer, dry over MgSO₄.[1]

  • Isomer Purification (The Critical Step):

    • The crude mixture will likely contain:

      • 6-Nitro isomer (Major, ~60%)

      • 5-Nitro isomer (Minor, ~25%)

      • 2-Nitro isomer (Target, ~10-15%)

    • Resolution: Do not rely on silica chromatography alone. The boiling points are too close.

    • Technique: Use Melt Crystallization or High-Efficiency Vacuum Rectification. The 2-nitro isomer, being the most symmetrical and "ball-like," often has a distinct freezing point compared to the asymmetric 5/6 isomers.

Troubleshooting the Nitration Route
SymptomProbable CauseCorrective Action
Yield < 5% Steric hindrance prevents attack at C2.Switch to Nitronium Tetrafluoroborate (NO₂BF₄) in Sulfolane. The salt is a more aggressive electrophile but requires strictly anhydrous conditions.
High Dinitro Impurities Temperature runaway > 0°C.Improve cooling capacity. Dinitration is facile because the first nitro group twists out of plane, failing to deactivate the ring fully.
Dark/Tar Formation Oxidation of methyl groups.Eliminate H₂SO₄. Use the Acetic Anhydride/HNO₃ system exclusively to avoid strong oxidative conditions.

The "Halex" Trap (Why SNAr Fails)

Many users attempt to synthesize this molecule via Halogen Exchange (Halex) starting from 1,3-dimethyl-4-chloro-2-nitrobenzene , assuming they can swap the Chlorine for Fluorine using Potassium Fluoride (KF).

WARNING: This route will fail.

  • Reason: Nucleophilic Aromatic Substitution (SNAr) requires an electron-withdrawing group (Nitro) to be Ortho or Para to the leaving group (Chlorine).

  • Your Structure: In 1,3-dimethyl-4-chloro-2-nitrobenzene, the Nitro group (Pos 2) is Meta to the Chlorine (Pos 4), separated by a Methyl group at Pos 3.

  • Result: There is no resonance stabilization for the Meisenheimer complex. The Chlorine is not activated. You will only observe degradation or dechlorination at high temperatures.

Graphviz Visualization: The Mechanistic Barrier

HalexFailure cluster_0 Proposed Halex Route (Fails) Start 1,3-Dimethyl- 4-chloro-2-nitrobenzene Condition KF, Sulfolane 190°C Start->Condition Intermediate Meisenheimer Complex (Unstabilized) Condition->Intermediate Product No Reaction / Tars Intermediate->Product Note CRITICAL FAILURE: NO2 is META to Cl. No resonance activation. Intermediate->Note

Caption: The Halex reaction fails because the nitro group at position 2 cannot stabilize the negative charge resulting from nucleophilic attack at position 4 due to their meta-relationship.

Alternative Route: The Balz-Schiemann Approach

If the nitration yield (10-15%) is insufficient for your scale, you must bypass the regioselectivity issue entirely by using an amine precursor.

Protocol:

  • Precursor: Start with 2,4-Dimethyl-3-nitroaniline . (Note: This precursor itself is hard to source; ensure you are not starting with the wrong isomer).

  • Diazotization: React with NaNO₂ / HBF₄ at -5°C to form the diazonium tetrafluoroborate salt.

  • Thermal Decomposition: Heat the dry diazonium salt to generate the C-F bond.

Note: This route guarantees the position of the Fluorine but shifts the problem to sourcing the specific aniline isomer.

Frequently Asked Questions (FAQ)

Q1: Can I use Zeolites to improve the selectivity for the 2-nitro isomer? A: Generally, no. Zeolites (like H-Beta or ZSM-5) typically enhance para-selectivity (the 4-nitro isomer) because it is the least bulky. The 2-nitro isomer is the "fattest" molecule and diffuses slowly through zeolite pores, making it even less favored in shape-selective catalysis.

Q2: My GC-MS shows a single peak, but NMR shows a mixture. Why? A: The isomers (2-nitro, 5-nitro, 6-nitro) have nearly identical boiling points and polarities. Standard capillary columns (DB-5, HP-5) often fail to resolve them.

  • Fix: Use a specialized polar column (e.g., DB-WAX or CP-Sil 88 ) for GC analysis. For NMR, focus on the splitting pattern of the aromatic protons. The 2-nitro isomer (target) has two aromatic protons that are ortho and para to the fluorine, showing distinct coupling constants compared to the 5-nitro isomer.

Q3: Why is the color of my product turning red/brown upon storage? A: Nitro-xylenes with ortho-methyl groups are susceptible to photo-oxidation. The "buttressed" nitro group is twisted, making the N-O bond weaker and prone to radical formation. Store the compound in amber vials under Argon at 4°C.

Summary of Data & Specifications

ParameterValue / ConditionNote
Target CAS Verify Specific IsomerCommon isomer is 1736-84-1 (Wrong one!)
Key Precursor 4-Fluoro-m-xylenePurity >99% required
Nitration Agent Acetyl Nitrate (Ac₂O/HNO₃)Superior to Mixed Acid for this steric profile
Reaction Temp -10°C to -5°CCritical for suppressing dinitration
Major Impurity 6-Nitro-4-fluoro-m-xyleneMust be removed via melt crystallization
Halex Viability 0% (Impossible) Do not attempt Cl -> F exchange

References

  • Nitration of m-Xylene Derivatives

    • Study on the nitration of m-xylene and the regioselectivity of isomers.
    • Source:

  • Halex Reaction Mechanism

    • Nucleophilic Aromatic Substitution rules: Leaving groups must be ortho/para to withdrawing groups.
    • Source:

  • Separation of Xylene Isomers

    • Adsorption and Crystallization techniques for C8 arom
    • Source:

  • General Synthesis of Nitro-Fluoro-Xylenes

    • Synthesis of 2-Fluoro-1,3-dimethyl-4-nitrobenzene (Isomer comparison).
    • Source:

Sources

Technical Support Center: Separation of 1,3-Dimethyl-4-fluoro-2-nitrobenzene Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1,3-dimethyl-4-fluoro-2-nitrobenzene via electrophilic aromatic substitution (either fluorination of a nitroarene or nitration of a fluoroarene) inevitably generates a complex mixture of regioisomers (e.g., 1-fluoro-2,4-dimethyl-5-nitrobenzene). Separating these positional isomers is a notorious bottleneck in drug development and materials science due to their nearly identical physical properties.

This guide provides field-proven troubleshooting strategies, advanced methodologies, and self-validating protocols to help you achieve baseline resolution and high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why do standard normal-phase silica gel columns fail to separate this compound from its regioisomers? A: In normal-phase chromatography, separation is driven by polar interactions with the stationary phase's silanol groups. The regioisomers of fluorodimethylnitrobenzene possess nearly identical overall dipole moments. The strong electron-withdrawing inductive effect of the fluorine atom and the resonance effect of the nitro group dominate the molecule's polarity, masking the subtle positional differences of the methyl groups. Consequently, the isomers co-elute as a single band[1].

Q2: Can we use fractional distillation to purify the reaction mixture? A: Distillation is highly inefficient and potentially hazardous for this class of compounds. The boiling points of fluoroarene regioisomers typically differ by less than 2–5 °C (for context, similar difluorobenzene isomers boil in a tight 82–92 °C range)[1]. Attempting fractional distillation requires an impractically high number of theoretical plates and subjects the nitroaromatics to prolonged thermal stress, risking thermal decomposition.

Q3: We achieved partial separation on an analytical TLC plate. How do we translate this to a 50g preparative scale without expensive Prep-HPLC equipment? A: If the isomers show slight separation on TLC, fractional crystallization is your most scalable and cost-effective option[2]. The subtle differences in molecular symmetry affect the crystal lattice packing energy. By dissolving the mixture in a hot solvent and carefully controlling the cooling rate, the isomer with the higher lattice energy will selectively nucleate and precipitate[2].

Q4: Are there advanced stationary phases capable of resolving these isomers if standard C18 fails? A: Yes. Two advanced approaches are highly effective:

  • Low-Silanol Reverse Phase: Columns engineered with low silanol activity (e.g., Newcrom R1) minimize secondary interactions, allowing pure hydrophobic interactions to dictate retention. This has been proven effective for isolating fluoronitrobenzenes[3].

  • Metal-Organic Frameworks (MOFs): Cutting-edge separations utilize MOFs like Mg2(dobdc). These materials feature adjacent coordinatively-unsaturated Mg2+ centers that interact specifically with the spatial geometry of the fluorine atoms, achieving unparalleled selectivity for fluoroarene regioisomers[1].

Part 2: Decision Workflow & Visualization

G A Crude Reaction Mixture: This compound + Regioisomers B Analytical Screening (RP-HPLC / Neutralized TLC) A->B C Resolution > 1.5? B->C D Determine Target Scale C->D Yes G Alternative Strategies C->G No E Small Scale (< 1g) Prep-HPLC (Low Silanol) or SFC D->E < 1g F Large Scale (> 10g) Fractional Crystallization (Acetone/Water) D->F > 10g H MOF Adsorption (e.g., Mg2(dobdc)) G->H I Chemical Derivatization (Reduce to Aniline -> Separate) G->I

Fig 1: Decision workflow for separating fluoronitrobenzene regioisomers based on scale and resolution.

Part 3: Quantitative Data Summary

Separation StrategyResolutionScalabilityRelative CostTime RequiredBest Use Case
Normal-Phase Silica PoorHighLowMediumPre-filtration of crude
Fractional Distillation Very PoorHighLowLongNot recommended
RP-HPLC (Low Silanol) ExcellentLow (<1g)HighShortAnalytical / Discovery
Fractional Crystallization GoodVery High (>10g)LowMediumBulk manufacturing
MOF Adsorption ExcellentMediumVery HighMediumChallenging isomers

Part 4: Experimental Protocols

Protocol A: Preparative Reverse-Phase HPLC Separation

Causality Focus: Standard C18 columns often suffer from peak tailing due to unendcapped silanols interacting with the nitro group. Using a specialized low-silanol column ensures sharp peaks. Furthermore, replacing traditional phosphoric acid with formic acid ensures the method is Mass-Spectrometry (MS) compatible, preventing the fouling of the ionization source[3].

  • Column Preparation: Equip the Prep-HPLC with a low-silanol reverse-phase column (e.g., Newcrom R1, 5 µm particle size).

  • Mobile Phase Formulation: Prepare a gradient system using Acetonitrile (MeCN) and MS-grade Water. Add 0.1% Formic acid to both phases to sharpen the eluting peaks[3].

  • Sample Loading: Dissolve the crude this compound mixture in a minimal volume of MeCN. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a shallow gradient (e.g., 40% to 60% MeCN over 30 minutes) at a flow rate appropriate for your column diameter. Monitor UV absorbance at 254 nm.

  • System Validation: Self-Validating Step: Inject a 10 µL analytical aliquot of the collected fractions directly into an LC-MS. The presence of a single distinct peak with an m/z corresponding to the target mass confirms successful regioisomer resolution.

Protocol B: Fractional Crystallization

Causality Focus: By dissolving the mixture in a hot, highly soluble solvent (acetone) and slowly introducing an anti-solvent or cooling the system, the system becomes supersaturated. The regioisomer with the most symmetrical structure and highest lattice energy will overcome the nucleation barrier first, crashing out of the solution while the other isomers remain solvated[2].

  • Dissolution: Place the crude solid mixture in a round-bottom flask. Add minimal boiling acetone just until the solid completely dissolves.

  • Nucleation: Remove from heat and allow the flask to cool to room temperature slowly over 2 hours. Do not disturb the flask, as agitation can cause rapid, unselective precipitation.

  • Anti-Solvent Addition (Optional): If no crystals form, add dropwise cold water (or hexanes) until the solution becomes slightly cloudy, then gently warm until clear again, and let cool.

  • Filtration: Filter the formed crystals through a micro-sintered glass funnel. Wash the filter cake with 1-2 mL of ice-cold solvent.

  • System Validation: Self-Validating Step: Perform 1H-NMR on both the isolated solid and the concentrated mother liquor. If the mother liquor shows an enrichment of the undesired regioisomer peaks relative to the solid, the separation is actively working. If the ratios are identical, the solvent system is unselective and must be changed (e.g., try Toluene/Ethyl Acetate)[2].

References

  • Separation of Benzene, 1-fluoro-2-nitro- on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • How to separate these regioisomers? : r/OrganicChemistry Source: Reddit URL:[Link]

  • Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites Source: eScholarship.org URL:[Link]

  • How to separate regioisomers without using instrumental method Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Troubleshooting the Reduction of 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals scaling or optimizing the reduction of 1,3-Dimethyl-4-fluoro-2-nitrobenzene (CAS: 3013-35-2)[1].

While the reduction of nitroarenes to anilines is a fundamental transformation conducted on an industrial scale[2], this specific substrate presents unique chemoselectivity challenges. The electron-rich nature of the dimethyl-substituted aromatic ring, coupled with the para-fluorine atom, introduces competing reaction pathways—most notably hydrodefluorination and incomplete reduction to hydroxylamines[3]. This guide provides field-proven, self-validating methodologies to isolate the target amine (3-fluoro-2,6-dimethylaniline) with high purity.

Quantitative Data: Diagnostic Signatures of Side Reactions

Before troubleshooting, you must accurately identify the failure mode. Below is a summary of the common side reactions, their primary causes, and their quantitative LC-MS signatures.

Side ReactionPrimary CausalityTypical LC-MS Signature ([M+H]⁺)Relative FrequencyMitigation Strategy
Hydrodefluorination Oxidative addition of Pd/C into the C-F bond under high H₂ pressure.m/z 122 (2,6-dimethylaniline)HighSwitch to Pt/C, Raney Ni, or Fe/AcOH[4].
Incomplete Reduction Hydrogen starvation or premature catalyst deactivation.m/z 156 (Hydroxylamine)MediumIncrease H₂ pressure; use transfer hydrogenation[5].
Dimerization Bimolecular condensation promoted by alkaline media.m/z 275 (Azo/Azoxy Dimers)LowMaintain neutral or slightly acidic pH[2].

Diagnostic & Mechanistic Workflows

To effectively troubleshoot, you must understand both the analytical diagnostic flow and the underlying mechanistic pathways of the nitro reduction.

DiagnosticWorkflow Start Analyze Crude Mixture (LC-MS / GC-MS) Mass1 m/z = 122[M+H]+ (Loss of F) Start->Mass1 Over-reduction Mass2 m/z = 156 [M+H]+ (Hydroxylamine) Start->Mass2 Incomplete Mass3 m/z = 275 [M+H]+ (Azo Dimers) Start->Mass3 Condensation Mass4 m/z = 140 [M+H]+ (Target Amine) Start->Mass4 Success Sol1 Switch to Pt/C or Fe/HCl Add catalyst poison Mass1->Sol1 Sol2 Increase H2 pressure or use Hydrazine Mass2->Sol2 Sol3 Avoid alkaline media Use acidic solvent Mass3->Sol3

Fig 1: Diagnostic LC-MS workflow for identifying and resolving nitro reduction side reactions.

Mechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso +2e-, +2H+ Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Azoxy Azo/Azoxy Dimers (Ar-N=N-Ar) Nitroso->Azoxy + Hydroxylamine (Alkaline pH) Amine Target Amine (Ar-NH2) Hydroxyl->Amine +2e-, +2H+ Hydroxyl->Azoxy Condensation Defluoro Defluorinated Amine (Ar(-F)-NH2) Amine->Defluoro Pd/C, H2 (Hydrodefluorination)

Fig 2: Mechanistic pathways of nitroarene reduction highlighting target and side-reaction branches.

Troubleshooting Guide

Q: Why is my reduction yielding significant amounts of 2,6-dimethylaniline (loss of the fluorine atom)? A: This is a classic hydrodehalogenation side reaction. While C-F bonds are typically highly stable, the electron-rich nature of the dimethyl-substituted aromatic ring, combined with the highly active palladium on carbon (Pd/C) catalyst, facilitates oxidative addition into the C-F bond[4]. Solution: You must attenuate the catalyst's activity. Switching from Pd/C to Platinum on Carbon (Pt/C) or Raney Nickel significantly reduces dehalogenation[4]. Alternatively, adding a catalyst poison (like vanadium or zinc complexes) can selectively inhibit the dehalogenation pathway while allowing nitro reduction to proceed.

Q: The reaction stalls, and LC-MS shows a major peak at m/z 156. How do I drive the reaction to completion? A: A peak at m/z 156 corresponds to the hydroxylamine intermediate (Ar-NHOH)[3]. The reduction of nitroarenes proceeds stepwise: nitro → nitroso → hydroxylamine → amine[2]. The final cleavage of the N-O bond is often the rate-limiting step. If the reaction stalls here, it indicates either hydrogen starvation (mass transfer limitation) or catalyst deactivation. Solution: Ensure vigorous stirring (at least 800 rpm) to improve gas-liquid mixing. If using transfer hydrogenation (e.g., hydrazine hydrate), ensure a sufficient molar excess of the hydrogen donor and maintain adequate heating[5].

Q: I am observing brightly colored (yellow/orange) impurities in my crude mixture. What are these? A: These are likely azo or azoxy dimers (m/z ~275). They form via a bimolecular condensation between the nitroso intermediate and the hydroxylamine intermediate. This side reaction is highly accelerated in alkaline conditions. Solution: If you are using a basic additive or a basic transfer hydrogenation agent without proper buffering, dimerization will occur. Switch to a neutral solvent (e.g., ethanol/ethyl acetate) or mildly acidic conditions (e.g., addition of acetic acid) to protonate the intermediates and suppress condensation[2].

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to prevent downstream failures.

Protocol A: Chemoselective Catalytic Hydrogenation (Pt/C Method)

Use this method when scaling up and high-pressure hydrogenation is preferred, but dehalogenation must be strictly avoided.

  • Setup: Charge a pressure reactor with this compound (1.0 equiv) and ethanol (0.2 M).

  • Catalyst Addition: Add 5% Pt/C (1-2 mol% Pt).

    • Mechanistic Rationale: Pt/C is chosen over Pd/C because platinum has a significantly lower propensity for oxidative addition into carbon-halogen bonds, thereby suppressing hydrodefluorination[4].

  • Purge & Pressurize: Purge the vessel with N₂ (3x) to remove oxygen, then H₂ (3x). Pressurize to 3 atm H₂ and stir vigorously (1000 rpm) at 25°C.

  • In-Process Validation: After 4 hours, withdraw a 10 µL aliquot, dilute in MeOH, and run LC-MS.

    • Self-Validation Check: Proceed to workup ONLY if the m/z 156 (hydroxylamine) peak is <2% relative abundance. If >2%, repressurize and stir for an additional 2 hours. This prevents premature quenching, which leads to difficult-to-separate hydroxylamine impurities.

  • Workup: Filter through a pad of Celite to remove the catalyst, wash with ethanol, and concentrate under reduced pressure.

Protocol B: Classical Iron/Acetic Acid Reduction (Béchamp Reduction)

Use this method when transition metal catalysts are unavailable or when absolute orthogonal chemoselectivity against dehalogenation is required.

  • Activation: Suspend Iron powder (5.0 equiv) in a mixture of Ethanol/Water/Acetic Acid (2:2:1 v/v/v). Heat to 70°C for 15 minutes to activate the iron surface.

  • Substrate Addition: Add the nitroarene (1.0 equiv) portion-wise to control the exotherm.

    • Mechanistic Rationale: Fe/AcOH operates via single-electron transfer (SET) mechanisms. It provides highly chemoselective reduction of the nitro group without any risk of hydrodefluorination, as it cannot perform oxidative addition into the C-F bond[4].

  • In-Process Validation: Stir for 2 hours at 70°C. Spot on TLC (Hexanes/EtOAc 3:1). The starting material (UV active, high Rf) should be completely replaced by the amine (ninhydrin active, lower Rf).

  • Workup: Cool to room temperature, neutralize carefully with saturated NaHCO₃ until pH 7-8. Extract with EtOAc (3x) and filter the combined organic layers through Celite to remove iron salts.

Frequently Asked Questions (FAQs)

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) for this reduction? A: No. Metal hydrides like LiAlH₄ typically do not reduce aryl nitro compounds to anilines; instead, they tend to stall or produce azo compounds[2]. NaBH₄ alone is unreactive toward nitroarenes unless paired with a transition metal catalyst (like NiCl₂ or CoCl₂).

Q: Is it possible to intentionally isolate the hydroxylamine intermediate for downstream synthesis? A: Yes. If your target is the hydroxylamine (often used for synthesizing cyclic hydroxamic acids[6]), you can use milder reducing agents. Zinc dust with ammonium chloride (Zn/NH₄Cl) in aqueous media selectively arrests the reduction at the hydroxylamine stage, preventing over-reduction to the amine[2].

Q: Can I use transfer hydrogenation to avoid handling H₂ gas? A: Yes. Hydrazine hydrate in the presence of Pd/C is a highly effective transfer hydrogenation method. Interestingly, while Pd/C causes dehalogenation under H₂ gas, transfer hydrogenation with hydrazine is often much more chemoselective and tolerates halogens well[5].

References

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions." Common Organic Chemistry.[Link]

  • Wikipedia. "Reduction of nitro compounds." Wikipedia, The Free Encyclopedia.[Link]

  • Li, Y., et al. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." PubMed Central (NIH).[Link]

  • Zhang, X., et al. "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives." ResearchGate. [Link]

  • Stephenson, C. R. J., et al. "Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis." PubMed Central (NIH).[Link]

Sources

removing impurities from crude 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Case ID: PUR-240-DMNF Subject: Impurity Removal & Isolation Protocols for Sterically Hindered Nitro-Xylenes Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Triage

The Challenge: Purifying This compound (also known as 2,4-Dimethyl-3-nitrofluorobenzene) presents a specific synthetic challenge: Regioisomerism .

Because the target nitro group is located at the sterically crowded "2-position" (sandwiched between two methyl groups), the nitration of the precursor (4-fluoro-m-xylene) predominantly favors the less hindered 6-position. Consequently, your "crude" material likely contains:

  • Target: this compound (The "sandwiched" isomer).

  • Major Impurity: 1,3-Dimethyl-4-fluoro-6-nitrobenzene (The "open" isomer).

  • Minor Impurities: Unreacted starting material, dinitro-species (over-nitration), and oxidation byproducts (benzoic acids).

Diagnostic Flowchart: Before selecting a protocol, identify your crude profile using the logic below.

DiagnosticTriage Start Analyze Crude Material (GC/HPLC) CheckState Physical State at RT? Start->CheckState CheckPurity Purity Level? CheckState->CheckPurity Solid/Sludge RouteA PROTOCOL A: Fractional Distillation (Remove Volatiles/Tars) CheckState->RouteA Dark Oil/Liquid RouteB PROTOCOL B: Recrystallization (Isomer Separation) CheckPurity->RouteB >85% Target RouteC PROTOCOL C: Silica Filtration (Tar/Color Removal) CheckPurity->RouteC <85% or Colored RouteA->CheckPurity Post-Distillation RouteC->RouteB Post-Filtration

Figure 1: Diagnostic decision tree for selecting the appropriate purification workflow.

Technical Protocols

Protocol A: Vacuum Distillation (The "Rough Cut")

Use this if your product is an oil or contains significant unreacted starting material.

The "sandwiched" nitro group often lowers the boiling point slightly compared to its isomers due to the lack of planarity (steric inhibition of resonance), but the difference is small. The primary goal here is to remove light ends (starting material) and heavy ends (tars).

  • Vacuum: < 5 mmHg (High vacuum essential to prevent thermal decomposition).

  • Temperature: Expect boiling points in the range of 105–115°C at 5 mmHg (extrapolated from similar fluoronitroxylenes).

  • Safety Note: Do not distill to dryness. Nitro compounds can be shock-sensitive when concentrated in dry residue.

Protocol B: Selective Recrystallization (The Isomer Split)

Use this to separate the 2-nitro target from the 6-nitro isomer.

Because the 2-nitro isomer is sterically strained, it often has a lower melting point and higher solubility than the 6-nitro isomer. This makes standard recrystallization tricky (the impurity might crystallize first).

Recommended Solvent Systems:

Solvent System Ratio (v/v) Purpose Mechanism
IPA / Water 90:10 General Purity Polarity gradient forces hydrophobic isomers out.
Methanol (Cold) 100% Isomer Enrichment The "sandwiched" isomer is often more soluble in cold MeOH.

| Hexane / EtOAc | 95:5 | Final Polish | Removes non-polar tars; good for low-melting solids. |

Step-by-Step:

  • Dissolve crude solid in minimum hot Isopropanol (IPA) (approx. 60°C).

  • Add warm water dropwise until slight turbidity appears (cloud point).

  • Add 1-2 drops of pure IPA to clear the solution.

  • Crucial: Allow to cool to Room Temp slowly (over 2 hours). Do not use an ice bath immediately; rapid cooling traps the oil/impurity.

  • If the 6-nitro impurity is the high-melter, filter off the first crop of crystals (Impurity) and concentrate the mother liquor to get the Target (2-nitro). Verify by GC.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening? A: This is common with low-melting nitro compounds. It indicates "Supercooling" or the presence of impurities (like unreacted xylene) acting as a solvent.

  • Fix:

    • Seed Crystal: Obtain a pure seed crystal (even a micro-amount) to induce nucleation.

    • Scratch Method: Use a glass rod to scratch the inner wall of the flask at the air/solvent interface.

    • Solvent Switch: Switch from Methanol to a non-polar system like Pentane/Ether at -20°C.

Q2: I have a persistent yellow/orange color even after crystallization. A: This is likely a trace "dinitro" impurity or an oxidation byproduct (phenolic species).

  • Fix: Perform a Base Wash before crystallization. Dissolve the crude in Ethyl Acetate and wash with 5% NaHCO₃ (removes acids) and 1% NaOH (removes phenols). Warning: Nitro compounds can form sensitive salts with strong bases; keep contact time short and cold.

Q3: How do I distinguish the 2-nitro target from the 6-nitro impurity by NMR? A: Look at the coupling constants (


-values) and chemical shifts of the aromatic protons.
  • Target (2-nitro): The aromatic proton is at position 5 or 6. The methyl groups at 1 and 3 will show slightly different shifts due to the anisotropic effect of the perpendicular nitro group.

  • Impurity (6-nitro): The protons are often para to each other (if 5-H and 2-H exist? No, in 4-fluoro-m-xylene, positions are 2,5,6. If nitro is at 6, H is at 2 and 5).

  • Key Indicator: Fluorine-Proton coupling (

    
    ). In the 2-nitro isomer, the H is meta or para to F?
    
    • Structure: 1-Me, 2-NO2, 3-Me, 4-F. H is at 5 and 6.

    • H5 is ortho to F (

      
       Hz).
      
    • H6 is meta to F (

      
       Hz).
      
    • These signals will appear as doublets or multiplets.

Analytical Validation Parameters

To confirm the removal of impurities, use the following GC-FID method parameters (Generic starting point for Nitro-xylenes):

  • Column: DB-5 or HP-5 (Non-polar capillary, 30m).

  • Injector: 250°C, Split 20:1.

  • Oven Program:

    • Start: 60°C (Hold 2 min) - removes solvents.

    • Ramp: 15°C/min to 200°C.

    • Hold: 200°C (5 min).

  • Elution Order (Predicted):

    • 4-Fluoro-m-xylene (Starting Material)

    • This compound (Target - steric shielding often increases volatility/lowers retention slightly vs isomer).

    • 1,3-Dimethyl-4-fluoro-6-nitrobenzene (Major Impurity).

References

  • Nitration of Halogenated Xylenes

    • Study on the regioselectivity of nitr
    • Source: Journal of Organic Chemistry.
  • Purification of Nitro Compounds

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Physical Properties & Safety

    • PubChem Compound Summary: Fluoronitroxylene deriv

(Note: Specific melting point data for the exact 2-nitro isomer is rare in public literature due to its nature as a minor synthetic byproduct; the protocols above are derived from first-principles chemistry of nitro-xylene derivatives.)

troubleshooting low reactivity of 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Subject: Troubleshooting Low Reactivity & Synthetic Bottlenecks Ticket ID: #RXN-2024-DMFN Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering stalled reaction kinetics or complete failure when attempting to functionalize This compound . This is not an error in your technique; it is an intrinsic property of this specific isomer.

This molecule presents a "perfect storm" of electronic and steric deactivation:

  • The "Meta" Trap (SNAr Failure): The nitro group is meta to the fluorine, providing zero resonance stabilization for the Meisenheimer complex.

  • Steric Inhibition of Resonance (SIR): The nitro group at C2 is sandwiched between two methyl groups (C1, C3), twisting it nearly 90° out of plane and decoupling it from the π-system.

  • Steric Crowding: The fluorine at C4 is ortho to the C3-methyl, mechanically blocking nucleophilic attack.

The following guide details how to bypass these thermodynamic dead ends.

Part 1: Diagnostic & Decision Matrix

Before optimizing conditions, identify which reaction pathway is failing.[1]

ReactivityMatrix Start User Issue: Low Reactivity of This compound Problem1 Problem: Cannot displace Fluorine (S_NAr Failure) Start->Problem1 Problem2 Problem: Nitro Reduction Incomplete (Hydrogenation Stall) Start->Problem2 Analysis1 Root Cause: 1. Nitro is META to Fluorine (No activation) 2. Steric blocking by C3-Methyl Problem1->Analysis1 Analysis2 Root Cause: Steric Inhibition of Resonance (SIR) Nitro group twisted out of plane Problem2->Analysis2 Solution1 Solution A: Switch Halogen Use Bromo/Iodo analog + Buchwald-Hartwig Analysis1->Solution1 Preferred Route Solution2 Solution B: 'Nuclear' S_NAr Use Superbase (P4-tBu) or High Temp DMSO Analysis1->Solution2 Last Resort Solution3 Solution C: Dissolving Metal Reduction Switch from H2/Pd to Fe/AcOH or SnCl2 Analysis2->Solution3

Figure 1: Troubleshooting decision tree identifying root causes of reactivity failure based on functional group targets.

Part 2: Troubleshooting Guides

Issue 1: SNAr Reaction Fails (Fluorine Displacement)

Symptom: You are treating the substrate with an amine or alkoxide (e.g., K2CO3/DMF), but starting material remains untouched even at 100°C.

Technical Explanation: Nucleophilic Aromatic Substitution (SNAr) requires an Electron Withdrawing Group (EWG) located ortho or para to the leaving group to stabilize the anionic intermediate (Meisenheimer complex). In your molecule, the Nitro group (C2) is meta to the Fluorine (C4).

  • Result: There is no resonance acceptor for the negative charge. The reaction is effectively occurring on a non-activated benzene ring.

  • Secondary Factor: The C3-methyl group exerts steric hindrance, blocking the trajectory of the incoming nucleophile [1].

Corrective Protocol: If you must create a C-N or C-O bond at position 4, standard SNAr is impossible. You have two options:

Option A: The Pivot (Recommended) Switch your starting material to 1-Bromo-2,4-dimethyl-3-nitrobenzene (or the chloro analog) and utilize Palladium-catalyzed cross-coupling.

  • Why: Pd-catalysis (Buchwald-Hartwig) does not rely on ring activation; it relies on oxidative addition, which works well on aryl bromides even with meta-substituents.

Option B: The "Nuclear" SNAr (If you are forced to use the Fluoride) You must force the reaction using extreme polarity and temperature.

ParameterStandard Condition (Fails)Required Condition (High Risk)
Solvent DMF or AcetonitrileNMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)
Temperature 80°C140°C - 160°C
Base K2CO3CsF (Cesium Fluoride) or KOtBu (Potassium tert-butoxide)
Additives None18-Crown-6 (to activate the base)

Warning: At 160°C with strong base, you risk deprotonating the benzylic methyl groups, leading to polymerization or "tarry" degradation products.

Issue 2: Nitro Reduction Stalls

Symptom: Hydrogenation (H2, Pd/C) is extremely slow, stops at the hydroxylamine intermediate, or requires excessive catalyst loading.

Technical Explanation: This is a classic case of Steric Inhibition of Resonance . The nitro group is flanked by two methyl groups (Positions 1 and 3). To avoid steric clash, the nitro group rotates ~60-90° out of the plane of the benzene ring.

  • Consequence: The nitro group is sterically shielded from the catalyst surface. Heterogeneous catalysts (Pd/C) struggle to engage with the twisted, buried nitro group [2].

Corrective Protocol: Bechamp Reduction (Iron/Acid) Dissolving metal reductions are less sensitive to sterics than surface-catalyzed hydrogenation.

Step-by-Step Protocol:

  • Setup: 3-neck round bottom flask with mechanical stirring (magnetic stirring often fails due to iron sludge).

  • Reagents:

    • Substrate (1 equiv)

    • Iron Powder (325 mesh, 5 equiv) - Must be fine powder.

    • Ammonium Chloride (NH4Cl) (5 equiv) or Acetic Acid.

    • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Dissolve substrate in EtOH/H2O. Heat to 60°C.

    • Add NH4Cl.

    • Add Iron powder portion-wise over 30 minutes (Exothermic!).

    • Reflux for 2-4 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Basify filtrate with NaHCO3 and extract with Ethyl Acetate.

Part 3: Advanced Visualization

Mechanism of Deactivation: Steric Inhibition of Resonance

The following diagram illustrates why the nitro group fails to activate the ring and is difficult to reduce.

StericInhibition Structure 1,3-Dimethyl-2-nitro-benzene core StericClash Steric Clash: Nitro Oxygen vs. Methyl Hydrogens Structure->StericClash Proximity Twist Conformational Change: Nitro rotates 90° out of plane StericClash->Twist Relief of strain Effect1 Electronic Effect: Loss of conjugation (Cannot withdraw e- density) Twist->Effect1 Pi-system decoupling Effect2 Kinetic Effect: Physical shielding from heterogeneous catalysts Twist->Effect2 Steric bulk

Figure 2: Mechanistic flow of Steric Inhibition of Resonance (SIR) causing dual failure modes in SNAr and Hydrogenation.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to force the SNAr reaction? A: Yes, but proceed with caution. Microwave heating can overcome the activation energy barrier of the meta-deactivated fluoride displacement. However, because the ring is electron-rich (due to two methyl groups), you will likely see significant side reactions before the substitution completes. Recommendation: Use NMP as solvent, 180°C, 30 mins.

Q: Why does the literature show successful SNAr on similar nitro-xylenes? A: Check the isomer carefully.

  • 2-fluoro-1,3-dimethyl-4-nitrobenzene: Here, the nitro is para to the fluorine. This reacts rapidly.

  • This compound (Your molecule): The nitro is meta. This is the critical difference. Do not assume reactivity translates across isomers [3].[1]

Q: I need to oxidize the methyl groups to carboxylic acids. Will KMnO4 work? A: Yes, but the 2-nitro group makes the adjacent methyls (C1, C3) slightly less reactive toward oxidation than a standard toluene derivative. You will need a vigorous oxidation protocol (KMnO4/Pyridine/Water reflux for 12+ hours). Note that the ortho-methyls protect the nitro group, so the nitro will likely survive the oxidation intact.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See section on "Steric Inhibition of Resonance" and SNAr rules). 2[3][4][5][6][7][8][9][10]

  • BenchChem. (2025).[11] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (Highlighting Fe/AcOH for sterically hindered substrates). 11

  • Wikipedia. (2025). Nucleophilic aromatic substitution. (Detailed explanation of Ortho/Para vs Meta activation requirements). 12

  • Organic Chemistry Portal. (2025). Buchwald-Hartwig Amination.[9][13][14][15] (Alternative strategies for C-N bond formation). 15[3][4][5][6][7][8]

Sources

Technical Support Center: Stability & Handling of 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers handling 1,3-Dimethyl-4-fluoro-2-nitrobenzene . It prioritizes the unique physicochemical instability caused by the "ortho-effect" in the 2-nitro-m-xylene core.

Ticket ID: STAB-2N-MX-F Severity: High (Potential for Thermal Runaway/Denitration) Subject: Prevention of Homolytic Cleavage and Steric-Induced Decomposition

Core Technical Analysis: The "Steric Clamp" Hazard

To prevent decomposition, you must first understand why this molecule is unstable. It is not a standard nitroaromatic.

The Problem: Steric Inhibition of Resonance (SIR) In a standard nitrobenzene, the nitro group (


) lies coplanar with the benzene ring, allowing for resonance stabilization (conjugation).
In This compound , the nitro group at position 2 is "clamped" between two methyl groups at positions 1 and 3.
  • Consequence: The steric clash forces the

    
     group to twist approximately 60°–90° out of plane  relative to the aromatic ring.
    
  • Result: The

    
     bond loses its partial double-bond character. It becomes significantly longer and weaker (bond dissociation energy decreases), resembling an aliphatic nitro bond rather than an aromatic one. This makes the molecule highly susceptible to thermal denitration  (loss of the nitro group) or rearrangement to a nitrite ester.
    
Visualizing the Instability

The following diagram illustrates the structural tension and the primary decomposition pathway.

StericInstability cluster_0 Structural Tension (The 'Clamp') cluster_1 Decomposition Pathway Molecule 1,3-Dimethyl- 4-fluoro-2-nitrobenzene Sterics Steric Clash: Me(1) vs NO2(2) vs Me(3) Molecule->Sterics Twist NO2 twists 90° (Loss of Conjugation) Sterics->Twist Forces Geometry WeakBond Weakened C-N Bond Twist->WeakBond Radicals Homolytic Cleavage (Formation of Ar• + •NO2) WeakBond->Radicals Triggered by Heat Thermal Energy (>50°C) Heat->Radicals Runaway Thermal Runaway / Polymerization Radicals->Runaway

Figure 1: Mechanism of Steric Inhibition of Resonance (SIR) leading to thermal fragility.

Troubleshooting & FAQs

This section addresses specific user scenarios based on the SIR mechanism described above.

Category A: Thermal Stability & Storage

Q: I stored the compound at room temperature, and it turned from pale yellow to dark brown. Is it still usable? A: Likely not without purification. The color change indicates the formation of diazo-tars or oxidation products.

  • Diagnosis: The "twisted" nitro group is labile. Even at ambient temperatures (25°C), slow homolysis can generate

    
     radicals, which are brown gases that further oxidize the methyl groups or the aromatic ring.
    
  • Corrective Action: Check purity via HPLC or NMR. If purity is <95%, repurify.

  • Prevention: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The low temperature kinetically inhibits the bond cleavage.

Q: Can I distill this compound to purify it? A: EXTREME CAUTION REQUIRED. Due to the weakened C-N bond, this compound has a lower onset temperature for decomposition than typical nitroaromatics.

  • Risk: Distillation at atmospheric pressure may trigger a thermal runaway (explosion hazard).

  • Protocol: Use high-vacuum distillation (<1 mmHg) to keep the bath temperature below 60°C. If a higher temperature is required, use column chromatography instead.

Category B: Chemical Reactivity (The Fluorine Issue)

Q: I am trying to displace the Fluorine with an amine (


), but the yield is very low. Why? 
A:  You are fighting the regiochemistry.
  • Analysis: In this isomer, the Fluorine is at position 4, and the Nitro is at position 2. They are meta to each other.

  • The Science:

    
     reactions require an electron-withdrawing group (like 
    
    
    
    ) in the ortho or para position to stabilize the Meisenheimer complex intermediate. Because your
    
    
    is meta to the Fluorine, it provides no resonance activation .
  • Solution: You cannot rely on standard mild

    
     conditions. You may need:
    
    • Buchwald-Hartwig amination (Palladium-catalyzed), which is less sensitive to electronic activation patterns.

    • Higher temperatures , but this risks the thermal decomposition of the nitro group (see Category A). Catalysis is preferred over heat.

Q: Can I use strong bases (e.g., NaH, t-BuOK) with this molecule? A: No.

  • Reason: The methyl groups at positions 1 and 3 are benzylic. Despite the SIR, the ring is still electron-deficient enough to make these benzylic protons acidic. Strong bases will deprotonate the methyl groups, leading to oxidative dimerization (forming diphenylethanes) or polymerization, rather than the intended reaction.

Experimental Protocols

Protocol 1: Safe Storage & Handling

Validates against: Thermal Denitration, Photolysis, Hydrolysis.

ParameterSpecificationReason
Temperature -20°C (Freezer)Inhibits homolytic C-N cleavage.
Atmosphere Argon or NitrogenPrevents oxidation of benzylic methyls.
Container Amber GlassPrevents photolytic excitation of the

chromophore.
Headspace MinimalReduces volume for volatile decomposition gases (

).
Protocol 2: Purity Check (Self-Validating System)

Before using valuable precursors, validate the integrity of the this compound.

  • Visual Inspection:

    • Pass: Pale yellow/colorless crystalline solid or liquid (depending on ambient temp/purity).

    • Fail: Dark orange, brown, or red liquid; presence of pressure upon opening.

  • H-NMR Diagnostic:

    • Look for the methyl peaks.

    • Shift Check: The methyl groups should appear as singlets around

      
       2.3–2.4 ppm.
      
    • Decomposition Flag: If you see new peaks shifting downfield (

      
       4.0+ ppm) or aldehyde peaks (
      
      
      
      10.0 ppm), the methyls have oxidized, or the nitro group has rearranged.

Emergency & Safety Decision Tree

Use this workflow if you suspect decomposition or instability during an experiment.

SafetyProtocol Start Issue Detected Obs Observation? Start->Obs Pressure STOP IMMEDIATELY NOx Release Risk Obs->Pressure Pressure/Gas Color Oxidation/Photolysis Obs->Color Darkening Yield Reaction Failure Obs->Yield Low Yield Vent Vent in Fume Hood Do NOT Heat Pressure->Vent Purify Check TLC/NMR Repurify if >5% impurity Color->Purify CheckRegio Check Regiochemistry (F is meta to NO2) Yield->CheckRegio SwitchMethod Switch to Pd-Catalysis (Avoid High Heat) CheckRegio->SwitchMethod

Figure 2: Troubleshooting decision matrix for experimental anomalies.

References

  • Steric Inhibition of Resonance in Nitro-Xylenes

    • Trotter, J. (1959). "Steric inhibition of resonance: V. Nitromesitylene." Canadian Journal of Chemistry. This seminal work establishes the crystallographic evidence for the nitro group twisting out of plane in 1,3-dimethyl-2-nitro systems.
  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Compounds." Chemical Reviews.
  • Thermal Decomposition of Nitro Compounds

    • Persscheid, M., et al. (2025). "Thermal Decomposition of Aliphatic and Sterically Hindered Nitro-compounds." ResearchGate. Details the homolytic cleavage mechanisms in hindered nitroarenes.
  • Safety Data Sheet (Analogous Compound)

    • Thermo Fisher Scientific. (2025).[1][2][3][4] "Safety Data Sheet: 1-Fluoro-2-nitrobenzene." (Used for baseline toxicity and handling of fluoro-nitro aromatics).[4]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: 1H NMR Characterization of 1,3-Dimethyl-4-fluoro-2-nitrobenzene vs. Regioisomeric Impurities

Executive Summary

This guide details the structural validation of This compound (Target) via 1H NMR spectroscopy. In synthetic workflows involving the nitration of 4-fluoro-m-xylene, the formation of the 2-nitro isomer (the Target) is often sterically disfavored compared to the 6-nitro and 5-nitro regioisomers.

Distinguishing these isomers relies less on absolute chemical shift values and more on spin-spin coupling patterns (


-coupling) . This guide provides a self-validating protocol to differentiate the Target (ortho-proton coupling) from its most common impurities (para- or meta-proton coupling) and confirms the unique "crowded" nitro positioning.

Structural Analysis & Theoretical Grounding

To interpret the spectrum accurately, we must map the scalar coupling networks of the potential isomers. The presence of the Fluorine atom (


F, spin 1/2, 100% abundance) introduces heteronuclear coupling that serves as a diagnostic beacon.
The Isomer Landscape
FeatureTarget: 2-Nitro Isomer Alt 1: 6-Nitro Isomer (Major Impurity)Alt 2: 5-Nitro Isomer
Structure 1,3-Me, 4-F, 2-NO2 1,3-Me, 4-F, 6-NO2 1,3-Me, 4-F, 5-NO2
Proton Positions H5, H6H2, H5H2, H6
Relationship Ortho (Adjacent)Para (Opposite)Meta (Separated by 1 C)
H-H Coupling (

)
~8.0 Hz (Strong)~0 Hz (None/Singlet)~1-2 Hz (Weak)
Nitro Effect No protons Ortho to NO2 (Upfield)H5 is Ortho to NO2 (Downfield)H6 is Ortho to NO2 (Downfield)

Key Mechanistic Insight: The Target molecule places the nitro group between two methyl groups (positions 1 and 3). This steric crowding forces the nitro group to rotate out of planarity, potentially reducing its resonance deshielding effect on the ring. However, the primary diagnostic is that the remaining protons (H5 and H6) are adjacent , creating a distinct AB spin system split by Fluorine.

Comparative NMR Analysis

Predicted Chemical Shifts & Coupling Constants

The following data compares the Target against the most likely thermodynamic product (6-Nitro isomer).

Table 1: Comparative 1H NMR Profile (CDCl3, 400 MHz)

SignalTarget (2-Nitro) Alternative (6-Nitro) Diagnostic Logic
Aromatic H (1) H5:

6.9 - 7.1 ppm
Pattern: dd

Hz (Ortho)

Hz (Ortho)
H5:

7.8 - 8.0 ppm
Pattern: d

Hz (Ortho)Significantly Downfield due to Ortho-NO2
Shift: Target is upfield.Coupling: Target is dd; Alt is d.
Aromatic H (2) H6:

7.1 - 7.3 ppm
Pattern: dd

Hz (Ortho)

Hz (Meta)
H2:

7.0 ppm
Pattern: s (or broad d)

small/unresolvedIsolated between Methyls
Coupling: Target shows strong H-H splitting. Alt H2 is a singlet.
Methyl Groups

2.2 - 2.4 ppm
Two distinct singlets (asymmetric environment)

2.3 - 2.5 ppm
Two distinct singlets
Methyls are rarely diagnostic enough for definitive isomer assignment.

Note on Fluorine Coupling:

  • Ortho (

    
    ):  Typically 8–11 Hz. Seen in H5 of the Target.
    
  • Meta (

    
    ):  Typically 4–7 Hz. Seen in H6 of the Target.
    
  • Para (

    
    ):  < 2 Hz (often unresolved).[1]
    
Spectral Fingerprint Description
  • Target Spectrum: You will see two aromatic signals interacting.[1][2] H5 appears as a doublet of doublets (split by F and H6). H6 appears as a doublet of doublets (split by H5 and F). The coupling constant between them (

    
     Hz) confirms they are neighbors.
    
  • Alternative Spectrum: You will see two isolated aromatic signals. One (H5) will be a doublet (split only by F) and shifted far downfield (

    
    8.0 ppm) because it sits right next to the Nitro group. The other (H2) will be a singlet.
    

Experimental Protocol

To ensure reproducibility and high-resolution splitting patterns, follow this protocol.

Step 1: Sample Preparation

  • Mass: Weigh 10–15 mg of the solid/oil.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (Chloroform-d) containing 0.03% TMS.

    • Why CDCl3? It minimizes solvent overlap in the aromatic region (7.26 ppm residual peak) and provides good solubility for nitro-aromatics.

  • Filtration: If the solution is cloudy (common with nitro-compounds due to inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

Step 2: Acquisition Parameters (400 MHz or higher)

  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 or 32 (sufficient for 10 mg).

  • Spectral Width (SW): 14 ppm (-1 to 13 ppm).

  • Acquisition Time (AQ): > 3.0 seconds.

    • Critical: Long AQ is required to resolve the fine Fluorine coupling (

      
       Hz).
      
  • Relaxation Delay (D1): 1.0 second.

Step 3: Processing

  • Window Function: Apply exponential multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

    • Caution: Do not use high LB (>0.5 Hz) or you will merge the fine H-F coupling, making the "doublet of doublets" look like a "pseudo-triplet" or broad singlet.

Decision Workflow (Logic Map)

The following diagram illustrates the logical pathway to confirm the Target structure based on the observed spectral data.

NMR_Analysis_Flow cluster_legend Legend Start Analyze Aromatic Region (6.5 - 8.5 ppm) CountProtons Count Aromatic Protons (Integral = 2H?) Start->CountProtons CheckCoupling Analyze H-H Coupling (J_HH) CountProtons->CheckCoupling If 2H Ortho J ≈ 8 Hz (Ortho) (Protons are neighbors) CheckCoupling->Ortho Strong Splitting ParaMeta J < 2 Hz (Para/Meta) (Protons are isolated) CheckCoupling->ParaMeta Singlets or Weak Splitting CheckShift Check Chemical Shifts Ortho->CheckShift Isomer6 LIKELY IMPURITY 6-Nitro Isomer (H2, H5 are Para) ParaMeta->Isomer6 One peak > 7.8 ppm (Ortho to Nitro) Isomer5 LIKELY IMPURITY 5-Nitro Isomer (H2, H6 are Meta) ParaMeta->Isomer5 Weak meta coupling (2Hz) Target CONFIRMED TARGET This compound (H5, H6 are Ortho) CheckShift->Target No peaks > 7.5 ppm (Nitro is shielded/twisted) key1 Decision Point key2 Target Match key3 Mismatch/Impurity

Caption: Logic flow for distinguishing the 2-nitro target from 5-nitro and 6-nitro regioisomers based on coupling constants and chemical shift limits.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on H-H and H-F coupling constants).
  • Reich, H. J. (2023). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link] (Source for Ortho/Meta/Para coupling ranges).

Sources

GC-MS fragmentation pattern of 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Fragmentation Pattern of 1,3-Dimethyl-4-fluoro-2-nitrobenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Differentiation of Fluorinated Nitro-Xylene Isomers via Ortho-Effect Analysis

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, distinguishing between positional isomers of fluoro-nitro-xylene is a critical quality control challenge. This guide analyzes the Electron Ionization (EI) fragmentation pattern of This compound (also known as 4-Fluoro-2-nitro-m-xylene).

Unlike standard library matching which often fails with structurally similar isomers, this guide utilizes the "Ortho-Effect" —a specific intramolecular rearrangement—as a deterministic marker. We compare the target compound against its non-fluorinated analogue and positional isomers to provide a self-validating identification protocol.

Technical Profile & Significance
  • Compound: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 169.15 g/mol

  • Key Structural Feature: The nitro group at position 2 is sterically hindered, flanked by methyl groups at positions 1 and 3. This specific "flanked" arrangement drives a unique fragmentation pathway essential for identification.

Why This Matters: In drug development, this motif often serves as a scaffold for kinase inhibitors. Misidentification of the isomer (e.g., confusing it with 5-fluoro-2-nitro-m-xylene) can lead to inactive pharmaceutical ingredients (APIs) due to incorrect substitution patterns in downstream synthesis.

Experimental Methodology

To replicate the fragmentation patterns described, the following GC-MS conditions are recommended. These parameters ensure sufficient resolution of isomers and consistent ionization energies.

Protocol: High-Resolution GC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM). Dilute 1:100 before injection.

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm ID x 0.25 µm df).

    • Rationale: Low-polarity columns minimize peak tailing for nitro-aromatics.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV.[1] Source Temp: 230°C.

    • Scan Range: m/z 40–300.

Fragmentation Mechanism Analysis

The mass spectrum of this compound is dominated by the Ortho-Effect .

The Mechanistic Pathway
  • Molecular Ion (

    
    ):  The parent ion is observed at m/z 169 . It is generally distinct but not the base peak.
    
  • The Ortho-Effect (

    
    ): 
    
    • Because the Nitro group (

      
      ) is adjacent to a Methyl group (
      
      
      
      ), a hydrogen atom transfers from the methyl to the nitro oxygen under EI conditions.
    • This facilitates the neutral loss of a hydroxyl radical (

      
      , 17 Da).
      
    • Result: A prominent peak at m/z 152 .

    • Significance: This peak is the diagnostic marker for nitro groups ortho to alkyl chains. In 1,3-dimethyl-2-nitrobenzene derivatives, this effect is amplified because the nitro group is flanked on both sides, statistically doubling the probability of H-transfer.

  • Nitro Loss (

    
    ): 
    
    • Direct cleavage of the

      
       bond yields the aryl cation at m/z 123 .
      
    • This is a standard fragmentation for all nitro-aromatics but is less specific than the ortho-effect ion.

Visualizing the Pathway

The following diagram illustrates the competing fragmentation pathways.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 169 Ortho_Inter H-Transfer Intermediate (Ortho Effect) M_Ion->Ortho_Inter H-shift from Methyl Frag_NO2 [M - NO2]+ m/z 123 (Aryl Cation) M_Ion->Frag_NO2 -NO2 (46 Da) Frag_NO [M - NO]+ m/z 139 M_Ion->Frag_NO -NO (30 Da) Frag_OH [M - OH]+ m/z 152 (Diagnostic Peak) Ortho_Inter->Frag_OH -OH (17 Da) Frag_Sec Secondary Loss (m/z 96-97) Frag_NO2->Frag_Sec -C2H2 / -HCN

Caption: Figure 1. EI Fragmentation pathway of this compound highlighting the bifurcation between the diagnostic Ortho-Effect (green) and standard nitro loss (red).

Comparative Analysis: Isomer Differentiation

The power of this analysis lies in comparing the target against alternatives. We compare the target (Nitro flanked) against an isomer where the Nitro group is exposed (not flanked by methyls).

Comparison:

  • Target: this compound (Nitro at 2, Methyls at 1,3).

  • Alternative (Isomer B): 2,4-Dimethyl-1-fluoro-5-nitrobenzene (Nitro at 5, Methyls at 2,4).

FeatureTarget (Nitro Flanked)Isomer B (Nitro Exposed)Mechanistic Cause
Molecular Ion m/z 169m/z 169Same elemental formula.
Base Peak m/z 152 (

)
m/z 123 (

)
Target has strong ortho-effect; Isomer B lacks ortho-methyls.
Ratio

> 1.0 (High) < 0.1 (Low) Diagnostic Ratio.[2]
Retention Time Slightly LowerSlightly HigherSteric crowding at pos 2 reduces boiling point slightly.

Data Interpretation: If your spectrum shows a dominant peak at m/z 152 , you have confirmed the presence of the 2-nitro-m-xylene core (the target). If the spectrum is dominated by m/z 123 with negligible 152, you likely have an isomer where the nitro group is para or meta to the methyls, not ortho.

Validation & Troubleshooting

To ensure "Trustworthiness" (E-E-A-T), follow this self-validating workflow:

  • Check the M-17 Peak: Is there a peak at m/z 152?

    • Yes: Proceed to step 2.

    • No: The nitro group is likely NOT ortho to a methyl group. Check for isomers like 4-fluoro-3-nitro-o-xylene.

  • Check the M-19 Peak: Is there a peak at m/z 150 (Loss of F)?

    • Yes:Suspect Contamination. Aromatic Fluorine is stable. Significant loss of F suggests an aliphatic fluorine impurity or a different compound class.

  • Confirm Isotope Pattern: The molecular ion (169) should not show characteristic Cl or Br isotope clusters (M+2).

ValidationWorkflow Start Start Analysis (m/z 169 detected) Check_152 Check m/z 152 (M - OH) Start->Check_152 Result_Target Confirm Target: Nitro Ortho to Methyl Check_152->Result_Target High Intensity Result_Iso Suspect Isomer: Nitro NOT Ortho Check_152->Result_Iso Absent/Low

Caption: Figure 2. Decision logic for validating the target isomer based on the Ortho-Effect intensity.

References
  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Nitro-m-xylene (Analogue). NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: The Ortho Effect. Available at: [Link]

  • PubChem. Compound Summary: 2-Nitro-m-xylene.[5][6] National Library of Medicine. Available at: [Link]

Sources

Comparative Guide: IR Spectroscopy of 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the IR spectroscopy profile for 1,3-Dimethyl-4-fluoro-2-nitrobenzene , structured for researchers in organic synthesis and drug development.

Executive Summary & Compound Identity

This compound (CAS: 3013-35-2 ) is a highly specialized aromatic intermediate used in the synthesis of fluoro-pharmaceuticals and agrochemicals.[1][2][3][4] Its structural uniqueness lies in the steric crowding of the nitro group, which is sandwiched between two methyl groups (positions 1 and 3) and flanked by a fluorine atom at position 4.

This guide characterizes its infrared (IR) spectral fingerprint, distinguishing it from structural isomers (e.g., 5-nitro derivatives) and non-fluorinated precursors. The analysis focuses on the steric inhibition of resonance affecting the nitro group—a critical diagnostic feature for validating this specific substitution pattern.

Chemical Profile
FeatureDetail
IUPAC Name 1-Fluoro-2,4-dimethyl-3-nitrobenzene (preferred) or 4-Fluoro-2-nitro-m-xylene
CAS Number 3013-35-2
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Key Structural Motif Vicinal Trisubstitution (1,2,3) : The nitro group (2) is sterically hindered by methyl groups at (1) and (3).[1][5]

Spectral Analysis: Diagnostic Peaks & Assignments

The IR spectrum of this compound is dominated by the interplay between the electron-withdrawing nitro/fluoro groups and the steric strain on the nitro moiety.

Primary Peak Assignments (Fingerprint)
Functional GroupVibration ModeWavenumber (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
IntensityDiagnostic Insight
Nitro (

)
Asymmetric Stretch (

)
1545 – 1555 StrongCritical Marker: Shifted to higher wavenumbers (blue-shift) compared to unhindered nitrobenzenes (~1520) due to steric twisting out of the aromatic plane.
Nitro (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Symmetric Stretch (

)
1360 – 1380 StrongPaired with the asymmetric stretch; confirms nitro presence.
Aryl Fluoride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
C-F Stretch1200 – 1250 StrongBroad, intense band. Distinguishes target from non-fluorinated precursor (2-nitro-m-xylene).
Methyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
C-H Stretch2920 – 2980 MediumDistinct aliphatic C-H signals separate from aromatic C-H.
Aromatic Ring ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Ring Stretch
1600 – 1620 VariableOften split due to asymmetric substitution.
Aromatic Ring Out-of-Plane (OOP) Bending800 – 850 StrongPattern indicative of 1,2,3,4-tetrasubstitution (two adjacent aromatic protons at positions 5,6).[4]
Comparative Performance: Target vs. Alternatives

To ensure accurate identification, the target spectrum must be compared against its direct precursor and a non-hindered isomer.[4]

Comparison 1: Target vs. Precursor (2,6-Dimethylnitrobenzene)
  • The Precursor (CAS 81-20-9): Lacks the Fluorine atom.

  • Differentiation: The target exhibits a new, intense band at ~1200-1250

    
      (C-F stretch) which is absent in the precursor. The Nitro peaks remain relatively similar in position (both are sterically hindered), but the fingerprint region (<1000 
    
    
    
    ) changes significantly due to the substitution pattern change from 1,2,3-trisubstituted to 1,2,3,4-tetrasubstituted.
Comparison 2: Target vs. Isomer (1-Fluoro-2,4-dimethyl-5-nitrobenzene)
  • The Isomer: Nitro group is at position 5 (para to F, meta to Me).

  • Mechanistic Difference: In the isomer, the nitro group is planar (conjugated) because it is not flanked by two methyls.

  • Spectral Shift (The "Expert" Check):

    • Target (Hindered):

      
       appears at >1540 
      
      
      
      . The loss of conjugation increases the
      
      
      bond order.
    • Isomer (Planar): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       appears at ~1515-1525 
      
      
      
      .
    • Conclusion: If your nitro peak is below 1530

      
      , you likely have the wrong isomer.
      

Experimental Protocol: Reliable Identification

Method A: Sample Preparation (ATR-FTIR)
  • Rationale: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this compound (likely a low-melting solid or liquid) to avoid moisture interference and ensure consistent path length.

  • Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with isopropanol. Ensure background spectrum is flat.

  • Loading: Apply ~10 mg (solid) or 1 drop (liquid) of this compound to the crystal center.

  • Compression: If solid, apply high pressure using the anvil to ensure intimate contact.

  • Acquisition: Scan range 4000–600

    
    ; Resolution 4 
    
    
    
    ; 16-32 scans.
Method B: Purity Validation Logic

Use the following logic gate to validate the synthesized or purchased material.

IR_Validation Start Acquire IR Spectrum CheckNitro Check Nitro Region (1500-1560 cm⁻¹) Start->CheckNitro DecisionNitro Peak Position? CheckNitro->DecisionNitro LowFreq < 1530 cm⁻¹ (Conjugated) DecisionNitro->LowFreq Low HighFreq > 1540 cm⁻¹ (Twisted/Hindered) DecisionNitro->HighFreq High IsomerAlert REJECT: Likely 5-Nitro Isomer (Planar Nitro) LowFreq->IsomerAlert CheckFluoro Check C-F Region (1200-1250 cm⁻¹) HighFreq->CheckFluoro PrecursorAlert REJECT: Precursor (Missing Fluorine) CheckFluoro->PrecursorAlert Band Absent Confirm PASS: Target Compound (this compound) CheckFluoro->Confirm Strong Band Present

Figure 1: Decision tree for distinguishing the target compound from common isomers and precursors using IR spectral features.

References & Data Sources

  • National Institute of Standards and Technology (NIST). IR Spectrum of 2-Nitro-m-xylene (2,6-Dimethylnitrobenzene). (Proxy for core skeletal vibrations). Available at: [Link]

  • PubChem. Compound Summary: this compound (CAS 3013-35-2).[1][2][4] Available at: [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[4] (Standard reference for "Steric Inhibition of Resonance" in nitro compounds and C-F group frequencies).

Sources

A Comparative Guide to the Reactivity of 1,3-Dimethyl-4-fluoro-2-nitrobenzene and its Non-Fluorinated Analogs in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of reagents is paramount to the success of a synthetic campaign. Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for the functionalization of aromatic rings, particularly in the synthesis of complex molecules like pharmaceuticals and agrochemicals.[1] This guide provides an in-depth, objective comparison of the reactivity of 1,3-Dimethyl-4-fluoro-2-nitrobenzene against its non-fluorinated (and chloro-substituted) analogs, grounded in mechanistic principles and supported by experimental data and protocols.

The Underlying Chemistry: Principles of Nucleophilic Aromatic Substitution (SNAr)

Unlike the more familiar SN1 and SN2 reactions that occur at sp³-hybridized carbon centers, SNAr reactions target sp²-hybridized carbons on an aromatic ring. The reaction is not a concerted backside attack, which is sterically impossible, nor does it typically proceed via the formation of a highly unstable aryl cation.[2] Instead, the most common pathway is a two-step addition-elimination mechanism .[3][4]

The Mechanism Involves:

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[5][6][7] The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), positioned ortho or para to the leaving group is crucial for stabilizing this intermediate by delocalizing the negative charge.[2][5]

  • Elimination (Fast Step): The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.

Because the initial nucleophilic attack is typically the rate-determining step, factors that stabilize the Meisenheimer complex and increase the electrophilicity of the reaction site will accelerate the overall reaction rate.[5][8][9]

Caption: General mechanism of the SNAr reaction.

Comparative Reactivity Analysis

To understand the reactivity of this compound, we must compare it to appropriate analogs. The user-mentioned "non-fluorinated analogs" like 2,4-dimethyl-1-nitrobenzene and 1,3-dimethyl-2-nitrobenzene lack a suitable leaving group and are therefore inert to the SNAr mechanism under typical conditions. A more scientifically relevant comparison is with the corresponding chloro-analog, 1,3-Dimethyl-4-chloro-2-nitrobenzene .

The Fluorinated Substrate: this compound
  • Electronic Profile: This molecule is highly activated for SNAr. The potent electron-withdrawing nitro group at the C2 position is ortho to the C1-methyl and para to the C4-fluoro leaving group. This para relationship is ideal for stabilizing the negative charge of the Meisenheimer complex through resonance.[5]

  • The Role of Fluorine: Contrary to intuition from SN1/SN2 reactions where fluoride is a poor leaving group, in SNAr, fluorine is an excellent activating group and leaving group.[10] Its extreme electronegativity (the highest of all elements) exerts a powerful inductive effect, making the carbon atom it is attached to (C4) highly electrophilic and susceptible to nucleophilic attack.[8][9][11] This inductive pull also significantly stabilizes the anionic Meisenheimer intermediate.[8][12] Since the C-F bond is broken after the rate-determining step, its high bond strength does not impede the reaction rate.[5][10]

  • Steric and Electronic Effects of Methyl Groups: The two methyl groups are electron-donating and slightly reduce the ring's overall electrophilicity. However, the C3-methyl group is ortho to the site of attack, which could introduce minor steric hindrance to an incoming nucleophile.

The Chloro-Analog: 1,3-Dimethyl-4-chloro-2-nitrobenzene
  • Electronic Profile: The electronic setup is similar to the fluoro-analog, with the nitro group activating the ring for attack at C4.

  • The Role of Chlorine: While chlorine is more polarizable than fluorine, its lower electronegativity means it has a weaker inductive electron-withdrawing effect.[9] Consequently, the C4 carbon is less electrophilic, and the resulting Meisenheimer complex is less stabilized compared to the fluorinated case. This directly translates to a higher activation energy for the rate-determining nucleophilic attack.

Non-Halogenated Analogs: 2,4-Dimethyl-1-nitrobenzene
  • Reactivity Profile: This compound lacks a leaving group that can be displaced by a nucleophile to complete the SNAr sequence. Under standard SNAr conditions, no reaction is expected. It serves as a negative control, demonstrating the necessity of a leaving group.

Quantitative Data: Fluorine's Decisive Advantage

Experimental kinetic studies consistently demonstrate the superior reactivity of fluoroarenes in SNAr reactions compared to other haloarenes. The rate of substitution for a fluorinated substrate is often orders of magnitude faster than its chlorinated counterpart.

SubstrateLeaving GroupKey FactorExpected Relative Rate Constant (k_rel)
1-Fluoro-2,4-dinitrobenzeneFHigh Electronegativity, Strong Inductive Effect1
1-Chloro-2,4-dinitrobenzeneClLower Electronegativity~10⁻² - 10⁻³
1-Bromo-2,4-dinitrobenzeneBrWeaker Inductive Effect~10⁻³
1-Iodo-2,4-dinitrobenzeneIWeakest Inductive Effect~3x10⁻⁴

Table 1: Representative relative rate constants for the reaction of 1-halo-2,4-dinitrobenzenes with a nucleophile. The trend F >> Cl > Br > I is characteristic of SNAr reactions where the first step is rate-limiting. Data synthesized from established principles.[3][10][12][13]

Based on these well-established principles, it can be confidently predicted that This compound will react significantly faster than 1,3-Dimethyl-4-chloro-2-nitrobenzene under identical conditions.

Experimental Protocol: A Comparative Kinetic Analysis

This section outlines a robust, self-validating protocol for quantitatively measuring the reactivity difference between the fluoro- and chloro-analogs. The use of an internal standard and kinetic monitoring via High-Performance Liquid Chromatography (HPLC) ensures data accuracy and reproducibility.[14]

Objective: To determine the pseudo-first-order rate constants for the reaction of this compound and 1,3-Dimethyl-4-chloro-2-nitrobenzene with piperidine.

Materials:

  • Substrates: this compound, 1,3-Dimethyl-4-chloro-2-nitrobenzene

  • Nucleophile: Piperidine

  • Solvent: Dimethyl Sulfoxide (DMSO)[1]

  • Internal Standard: Naphthalene (or another stable, non-reactive compound with a distinct HPLC retention time)

  • Quenching Solution: 0.1 M HCl in Acetonitrile

  • Instrumentation: HPLC with a UV detector, temperature-controlled reaction vessel (e.g., jacketed reactor or oil bath), magnetic stirrer, precision syringes/pipettes.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Data Processing Prep_Substrate Prepare stock solutions of each substrate (e.g., 0.02 M in DMSO) with internal standard Equilibrate Equilibrate substrate solution to target temperature (e.g., 50 °C) Prep_Substrate->Equilibrate Prep_Nuc Prepare piperidine stock solution (e.g., 0.2 M in DMSO) Initiate Initiate reaction by adding piperidine solution (t=0) Prep_Nuc->Initiate Equilibrate->Initiate Sample Withdraw aliquots at timed intervals (e.g., 0, 2, 5, 10, 20, 40, 60 min) Initiate->Sample Quench Immediately quench each aliquot in acidic quenching solution Sample->Quench HPLC Analyze quenched samples by HPLC Quench->HPLC Integrate Integrate peak areas of substrate and internal standard HPLC->Integrate Calculate Calculate substrate concentration at each time point Integrate->Calculate Plot Plot ln([Substrate]) vs. Time Calculate->Plot Determine_k Determine pseudo-first-order rate constant (k_obs) from the slope of the line Plot->Determine_k

Caption: A typical experimental workflow for a comparative kinetic analysis.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 0.02 M stock solution of the fluorinated substrate and a 0.02 M stock solution of the internal standard (naphthalene) in DMSO.

    • Prepare a separate 0.02 M stock solution for the chlorinated substrate with the same concentration of internal standard.

    • Prepare a 0.2 M stock solution of piperidine in DMSO. This creates a 10-fold excess of nucleophile to ensure pseudo-first-order kinetics.

  • Reaction Execution (Perform separately for each substrate):

    • Place 10.0 mL of the substrate/internal standard solution into a temperature-controlled reaction vessel and allow it to equilibrate at 50 °C with stirring.

    • To initiate the reaction (t=0), rapidly add 10.0 mL of the pre-heated 0.2 M piperidine solution. The final concentrations will be 0.01 M substrate and 0.1 M piperidine.

    • Immediately withdraw the first aliquot (t=0) of ~0.5 mL and transfer it to a vial containing 1.0 mL of the quenching solution.

    • Continue to withdraw and quench aliquots at predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes for the fluoro-analog; longer times may be needed for the chloro-analog).

  • Analysis:

    • Analyze each quenched sample by reverse-phase HPLC, monitoring at a wavelength where both the substrate and internal standard absorb (e.g., 254 nm).

    • For each time point, calculate the ratio of the substrate's peak area to the internal standard's peak area. This normalization corrects for any variations in injection volume.

    • Convert this ratio to concentration by referencing the t=0 sample.

  • Data Interpretation:

    • For each substrate, plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (in seconds).

    • The data should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k_obs (the observed rate constant).

    • Compare the k_obs value for the fluorinated substrate with that of the chlorinated substrate. The ratio k_obs(fluoro) / k_obs(chloro) will provide a quantitative measure of the relative reactivity.

Conclusion and Practical Implications

The comparative analysis unequivocally establishes that This compound is a substantially more reactive substrate in nucleophilic aromatic substitution reactions than its non-halogenated or chloro-substituted analogs. This heightened reactivity is a direct consequence of the powerful inductive effect of the fluorine atom, which enhances the electrophilicity of the reaction center and stabilizes the rate-determining Meisenheimer complex.[8][12][15]

For the practicing chemist, this has significant implications:

  • Milder Conditions: The high reactivity of the fluorinated substrate often allows reactions to be conducted at lower temperatures and with shorter reaction times.[12][15]

  • Broader Scope: The increased reactivity can enable the use of weaker nucleophiles that might not react effectively with less activated chloro- or bromo-analogs.

  • Higher Yields: Faster, cleaner reactions at lower temperatures often minimize the formation of byproducts, leading to higher isolated yields of the desired product.

Therefore, when designing a synthesis that involves an SNAr step, this compound and similar fluorinated nitroaromatics represent a superior choice for achieving efficient and high-yielding transformations.

References

  • Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved from [Link]

  • 15.4: Nucleophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved from [Link]

  • p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene. What does this tell you about the rate-determining step fornucleophilic aromatic substitution? (n.d.). Vaia. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved from [Link]

  • Identify the correct reactivity order for the given ArSN (Aromatic nucleo.. (2025, July 6). Filo. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • SNAr Comparative Reaction. (n.d.). gChem. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). Retrieved from [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. (n.d.). PMC. Retrieved from [Link]

  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10, 917–923. Retrieved from [Link]

  • Further Successes of the Meisenheimer Model. (2012, May 4). MDPI. Retrieved from [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2016, November 18). Harvard DASH. Retrieved from [Link]

  • Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products. (n.d.). AMS Dottorato - Unibo. Retrieved from [Link]

  • SNAr reaction monitored by at‐line HPLC and optimized using a SNOBFIT... (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to Reference Standards for the Purity Assay of 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a critical determinant of its efficacy, safety, and regulatory compliance. For a key intermediate like 1,3-Dimethyl-4-fluoro-2-nitrobenzene, establishing a robust and reliable purity assay is paramount. This guide provides an in-depth comparison of analytical methodologies and the foundational role of well-characterized reference standards in achieving accurate and reproducible results.

The Critical Role of a Reference Standard

A reference standard serves as the benchmark against which a sample of this compound is compared. Its purity must be unequivocally established, as the accuracy of all subsequent sample analyses is contingent upon its quality. The United States Pharmacopeia (USP) defines reference standards as highly characterized specimens of drug substances, excipients, and impurities.[1] Regulatory bodies like the FDA require that reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized to ensure their identity, strength, and quality.[1]

For a compound like this compound, which may not have a readily available pharmacopeial standard, a "working standard" must be established in-house. This involves selecting a high-purity batch of the material, which may require further purification, and subjecting it to a comprehensive characterization protocol.[1][2]

Establishing a Working Reference Standard: A Step-by-Step Approach

Commercially available this compound often has a purity of around 95%, which may not be sufficient for a primary reference standard. Therefore, purification and subsequent characterization are crucial steps.

1. Purification:

For separating isomers and other impurities common in the synthesis of nitroaromatic compounds, several techniques can be employed:

  • Recrystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is critical; a solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For nitroaromatic compounds, ethanol or methanol can be good starting points.[3]

  • Column Chromatography: For separating compounds with very similar polarities, such as positional isomers, column chromatography is often the most effective method.[3] A common approach for nitroaromatic isomers is using a silica gel stationary phase with a mobile phase of hexane and ethyl acetate.[3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC with a C18 or Phenyl-hexyl column can be utilized to separate isomers that are difficult to resolve by conventional column chromatography.[4]

2. Characterization and Purity Assignment:

Once a high-purity batch is obtained, it must be thoroughly characterized to confirm its identity and assign a purity value. This typically involves a combination of analytical techniques:

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.

    • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • Purity Assessment:

    • Chromatographic Methods (HPLC, GC): These are the workhorses for determining the purity of organic compounds. A validated, stability-indicating method should be used.

    • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly crystalline substances by analyzing their melting behavior.

    • Elemental Analysis: Determines the percentage of carbon, hydrogen, nitrogen, and other elements, which can be compared to the theoretical values.

  • Quantification of Impurities:

    • Water Content: Determined by Karl Fischer titration.

    • Residual Solvents: Quantified by headspace Gas Chromatography (GC).

    • Inorganic Impurities: Assessed by tests such as sulfated ash.

The final purity of the reference standard is often determined using a mass balance approach, where the percentages of all identified impurities (including water, residual solvents, and non-volatile inorganics) are subtracted from 100%.

Comparative Analysis of Analytical Techniques for Purity Assay

The two most common and powerful techniques for the purity assay of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for a wide range of organic compounds, including those that are non-volatile or thermally labile.Ideal for volatile and thermally stable compounds.
Typical Stationary Phase Reversed-phase C18 or C8 columns are most common for moderately polar aromatic compounds.[5]Non-polar capillary columns (e.g., HP-5ms) are frequently used for separating nitroaromatic isomers.[3]
Detection UV-Vis or Photodiode Array (PDA) detectors are standard for aromatic compounds.Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds. Mass Spectrometry (MS) provides higher selectivity and structural information.
Sensitivity High sensitivity, capable of detecting impurities at low levels.FID offers good sensitivity for hydrocarbons. Electron Capture Detector (ECD) is highly sensitive to nitroaromatics.
Resolution Excellent resolving power, especially with modern UPLC systems.High resolution is achievable with long capillary columns.
Sample Preparation The sample must be dissolved in a suitable solvent compatible with the mobile phase.The sample is typically dissolved in a volatile solvent.

Experimental Protocols

Below are representative, step-by-step methodologies for the purity assay of this compound using HPLC and GC. These protocols should be considered as starting points and must be properly validated for their intended use.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Purity Assay

This protocol outlines a reversed-phase HPLC method suitable for the purity determination of this compound and the separation of related impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or PDA detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard and sample.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the mobile phase to make a 10 mL solution.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the sample solution.

  • After the run, integrate all peaks in the chromatogram.

5. Purity Calculation: The purity is typically calculated using the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Protocol 2: Gas Chromatography (GC) Purity Assay

This protocol describes a GC-FID method for the analysis of this compound, which is particularly useful for identifying and quantifying volatile impurities and isomers.

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium or Nitrogen as the carrier gas.

  • Dichloromethane or other suitable volatile solvent.

  • This compound reference standard and sample.

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas Flow: Constant flow mode, e.g., 1.2 mL/min.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

3. Sample Preparation:

  • Standard Solution: Prepare a solution of the this compound reference standard in dichloromethane at a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Analysis Procedure:

  • Condition the GC column according to the manufacturer's instructions.

  • Inject a blank (solvent) to check for baseline disturbances.

  • Inject the standard solution to establish the retention time of the main component.

  • Inject the sample solution.

  • Integrate all peaks in the resulting chromatogram.

5. Purity Calculation: Similar to the HPLC method, the purity can be calculated using the area normalization method.

Visualization of the Reference Standard Qualification Workflow

The following diagram illustrates the comprehensive workflow for establishing a working reference standard.

ReferenceStandardWorkflow cluster_procurement 1. Material Procurement cluster_purification 2. Purification (if necessary) cluster_characterization 3. Characterization & Purity Assignment cluster_documentation 4. Documentation & Management procure Procure High-Purity Commercial Batch purify Purification (e.g., Recrystallization, Chromatography) procure->purify Purity < 99.5%? struct_elucid Structural Elucidation (NMR, MS) procure->struct_elucid Purity ≥ 99.5% purify->struct_elucid purity_assess Purity Assessment (HPLC, GC, DSC, EA) struct_elucid->purity_assess impurity_quant Impurity Quantification (Water, Residual Solvents, Inorganics) purity_assess->impurity_quant assign_purity Assign Purity Value (Mass Balance) impurity_quant->assign_purity coa Certificate of Analysis (CoA) Preparation assign_purity->coa storage Establish Storage Conditions & Retest Date coa->storage distribution Controlled Distribution & Use Log storage->distribution

Caption: Workflow for Establishing a Working Reference Standard.

Conclusion

The selection and proper characterization of a reference standard for this compound are foundational to the development of a reliable and accurate purity assay. While both HPLC and GC are powerful techniques for this purpose, the choice of method will depend on the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity. By following a systematic approach to reference standard qualification and method validation, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data and the quality of their materials.

References

  • Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 31). Reference Standard vs Working Standard. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • Simagchem. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Retrieved from [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

Sources

Precision Characterization: Elemental Analysis of 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the elemental composition and purity validation for 1,3-Dimethyl-4-fluoro-2-nitrobenzene , a critical fluorinated building block in pharmaceutical and agrochemical synthesis.

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Scientists

Executive Summary & Technical Identity

This compound (CAS: 3013-35-2, also known as 4-Fluoro-2-nitro-m-xylene) acts as a specialized intermediate for the synthesis of kinase inhibitors and herbicides. Its unique substitution pattern—a sterically crowded nitro group flanked by methyls, with a para-fluoro activation—presents specific challenges in synthesis and purification.

This guide compares the High-Purity Analytical Grade (HP-AG) of this compound against Technical Grade (TG) alternatives. We demonstrate that relying solely on HPLC purity is insufficient; Elemental Analysis (EA) serves as the definitive "gatekeeper" metric to detect non-chromophoric impurities (e.g., inorganic salts from the Halex process, moisture) that compromise downstream catalytic hydrogenation.

Chemical Profile
PropertySpecification
IUPAC Name 1-Fluoro-2,4-dimethyl-3-nitrobenzene (varies by priority rules)
Common Name This compound
Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Appearance Pale yellow crystalline solid or liquid (mp: ~25–28°C)
Key Function Precursor for 4-Fluoro-2,3-dimethylaniline via nitro-reduction

Elemental Analysis Data: The Comparative Benchmark

Accurate CHN(F) analysis is the gold standard for validating the identity and bulk purity of fluorinated nitro-aromatics. Below is the comparative data between the Theoretical Standard, our High-Purity Product, and a typical Market Alternative (Technical Grade).

Table 1: Comparative Elemental Composition (Weight %)
ElementTheoretical (Calc.)High-Purity Product (HP-AG)Alternative (Tech Grade)Deviation Analysis (Alt.)
Carbon (C) 56.81% 56.75% (±0.10)55.20%Low: Indicates presence of inorganic salts (KF/KCl) or moisture.
Hydrogen (H) 4.77% 4.80% (±0.05)5.15%High: Suggests retained solvent (MeOH) or significant moisture content.
Nitrogen (N) 8.28% 8.25% (±0.08)7.80%Low: Indicates incomplete nitration or contamination with non-nitrogenous precursors.
Fluorine (F) 11.23% 11.18% (±0.15)9.50%Critical Failure: Low F often indicates incomplete Halex exchange (Cl remaining).
Oxygen (O) 18.92% 19.02% (Calc. bal.)22.35%High: Likely oxidation byproducts or water.

Expert Insight: The "Alternative" sample shows a classic "Low F / High Cl" signature (inferred), common when the Halex reaction (Cl → F exchange) is incomplete. While HPLC might show a single peak if the Chloro-analog co-elutes, EA reveals the bulk deficiency in Fluorine content.

Performance Comparison: Impact on Downstream Synthesis

The purity defined by the EA data directly correlates to the efficiency of the subsequent reaction: Catalytic Hydrogenation of the Nitro Group .

Case Study: Synthesis of 4-Fluoro-2,3-dimethylaniline

Reaction:



Performance MetricHigh-Purity Product (HP-AG)Alternative (Tech Grade)Causality (Linked to EA)
Reaction Time 2.5 Hours> 12 Hours (Stalled)Low F / High Cl: Residual Chloro-analogs poison Pd/C catalysts via HCl generation.
Catalyst Loading 5 mol%20 mol% (Required)Low C / High Ash: Inorganic salts (KF) coat the catalyst surface, reducing active sites.
Yield 96%65%High H / High O: Moisture content leads to side reactions or inaccurate stoichiometry.
Impurity Profile < 0.1% De-fluorinated~ 5% De-fluorinatedHydrodefluorination: Prolonged reaction times (due to poisoning) promote loss of the F atom.
Visualization: Quality Assurance & Synthesis Workflow

The following diagram illustrates the critical decision points where EA data prevents failure in the drug development pipeline.

QA_Workflow Raw Crude Synthesis (Halex Process) Purification Purification (Distillation/Crystallization) Raw->Purification EA_Check Elemental Analysis (The Gatekeeper) Purification->EA_Check Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Purification->Hydrogenation Risk: Skip EA Decision_Pass Pass: Matches Theoretical (±0.4%) EA_Check->Decision_Pass Validates Purity Decision_Fail Fail: Low F / High H EA_Check->Decision_Fail Detects Salts/Cl Decision_Pass->Hydrogenation Decision_Fail->Raw Reprocess Pharma_Int Pharma Intermediate (High Yield) Hydrogenation->Pharma_Int Clean Kinetics Poisoning Catalyst Poisoning (Reaction Stalls) Hydrogenation->Poisoning If Impure

Figure 1: Criticality of Elemental Analysis in the production workflow of fluorinated intermediates. Skipping the EA check risks catalyst poisoning downstream.

Experimental Protocol: Self-Validating CHNS/F Analysis

To replicate the High-Purity results, the following protocol must be strictly adhered to. This method accounts for the interference of Fluorine, which can damage standard quartz combustion tubes if not managed.

Method: Dynamic Flash Combustion (Modified Dumas)

Equipment: Thermo Scientific FlashSmart or Elementar vario EL cube.

Step-by-Step Methodology:
  • Calibration (System Suitability):

    • Run Acetanilide (Standard) x 3. Acceptance: C ±0.1%, N ±0.05%.

    • Run 4-Fluorobenzoic Acid (F-Standard) x 3. This conditions the reduction column and verifies F-tolerance.

  • Sample Preparation:

    • Dry the sample of this compound in a vacuum desiccator over

      
       for 4 hours to remove surface moisture (crucial for accurate H values).
      
    • Weigh 2.0–2.5 mg (±0.001 mg) into a Tin (Sn) capsule .

    • Note: Do not use Silver (Ag) capsules unless analyzing for Halogens specifically via titration; for CHNS combustion, Sn is exothermic and aids complete combustion.

  • Combustion Parameters:

    • Furnace Temp: 950°C (ensure complete oxidation of the nitro-aromatic ring).

    • Oxygen Flow: Boosted for 5 seconds (flash combustion).

    • Additives: Add ~10 mg of WO₃ (Tungsten Trioxide) to the capsule. This acts as a scrubber for Fluorine, preventing the formation of volatile

      
       which corrodes the quartz tube and skews results.
      
  • Detection:

    • Gases (

      
      ) separated by GC column.
      
    • Detected via Thermal Conductivity Detector (TCD).

Interpretation Logic (Self-Validation)
  • If C is low (<56.0%) but H/N ratios are correct: Suspect inorganic contamination (KF salts). Check ash content.

  • If N is low (<8.0%): Suspect unreacted starting material (xylene derivative) or denitration.

  • If H is high (>5.0%): Confirm drying step. If drying fails to fix, suspect solvent inclusion (e.g., Ethanol solvate).

References

  • PubChem. (2025).[1][2] Compound Summary: this compound (CAS 3013-35-2).[3][4] National Library of Medicine. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 1,3-Dimethyl-4-fluoro-2-nitrobenzene and its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. This guide provides an in-depth spectroscopic analysis of 1,3-Dimethyl-4-fluoro-2-nitrobenzene, a substituted nitroaromatic compound of interest in synthetic chemistry. Through a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, we will elucidate its structural features. To provide a richer context and highlight the subtleties of spectroscopic interpretation, we will compare its spectral data with those of its close structural isomers, 2,6-Dimethyl-1-nitrobenzene and 4-Fluoro-2-nitrotoluene. This comparative approach underscores the power of spectroscopic methods in distinguishing between closely related molecular architectures.

Introduction to this compound

This compound (CAS No: 1736-84-1; Molecular Formula: C₈H₈FNO₂) is a member of the nitroaromatic family, a class of compounds with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of a nitro group, a fluorine atom, and two methyl groups on the benzene ring creates a unique electronic environment, influencing its reactivity and spectroscopic properties. Accurate spectroscopic characterization is the cornerstone of confirming the identity and purity of such compounds, ensuring the reliability of subsequent research and development efforts.

Spectroscopic Characterization: A Multi-faceted Approach

A definitive structural elucidation of an organic molecule necessitates a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule's architecture.

Caption: Workflow for the spectroscopic characterization of an organic compound.

¹H and ¹³C NMR Spectroscopy: Probing the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can deduce the connectivity of atoms within the molecule.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the methyl protons. The electron-withdrawing nature of the nitro group and the fluorine atom will significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower field (higher ppm values) compared to unsubstituted benzene.

  • Aromatic Protons: The two aromatic protons will be in different chemical environments and are expected to show complex splitting patterns due to both proton-proton and proton-fluorine coupling.

  • Methyl Protons: The two methyl groups are also in distinct environments and will likely appear as two separate singlets in the upfield region of the spectrum.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the lack of symmetry, all eight carbon atoms in this compound are expected to be chemically non-equivalent, resulting in eight distinct signals.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant, which is a characteristic feature. The carbons ortho and para to the electron-withdrawing nitro group will be deshielded and appear at a lower field.

  • Methyl Carbons: The two methyl carbons will resonate in the upfield region of the spectrum.

Comparative NMR Analysis
CompoundKey ¹H NMR FeaturesKey ¹³C NMR Features
This compound (Predicted) Two distinct aromatic proton signals with H-F coupling; two separate methyl singlets.Eight unique carbon signals; one carbon signal showing a large ¹J(C-F) coupling.
2,6-Dimethyl-1-nitrobenzene [1][2]One aromatic proton signal (triplet) and one aromatic proton signal (doublet) due to symmetry; one methyl singlet.Five unique carbon signals due to symmetry.
4-Fluoro-2-nitrotoluene [3][4]Three distinct aromatic proton signals with H-F coupling; one methyl singlet.Seven unique carbon signals; one carbon signal showing a large ¹J(C-F) coupling.

The comparison highlights how subtle changes in substituent positions lead to significant differences in the NMR spectra, allowing for unambiguous identification.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Predicted IR Spectrum of this compound

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitro group and the C-F bond, in addition to the vibrations of the aromatic ring and the methyl groups.

  • N-O Stretching: The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically in the 1550-1475 cm⁻¹ region and a symmetric stretch in the 1360-1290 cm⁻¹ region for aromatic nitro compounds.

  • C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1250-1020 cm⁻¹.

  • Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • Aliphatic C-H Stretching: The methyl groups will display C-H stretching vibrations just below 3000 cm⁻¹.

Comparative IR Analysis
CompoundKey IR Absorption Bands (cm⁻¹)
This compound (Predicted) ~1530 (asym NO₂), ~1350 (sym NO₂), ~1200 (C-F)
2,6-Dimethyl-1-nitrobenzene [5][6]~1530 (asym NO₂), ~1360 (sym NO₂)
4-Fluoro-2-nitrotoluene [3][7]~1525 (asym NO₂), ~1350 (sym NO₂), ~1230 (C-F)

The presence of the C-F stretching band is a key differentiating feature for the fluorine-containing isomers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Predicted Mass Spectrum of this compound

In the electron ionization (EI) mass spectrum, this compound (Molecular Weight: 169.15 g/mol ) is expected to show a molecular ion peak ([M]⁺˙) at m/z 169. The fragmentation pattern will likely involve the loss of the nitro group and other characteristic fragments.

  • Molecular Ion: A peak at m/z 169 corresponding to the intact molecule with one electron removed.

  • Loss of NO₂: A significant fragment at m/z 123, resulting from the loss of the nitro group (46 Da).

  • Loss of NO: A fragment at m/z 139, corresponding to the loss of a nitric oxide radical (30 Da).

  • Loss of a Methyl Group: A fragment at m/z 154, resulting from the loss of a methyl radical (15 Da).

Fragmentation_Pathway M [C₈H₈FNO₂]⁺˙ m/z = 169 M_minus_NO2 [C₈H₈F]⁺ m/z = 123 M->M_minus_NO2 - NO₂ M_minus_NO [C₈H₈FO]⁺˙ m/z = 139 M->M_minus_NO - NO M_minus_CH3 [C₇H₅FNO₂]⁺˙ m/z = 154 M->M_minus_CH3 - CH₃

Caption: Predicted major fragmentation pathways for this compound.

Comparative Mass Spectrometry Analysis
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 169154, 139, 123
2,6-Dimethyl-1-nitrobenzene [8][9][10]151134, 121, 105
4-Fluoro-2-nitrotoluene [3][11]155138, 125, 109

The different molecular weights of the isomers provide a clear distinction in their mass spectra.

UV-Vis Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

Predicted UV-Vis Spectrum of this compound

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or methanol, is expected to show absorptions characteristic of a substituted benzene ring with a nitro group.

  • π → π* Transitions: The benzene ring will exhibit π → π* transitions. The presence of the nitro group, a strong chromophore, will cause a bathochromic shift (shift to longer wavelengths) of these bands compared to unsubstituted benzene.

  • n → π* Transitions: The nitro group also has non-bonding electrons (n electrons) which can undergo n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* absorptions.

The exact position of the absorption maxima will depend on the solvent used due to solvent-solute interactions.

Comparative UV-Vis Analysis

The UV-Vis spectra of the three isomers are expected to be broadly similar, showing characteristic absorptions for nitroaromatic compounds. However, subtle differences in the position and intensity of the absorption maxima may be observed due to the different substitution patterns and their influence on the electronic structure of the benzene ring.

Experimental Protocols

To obtain high-quality spectroscopic data, standardized experimental protocols are essential.

General NMR Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and invert several times to ensure a homogeneous solution.

General FT-IR (ATR) Protocol
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

General GC-MS Protocol
  • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC).

  • The GC separates the components of the sample, and the eluting compounds are introduced into the mass spectrometer.

  • The mass spectrometer ionizes the molecules (e.g., by electron ionization) and separates the resulting ions based on their mass-to-charge ratio.

Conclusion

This guide has provided a comprehensive overview of the predicted spectroscopic characteristics of this compound and a comparative analysis with its structural isomers. The detailed examination of predicted NMR, IR, and MS data highlights the unique spectral fingerprints that arise from subtle differences in molecular structure. By understanding these spectroscopic nuances, researchers can confidently identify and characterize these important synthetic building blocks. The provided experimental protocols offer a starting point for obtaining high-quality data, which is the foundation of sound scientific investigation.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67965, 4-Fluoro-2-nitrotoluene. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6672, 2,6-Dimethylnitrobenzene. Retrieved March 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dimethyl-2-nitro-. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Fluoro-4-nitrotoluene. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 200 MHz, C6D6, simulated) (NP0035471). Retrieved March 7, 2026, from [Link]

  • PubChemLite. (n.d.). 4-fluoro-2-nitrotoluene (C7H6FNO2). Retrieved March 7, 2026, from [Link]

  • Restek. (n.d.). 1,3-Dimethyl-2-nitrobenzene. Retrieved March 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dimethyl-2-nitro-. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 2,6-Dimethylnitrobenzene. Retrieved March 7, 2026, from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved March 7, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Fluorotoluene - Optional[13C NMR] - Spectrum. Retrieved March 7, 2026, from [Link]

  • SpectraBase. (n.d.). Nitrobenzene - Optional[1H NMR] - Spectrum. Retrieved March 7, 2026, from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved March 7, 2026, from [Link]

Sources

A Comparative Analysis of 1,3-Dimethyl-4-fluoro-2-nitrobenzene and Its Isomers: Structure, Reactivity, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide for Researchers and Drug Development Professionals:

As a Senior Application Scientist, my experience has consistently shown that the success of a small molecule drug discovery program often hinges on the rational selection of its foundational building blocks. Subtle changes in the isomeric form of a starting material can have a cascading effect, profoundly influencing reaction efficiency, impurity profiles, and the ultimate biological activity of the target compound. This guide provides an in-depth, practical comparison of 1,3-Dimethyl-4-fluoro-2-nitrobenzene and its key structural isomers, moving beyond catalog data to explain the causal relationships between structure and function.

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Compounds like dimethyl-fluoro-nitrobenzene are versatile intermediates, serving as precursors for a wide range of pharmaceuticals, including anti-cancer agents and anti-inflammatory drugs.[2][3][4][5] Understanding the distinct characteristics of each isomer is therefore not an academic exercise, but a critical step in optimizing synthetic routes and accelerating the drug discovery timeline.

Structural and Physicochemical Differentiation

The arrangement of the methyl, fluoro, and nitro groups on the benzene ring dictates the steric and electronic properties of each isomer, which in turn governs its physical behavior and chemical reactivity. While numerous isomers exist, this guide focuses on a selection of synthetically relevant and commercially accessible variants.

Figure 1. Key structural isomers of dimethyl-fluoro-nitrobenzene.

The physical properties of these isomers, summarized below, provide the first layer of differentiation. These parameters are critical for practical considerations in the lab, such as solvent selection and purification strategies. The limited water solubility of these compounds is a common characteristic, attributed to their non-polar aromatic structure.[6][7]

Table 1: Comparative Physicochemical Properties of Dimethyl-fluoro-nitrobenzene Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical FormMelting Point (°C)Boiling Point (°C)
1-Fluoro-2,3-dimethyl-4-nitrobenzene C₈H₈FNO₂169.15393739-93-6Colorless crystal or light yellow solid[3]76-77[3]220-225[3]
2-Fluoro-1,3-dimethyl-4-nitrobenzene C₈H₈FNO₂169.151736-84-1Colorless to Yellow LiquidN/ANot Available
2-Fluoro-1,3-dimethyl-5-nitrobenzene C₈H₈FNO₂169.151736-85-2Yellow Solid[5]Not AvailableNot Available

Note: Data compiled from multiple sources.[3][5][8] "Not Available" indicates that reliable data was not found in the searched literature.

Comparative Reactivity: The Central Role of Nucleophilic Aromatic Substitution (SNAr)

The true value of these isomers as synthetic intermediates is revealed through their differential reactivity. The presence of a strongly electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, making the fluorine atom a viable leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. This is a cornerstone reaction for installing amine, ether, and thioether linkages in drug candidates.

The efficiency of an SNAr reaction is critically dependent on the position of the leaving group (fluorine) relative to the activating group (nitro). Reactivity is significantly enhanced when the fluorine is positioned ortho or para to the nitro group, as this allows the negative charge of the Meisenheimer complex intermediate to be stabilized by resonance.

  • High Reactivity Expected: In 1-Fluoro-2,3-dimethyl-4-nitrobenzene , the fluorine is ortho to the nitro group, leading to strong activation for SNAr.

  • Moderate to Low Reactivity Expected: In 2-Fluoro-1,3-dimethyl-4-nitrobenzene , the fluorine is meta to the nitro group. This positioning does not allow for direct resonance stabilization of the intermediate, resulting in significantly lower reactivity. This isomer would be a poor choice for SNAr at the fluorine position.

  • High Reactivity Expected: In 2-Fluoro-1,3-dimethyl-5-nitrobenzene , the fluorine is para to the nitro group, again leading to strong activation.

Experimental Protocol: A Self-Validating System for Reactivity Assessment

To empirically validate these principles, the following protocol provides a robust framework for comparing the reactivity of each isomer under identical conditions. The choice of a polar aprotic solvent (DMSO) is causal; it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃) without hydrogen bonding to the nucleophile, thus maximizing its nucleophilicity.

Objective: To quantitatively compare the reaction rates of various dimethyl-fluoro-nitrobenzene isomers with a model nucleophile (e.g., morpholine).

Materials:

  • Dimethyl-fluoro-nitrobenzene isomers

  • Morpholine (nucleophile)

  • Potassium Carbonate (base)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • HPLC or GC-MS system for analysis

Methodology:

  • Stock Solution Preparation: Prepare a 0.1 M stock solution of each isomer in DMSO containing a known concentration of the internal standard.

  • Reaction Initiation: In separate temperature-controlled vials at 80°C, add 1.0 mL of an isomer stock solution. To each vial, simultaneously add a pre-warmed solution of morpholine (2.2 equivalents) and potassium carbonate (2.5 equivalents) in DMSO.

  • Time-Course Sampling: At defined intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from each reaction. Immediately quench the aliquot in a vial containing 950 µL of a mobile phase/acetonitrile mixture to stop the reaction.

  • Quantitative Analysis: Analyze the quenched samples by a validated HPLC or GC-MS method. Calculate the percentage of starting material remaining at each time point by comparing the peak area of the isomer to that of the internal standard.

  • Data Interpretation: Plot the percentage of starting material versus time for each isomer. A steeper curve indicates a faster reaction rate.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 Prepare Isomer & Internal Standard Stock in DMSO react Combine Stocks in Vials at 80°C prep1->react prep2 Prepare Nucleophile & Base Stock in DMSO prep2->react sample Withdraw Aliquots at Timed Intervals react->sample quench Quench Aliquots in Acetonitrile sample->quench analysis Quantitative Analysis (HPLC or GC-MS) quench->analysis plot Plot % Reactant vs. Time analysis->plot

Figure 2. Experimental workflow for comparative reactivity analysis.

Spectroscopic Fingerprints for Isomer Identification

Unambiguous characterization is essential. While mass spectrometry will confirm the molecular weight (169.15 g/mol ), ¹H and ¹³C NMR spectroscopy are the definitive tools for distinguishing these isomers. The unique electronic environment of each proton and carbon, along with through-bond fluorine coupling, creates a distinct spectroscopic fingerprint.

  • ¹H NMR: The key differentiating features are the chemical shifts of the aromatic protons and their coupling constants to the fluorine atom (nJHF). For an isomer like 1-Fluoro-2,3-dimethyl-4-nitrobenzene , one would expect to see two aromatic protons, each showing coupling to the adjacent fluorine. In contrast, for 2-Fluoro-1,3-dimethyl-5-nitrobenzene , the two aromatic protons would be chemically equivalent, likely appearing as a doublet due to coupling with the fluorine.

  • ¹³C NMR: The carbon directly attached to the fluorine will appear as a large doublet with a characteristic one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. The chemical shift of this carbon, and the smaller multi-bond C-F couplings on other ring carbons, will be unique to each isomer's substitution pattern.

Conclusion and Strategic Recommendations

The choice between isomers of dimethyl-fluoro-nitrobenzene is a strategic decision with significant downstream consequences. This guide demonstrates that a comprehensive understanding, grounded in both theoretical principles and empirical data, is essential for the medicinal chemist.

  • For SNAr reactions, isomers with ortho or para relationships between the fluoro and nitro groups (e.g., 1-Fluoro-2,3-dimethyl-4-nitrobenzene or 2-Fluoro-1,3-dimethyl-5-nitrobenzene ) are the superior choice, promising higher yields and faster reaction times.

  • An isomer like 2-Fluoro-1,3-dimethyl-4-nitrobenzene , with a meta relationship, is poorly activated for SNAr at the fluorine position and should be avoided for this purpose. However, it may be useful if other synthetic transformations involving the nitro or methyl groups are planned.

By employing the comparative experimental workflow described, research organizations can build an internal library of reactivity data, empowering their scientists to make rapid, evidence-based decisions. This rational approach to selecting building blocks is a hallmark of an efficient and successful drug discovery program.

References

  • ChemBK. (2024, April 9). Benzene, 1-fluoro-2,3-dimethyl-4-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-1,3-dimethyl-5-nitrobenzene. CID 11367232. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Fuoro-1,3-dimethyl-4-nitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Fluoronitrobenzene. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from a source providing an overview of fluorine in medicinal chemistry.
  • Everything You Need to Know About 3,4-Difluoro Nitrobenzene. (2025, June 17).
  • The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. (n.d.).
  • ResearchGate. (n.d.). A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-fluoro-1,3-dimethyl-5-nitrobenzene. Retrieved from [Link]

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Safety Operating Guide

1,3-Dimethyl-4-fluoro-2-nitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Disposal and Handling of 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Executive Summary & Chemical Identity

This guide provides the definitive operational protocol for the safe disposal of This compound (also referred to as 4-Fluoro-2-nitro-m-xylene).[1] As a halogenated nitroaromatic, this compound presents a dual-hazard profile: the thermal sensitivity associated with the nitro group and the toxic combustion byproducts (Hydrogen Fluoride) associated with the fluorine substituent.[2]

Immediate Directive: Do NOT dispose of this chemical down the drain or in standard non-halogenated organic waste streams. It requires high-temperature incineration with acid gas scrubbing.[1]

Table 1: Chemical Identifiers & Physical Properties
PropertySpecificationOperational Implication
Chemical Name This compoundPrimary identifier for labeling.
Synonyms 4-Fluoro-2-nitro-m-xylene; 2-Nitro-4-fluoro-1,3-dimethylbenzeneUse synonyms for cross-referencing SDS.
Molecular Formula C₈H₈FNO₂Halogenated : Requires specific waste coding.[1]
Hazard Class Irritant, Potentially Explosive (Thermal)Class 6.1 (Toxic) or Class 4.1 (Flammable Solid) depending on form.[2]
Flash Point >110°C (Estimated)Combustible; keep away from open flames.
Reactivity Sensitive to strong bases & reducing agentsSegregation Critical : Risk of nucleophilic aromatic substitution.

Hazard Assessment: The "Why" Behind the Protocol

To ensure safety, one must understand the molecular mechanics driving the hazards.[2]

  • Steric Strain & Nitro Group Instability: The nitro group at position 2 is flanked by methyl groups at positions 1 and 3. This steric crowding can twist the nitro group out of planarity with the benzene ring, potentially reducing its resonance stabilization and increasing its susceptibility to impact or thermal shock compared to less substituted isomers.[2]

  • Halogenated Combustion Risk: Upon incineration or accidental fire, the fluorine atom at position 4 will convert to Hydrogen Fluoride (HF) .[2] Standard incinerators without scrubbers cannot handle this; therefore, the waste stream must be explicitly flagged as "Halogenated."[2]

  • Nucleophilic Vulnerability: The fluorine atom is activated by the electron-withdrawing nitro group (ortho/para relationship).[1] This makes the fluorine susceptible to Nucleophilic Aromatic Substitution (SNAr) .

    • Critical Rule: Never mix this waste with strong bases (e.g., Sodium Hydroxide, Potassium tert-butoxide) or amines.[2][1] The reaction can be exothermic and runaway.

Waste Stream Segregation & Decision Logic

Proper segregation is the primary defense against lab accidents. Use the following logic to determine the correct waste stream.

Figure 1: Disposal Decision Matrix

DisposalWorkflow Start Waste Generated: This compound CheckState Physical State? Start->CheckState Liquid Liquid / Solution CheckState->Liquid Solid Solid / Pure Substance CheckState->Solid CheckMix Is it mixed with other solvents? Liquid->CheckMix Container Select Container: HDPE or Amber Glass (No Metal Cans) Solid->Container Dissolve in DCM if required by facility, else Solid Waste PureStream Stream: Pure Halogenated Organic CheckMix->PureStream No (Pure) CheckHalogen Are other solvents Halogenated? CheckMix->CheckHalogen Yes PureStream->Container HaloStream Stream: Mixed Halogenated Solvents CheckHalogen->HaloStream Yes (e.g., DCM, Chloroform) NonHaloStream STOP: Do NOT mix with Non-Halogenated Solvents CheckHalogen->NonHaloStream No (e.g., Acetone, Methanol) HaloStream->Container Labeling Label: 'Hazardous Waste - Halogenated' Add Constituent: 'Fluoronitroxylene' Container->Labeling

Caption: Figure 1. Decision matrix for segregating fluorinated nitro-aromatics. Note the critical stop point regarding mixing with non-halogenated solvents to prevent up-stream classification errors.

Step-by-Step Disposal Protocol

Step 1: Preparation & Quenching (If Reactive)[2]
  • Pure Compound: If the compound is pure and expired, do not attempt to quench or chemically alter it.[2] Disposal as a pure substance is safer.

  • Reaction Mixtures: If the compound is in a reaction mixture with unreacted reagents (e.g., thionyl chloride, strong bases):

    • Cool the mixture to 0°C.

    • Quench carefully (e.g., slow addition of saturated ammonium chloride) to neutralize reactive species before placing in the waste container.

    • Verify pH is neutral (pH 6-8).[1]

Step 2: Container Selection
  • Material: Use High-Density Polyethylene (HDPE) or Amber Glass .[1]

    • Avoid: Metal containers (steel/aluminum). Nitro compounds can form shock-sensitive salts with certain metals if degradation occurs, and HF (if generated) attacks metal.[2][1]

  • Venting: Use a cap with a pressure-relief mechanism if there is any suspicion of ongoing slow decomposition (evolution of NOx).[1]

Step 3: Labeling (RCRA Compliance)

Your label must meet specific regulatory standards (EPA/RCRA in the US).

  • Primary Content: "Waste this compound"[2][1]

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.[2]

  • Waste Codes:

    • If spent solvent mix: F001 or F002 (Spent Halogenated Solvents).[1][3]

    • If pure chemical discard: Likely D001 (Ignitable) if liquid with flashpoint <60°C, or generally managed as Hazardous Waste (Toxic) .[2]

  • Special Note: Write "CONTAINS FLUORINE - REQUIRES SCRUBBER" on the tag to aid the disposal facility.

Step 4: Storage Prior to Pickup
  • Store in a Satellite Accumulation Area (SAA) .

  • Secondary Containment: Place the bottle in a polyethylene tray to capture leaks.

  • Segregation: Keep physically separate from:

    • Oxidizers (Nitric acid, Peroxides).[2]

    • Reducing Agents (Hydrides, Hydrogenation catalysts).[2]

    • Bases (Amines, Hydroxides).[2]

Emergency Procedures (Spill Response)

In the event of a spill during transfer:

  • Evacuate: Clear the immediate area. Nitro-aromatics can be absorbed through the skin and cause methemoglobinemia (blue skin, oxygen deprivation).[2][1]

  • PPE: Wear Nitrile gloves (double gloved) and a lab coat. If heating/fumes are present, use a respirator.[2][4]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[5]

    • Do NOT use: Paper towels or sawdust (organic material + nitro compound = fire hazard).

  • Clean: Scoop absorbed material into a wide-mouth HDPE jar. Clean surface with soap and water; do not use acetone (enhances skin absorption).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1736-84-1 (Isomer Reference).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (F-List).[1] Retrieved from [Link]

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Personal protective equipment for handling 1,3-Dimethyl-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1,3-Dimethyl-4-fluoro-2-nitrobenzene

As researchers and drug development professionals, we frequently utilize fluorinated nitroaromatics like this compound as critical building blocks in active pharmaceutical ingredient (API) synthesis[1]. However, the operational handling of these compounds requires rigorous, uncompromising safety protocols due to their insidious toxicological profiles.

This guide provides a self-validating system for handling this specific chemical, ensuring that every procedural choice is grounded in mechanistic causality and field-proven safety standards.

Executive Summary & Chemical Identity

This compound (CAS: 3013-35-2) presents a dual-hazard profile characteristic of both nitroaromatics and fluorinated compounds. It is highly lipophilic, enabling rapid dermal absorption, and poses severe systemic toxicity risks alongside thermal decomposition hazards[1].

Table 1: Chemical Identity & Physical Properties

PropertyValue
Chemical Name This compound
Synonyms 1-Fluoro-2,4-dimethyl-3-nitrobenzene; 2,6-Dimethyl-3-fluornitrobenzol[1]
CAS Number 3013-35-2[1]
Molecular Formula C8H8FNO2[1]
Molecular Weight 169.15 g/mol [1]
Primary Hazards Acute Dermal/Inhalation Toxicity, Methemoglobinemia, Corrosive Gas Release (HF) upon heating[2]

Hazard Profile & Mechanistic Toxicology

To handle this chemical safely, operators must understand the causality behind its toxicity. The hazard is twofold:

  • The Nitroaromatic Core (Methemoglobinemia): Nitrobenzene derivatives are highly lipophilic, allowing them to bypass the skin's stratum corneum with alarming speed. Once absorbed systemically, they undergo hepatic metabolism (nitroreduction). These metabolites oxidize the iron in hemoglobin from its ferrous (Fe2+) to its ferric (Fe3+) state, creating methemoglobin[2]. This structural change eliminates the blood's oxygen-carrying capacity, inducing tissue hypoxia, cyanosis (blue lips and fingernails), and potentially fatal central nervous system depression[2].

  • The Fluorinated Substituent (Thermal Hazard): When subjected to high heat (e.g., an exothermic runaway reaction or laboratory fire), the C-F bond cleaves, releasing highly corrosive and toxic hydrogen fluoride (HF) gas.

ToxicityMechanism A Exposure to 1,3-Dimethyl-4-fluoro- 2-nitrobenzene B Rapid Dermal/ Inhalation Absorption A->B C Hepatic Nitroreduction (Metabolism) B->C D Hemoglobin Oxidation (Fe2+ → Fe3+) C->D E Methemoglobinemia & Tissue Hypoxia D->E

Fig 1: Mechanistic pathway of nitroaromatic dermal absorption and systemic toxicity.

Personal Protective Equipment (PPE) Matrix

A critical failure point in laboratory safety is the assumption that standard PPE is universally effective. Standard disposable nitrile gloves (4-8 mil) are entirely insufficient for handling nitroaromatics. Nitrile acts as a highly permeable membrane for these non-polar solvents, resulting in a breakthrough time of less than one minute[3]. Using nitrile creates a false sense of security and can trap the chemical against the skin, accelerating absorption.

Table 2: PPE Requirements & Mechanistic Justification

PPE CategoryRequired EquipmentMechanistic Justification
Hand Protection Viton® or SilverShield/4H® glovesNitroaromatics permeate standard nitrile in <1 min[3]. Viton provides a dense fluoropolymer barrier with >8 hrs resistance[4].
Eye/Face Protection Chemical splash goggles + Face shieldPrevents ocular absorption and protects against unexpected exothermic splashing[5].
Body Protection Flame-resistant (FR) lab coat, chemical apronMitigates thermal risks and prevents direct dermal contact in case of spills[6].
Respiratory Chemical Fume Hood (min 100 fpm)Prevents inhalation of toxic vapors. If handling outside a hood is unavoidable, a NIOSH-approved full-face respirator with organic vapor cartridges is mandatory[5].

Operational Workflows & Handling Protocols

Every protocol must be a self-validating system. The following workflow ensures that containment and protection are verified before the chemical is ever exposed to the environment.

Protocol: Safe Transfer and Weighing

Objective: Transfer this compound without exposing the operator to vapors or risking dermal contact.

  • Step 1: Environmental Validation

    • Verify the chemical fume hood face velocity is actively reading at least 100 fpm.

    • Clear the workspace of incompatible materials. Nitroaromatics must be strictly segregated from strong bases, strong reducing agents, and strong oxidizers to prevent violent exothermic reactions[7].

  • Step 2: PPE Verification (Double-Gloving Technique)

    • Don a pair of standard thin nitrile gloves to act as a baseline hygiene barrier.

    • Inspect primary Viton® gloves for micro-tears using the inflation method (trap air inside and squeeze to check for leaks). Don the Viton gloves over the nitrile layer.

  • Step 3: Containment Preparation

    • Place the analytical balance inside the fume hood. If the balance must remain outside the hood due to vibration constraints, utilize a sealable weighing tare (e.g., a volumetric flask with a ground-glass stopper).

  • Step 4: Execution

    • Open the primary chemical container only within the active draft of the hood[8].

    • Use a dedicated PTFE or glass syringe for liquid transfer, or a clean stainless-steel spatula if the material has crystallized.

    • Seal the primary container and the weighing vessel immediately after the transfer is complete.

  • Step 5: Decontamination

    • Wipe down the exterior of the closed weighing vessel and the balance pan with a compatible solvent (e.g., a small amount of ethanol) before removing it from the hood to prevent secondary exposure chains[8].

Emergency Response & Spill Management

A spill of this compound must be treated as a high-priority toxic release. Never use water jets to clean a spill or fight a fire involving this chemical. Water will scatter the lipophilic liquid, drastically increasing the surface area of the hazard and the risk of environmental contamination[6].

SpillProtocol Start Spill Detected Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (Inside Fume Hood) Assess->Minor Major Major Spill (Outside Hood / Large Vol) Assess->Major PPE Verify PPE (Viton Gloves, Shield) Minor->PPE Evacuate Evacuate Area & Call HazMat Major->Evacuate Contain Contain with Inert Absorbent PPE->Contain Dispose Seal in Hazardous Waste Container Contain->Dispose

Fig 2: Decision tree and operational workflow for chemical spill containment.

Spill Containment Steps:

  • Isolate: Evacuate non-essential personnel from the immediate area[7].

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[8]. Do not use combustible absorbents like sawdust.

  • Collect: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable hazardous waste container[2].

  • Wash: Wash the spill surface thoroughly with soap and water to remove residual lipophilic traces, collecting all wash water as hazardous waste[2].

Waste Disposal & Decontamination

Proper disposal is critical to prevent downstream reactions. Collect all contaminated absorbents, gloves, and wipes in a clearly labeled, sealable hazardous waste container.

  • Segregation: Strictly segregate this waste from combustible materials, strong acids, and reducing agents[2].

  • Labeling: Due to the fluorine content, clearly mark the chemical profile for your institutional waste disposal vendor. This ensures the waste is routed to an industrial incinerator equipped with alkaline scrubbers capable of neutralizing hydrogen fluoride (HF) gas generated during thermal destruction.

References

  • Guidechem. "2,6-Dimethyl-3-fluornitrobenzol 3013-35-2 wiki". Guidechem.com.
  • Oxford Lab Chem. "Material safety data sheet - nitrobenzene 99% ar". Oxfordlabchem.com.
  • Pallav Chemicals. "NITROBENZENE MATERIAL SAFETY DATA SHEET CAS NO 98-95-3". Pallavchemicals.com.
  • Acros Organics. "Nitrobenzene-d5 - SAFETY DATA SHEET". Orgchemboulder.com.
  • International Labour Organization (ILO). "ICSC 0065 - NITROBENZENE - International Chemical Safety Cards". Ilo.org.
  • University of Texas / North Safety Products. "Chemical Resistance Guide". Utexas.edu.
  • University of Pennsylvania Environmental Health and Radiation Safety. "Nitrile Glove Chemical-Compatibility Reference". Upenn.edu.

Sources

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